2-Bromo-3-chloro-5-methylpyrazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C5H4BrClN2 |
|---|---|
Molecular Weight |
207.45 g/mol |
IUPAC Name |
2-bromo-3-chloro-5-methylpyrazine |
InChI |
InChI=1S/C5H4BrClN2/c1-3-2-8-4(6)5(7)9-3/h2H,1H3 |
InChI Key |
GITYNTCJEZVXBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)Cl)Br |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Chemical Properties of 2-Bromo-5-chloro-3-methylpyrazine
Important Note for the Reader: The request specified "2-Bromo-3-chloro-5-methylpyrazine." However, extensive searches of chemical databases and scientific literature yielded no specific experimental or supplier data for this particular isomer. In contrast, a wealth of information is available for the closely related, commercially available isomer, 2-Bromo-5-chloro-3-methylpyrazine (CAS No. 1260664-82-1). It is highly probable that this is the compound of interest. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Bromo-5-chloro-3-methylpyrazine .
Introduction
2-Bromo-5-chloro-3-methylpyrazine is a halogenated heterocyclic compound that serves as a versatile and valuable intermediate in organic synthesis.[1] Its pyrazine core, substituted with a methyl group and two different halogens, offers a unique combination of reactive sites. This structural arrangement allows for selective and sequential functionalization, making it a key building block in the development of fine chemicals and complex pharmaceutical molecules.[1][2] The differential reactivity between the bromine and chlorine atoms is a key feature, enabling regioselective modifications in cross-coupling and nucleophilic substitution reactions.[2] This guide provides a technical overview of its chemical properties, synthesis, analytical characterization, and safety information for researchers and drug development professionals.
Chemical and Physical Properties
The fundamental properties of 2-Bromo-5-chloro-3-methylpyrazine are summarized below. These computed and reported values are essential for its handling, storage, and application in synthetic procedures.
| Property | Value | Source(s) |
| IUPAC Name | 2-bromo-5-chloro-3-methylpyrazine | [2][3] |
| CAS Number | 1260664-82-1 | [1][2][3] |
| Molecular Formula | C₅H₄BrClN₂ | [1][2][3] |
| Molecular Weight | 207.45 g/mol | [3] |
| Monoisotopic Mass | 205.92464 Da | [3] |
| Physical Form | Colorless to white, yellow, pink, or brown liquid, semi-solid, or solid | [1] |
| Purity | Typically ≥98% | [1] |
| InChI | InChI=1S/C5H4BrClN2/c1-3-5(6)8-2-4(7)9-3/h2H,1H3 | [1][3] |
| InChIKey | DDXSLISYCFTQCY-UHFFFAOYSA-N | [1][3] |
| SMILES | CC1=NC(=CN=C1Br)Cl | [3] |
| XLogP3 | 2.2 | [3] |
Synthesis and Experimental Protocols
Established Synthetic Route
The primary and most common method for synthesizing 2-Bromo-5-chloro-3-methylpyrazine is through the direct electrophilic bromination of a pyrazine precursor.[1]
Protocol: Bromination of 5-chloro-3-methylpyrazine
The established route involves the bromination of 5-chloro-3-methylpyrazine using a suitable brominating agent like N-bromosuccinimide (NBS) or elemental bromine (Br₂).[1]
-
Reaction Setup: To a solution of 5-chloro-3-methylpyrazine in a suitable organic solvent (e.g., dichloromethane or carbon tetrachloride), add the brominating agent (e.g., N-bromosuccinimide) portion-wise.
-
Temperature Control: The reaction is typically performed at a controlled temperature, often between 0–25 °C, to manage exothermic processes and prevent the formation of di-brominated byproducts.[1]
-
Reaction Monitoring: The progress of the reaction can be monitored by standard techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is typically washed with an aqueous solution (e.g., sodium thiosulfate to quench excess bromine) and water. The organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.
-
Purification: The crude product is concentrated under reduced pressure. Final purification to achieve high purity (≥98%) is commonly performed using column chromatography on silica gel.[1]
Caption: Synthesis workflow for 2-Bromo-5-chloro-3-methylpyrazine.
Reactivity and Applications
Chemical Reactivity
The reactivity of 2-Bromo-5-chloro-3-methylpyrazine is dominated by the differential reactivity of its two halogen substituents.[1]
-
Bromine Atom (C2 position): The bromine atom at the 2-position is significantly more labile and reactive compared to the chlorine atom.[1][2] It readily participates in various organic reactions, including:
-
Nucleophilic Aromatic Substitution (SNA_r): The bromo group is preferentially displaced by nucleophiles.
-
Cross-Coupling Reactions: It is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.[2]
-
-
Chlorine Atom (C5 position): The chlorine atom is less reactive, allowing for selective functionalization at the C2 position while leaving the C5 position intact for subsequent transformations if desired.[2]
This regioselective reactivity makes the compound a highly strategic building block in multi-step syntheses.
References
An In-depth Technical Guide to 2-Bromo-5-chloro-3-methylpyrazine (CAS: 1260664-82-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-5-chloro-3-methylpyrazine, a key heterocyclic building block in modern medicinal chemistry. This document consolidates available data on its chemical properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.
Chemical and Physical Properties
2-Bromo-5-chloro-3-methylpyrazine is a halogenated pyrazine derivative that serves as a versatile intermediate in organic synthesis.[1] Its distinct substitution pattern, featuring a reactive bromine atom, a more stable chlorine atom, and a methyl group, allows for selective chemical transformations, making it a valuable precursor for complex molecular architectures.[1]
The following tables summarize the known quantitative data for this compound.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 1260664-82-1 |
| IUPAC Name | 2-bromo-5-chloro-3-methylpyrazine[2] |
| Molecular Formula | C₅H₄BrClN₂[2] |
| Molecular Weight | 207.45 g/mol [2] |
| InChI Key | DDXSLISYCFTQCY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CN=C1Br)Cl[2] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical Form | Colorless to white to yellow to pink to brown liquid or semi-solid or solid | |
| Purity | ≥98% | |
| Storage Temperature | 2-8°C, under inert atmosphere | |
| XLogP3 | 2.2 | [2] |
Synthesis and Reactivity
The primary route for the synthesis of 2-Bromo-5-chloro-3-methylpyrazine involves the selective bromination of a 5-chloro-3-methylpyrazine precursor. This reaction is an electrophilic aromatic substitution.[1]
The reactivity of 2-Bromo-5-chloro-3-methylpyrazine is dominated by the differential reactivity of its two halogen substituents. The bromine atom at the 2-position is more labile and, therefore, more susceptible to nucleophilic substitution and transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig couplings) compared to the chlorine atom at the 5-position.[1] This differential reactivity is a key feature that allows for the sequential and selective functionalization of the pyrazine core.
Figure 1. General synthesis and reactivity workflow for 2-Bromo-5-chloro-3-methylpyrazine.
Application in Drug Development: SHP2 Phosphatase Inhibitors
A significant application of 2-Bromo-5-chloro-3-methylpyrazine is its use as a key intermediate in the synthesis of allosteric inhibitors of Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways that control cell growth, proliferation, and differentiation.[3] Dysregulation of SHP2 activity is implicated in various developmental diseases and cancers.[4]
Role in the SHP2 Signaling Pathway
SHP2 is a key downstream signaling molecule for multiple receptor tyrosine kinases (RTKs). Upon stimulation by growth factors, SHP2 is recruited to the cell membrane where it becomes activated. In its active state, SHP2 positively modulates the RAS/MAPK pathway, which is a central signaling cascade that drives cell proliferation.[3][5] Over-activation of the SHP2-RAS/MAPK axis is a common oncogenic driver. Therefore, inhibiting SHP2 is a compelling therapeutic strategy for cancers with these mutations.
Figure 2. Simplified SHP2 signaling pathway and the point of intervention by inhibitors.
Experimental Protocol: Synthesis of a SHP2 Inhibitor Intermediate
The following protocol for a nucleophilic aromatic substitution reaction is adapted from patent literature, demonstrating the use of 2-Bromo-5-chloro-3-methylpyrazine as a reactant.
Reaction Scheme:
Table 3: Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight | Amount | Moles (mmol) |
| 2-Bromo-5-chloro-3-methylpyrazine | 1260664-82-1 | 207.45 | 400 mg | 1.93 |
| (R)-N-((S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide | N/A | 352.53 | 683.36 mg | 1.93 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 975.53 mg (1.34 mL) | 9.64 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 2.00 mL | N/A |
Procedure:
-
To a solution of 2-bromo-5-chloro-3-methylpyrazine (400 mg, 1.93 mmol) in DMF (2.00 mL), add (R)-N-((S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide (683.36 mg, 1.93 mmol).
-
Add triethylamine (TEA) (975.53 mg, 1.34 mL, 9.64 mmol) to the reaction mixture.
-
Stir the mixture at 80 °C for 3 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Adjust the pH of the mixture to 6-7 with an appropriate acidic solution.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product using an appropriate method, such as column chromatography, to obtain the desired substituted pyrazine compound.
Safety and Handling
2-Bromo-5-chloro-3-methylpyrazine is classified as harmful and an irritant.
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[2]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
2-Bromo-5-chloro-3-methylpyrazine (CAS: 1260664-82-1) is a strategically important building block for the synthesis of complex heterocyclic molecules. Its differential halide reactivity makes it particularly valuable for the construction of pharmaceutical lead compounds. Its documented use in the synthesis of potent SHP2 inhibitors highlights its relevance to modern drug discovery programs targeting cancer and other proliferative disorders. This guide provides a foundational resource for researchers utilizing this versatile chemical intermediate.
References
- 1. 2-Bromo-5-chloro-3-methylpyrazine | 1260664-82-1 | Benchchem [benchchem.com]
- 2. 2-Bromo-5-chloro-3-methylpyrazine | C5H4BrClN2 | CID 71463842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SHP2 Phosphatase [biology.kenyon.edu]
- 4. A comprehensive review of SHP2 and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-3-chloro-5-methylpyrazine and its Isomer
A comprehensive review of the available scientific data reveals a notable scarcity of specific information for 2-Bromo-3-chloro-5-methylpyrazine. In contrast, its isomer, 2-Bromo-5-chloro-3-methylpyrazine (CAS No. 1260664-82-1) , is a well-documented and commercially available compound. This guide provides a detailed overview of the physical and chemical properties, synthesis, and reactivity of 2-Bromo-5-chloro-3-methylpyrazine, which can serve as a valuable reference for researchers and scientists working with related halogenated pyrazines.
Physicochemical Properties of 2-Bromo-5-chloro-3-methylpyrazine
This section summarizes the key physical and chemical identifiers and properties of 2-Bromo-5-chloro-3-methylpyrazine. The data presented is a combination of information from various chemical suppliers and databases.
Compound Identification
| Identifier | Value |
| IUPAC Name | 2-bromo-5-chloro-3-methylpyrazine[1][2] |
| CAS Number | 1260664-82-1[1][2][3] |
| Molecular Formula | C₅H₄BrClN₂[1][2] |
| Molecular Weight | 207.46 g/mol [1][2] |
| InChI | 1S/C5H4BrClN2/c1-3-5(6)8-2-4(7)9-3/h2H,1H3[1][2] |
| InChIKey | DDXSLISYCFTQCY-UHFFFAOYSA-N[1][2] |
| SMILES | CC1=NC(=CN=C1Br)Cl[2] |
Physical Properties
| Property | Value |
| Physical Form | Colorless to white to yellow to pink to brown liquid or semi-solid or solid[1] |
| Purity | Typically ≥98%[1] |
| Storage Temperature | 2-8°C under an inert atmosphere[1] |
| Computed XLogP3 | 2.2[2] |
| Computed Polar Surface Area | 25.8 Ų[2] |
Chemical Properties and Reactivity of 2-Bromo-5-chloro-3-methylpyrazine
The reactivity of 2-Bromo-5-chloro-3-methylpyrazine is primarily dictated by the presence of two different halogen atoms on the pyrazine ring, offering opportunities for selective functionalization.
The bromine atom at the 2-position is generally more reactive than the chlorine atom at the 5-position in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[3] This differential reactivity is attributed to the lower C-Br bond dissociation energy compared to the C-Cl bond, making the bromide a better leaving group.[3]
The methyl group at the 3-position can exert a steric influence on the adjacent 2-bromo position, which may affect the regioselectivity of certain reactions.[3]
Experimental Protocols
Synthesis of 2-Bromo-5-chloro-3-methylpyrazine
A common synthetic route to 2-Bromo-5-chloro-3-methylpyrazine involves the electrophilic bromination of 5-chloro-3-methylpyrazine.[3]
Experimental Workflow:
Caption: General workflow for the synthesis of 2-Bromo-5-chloro-3-methylpyrazine.
Detailed Methodology:
While specific reaction conditions can be optimized, a general procedure is as follows:
-
To a solution of 5-chloro-3-methylpyrazine in a suitable solvent (e.g., dichloromethane), a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine (Br₂) is added.[3]
-
The reaction mixture is stirred at a controlled temperature to allow for the electrophilic aromatic substitution to proceed.[3]
-
Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
-
The organic layer is then washed, dried, and concentrated.
-
The crude product is purified, typically by column chromatography, to yield pure 2-Bromo-5-chloro-3-methylpyrazine.
Spectral Data
Safety Information
2-Bromo-5-chloro-3-methylpyrazine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Statements:
-
H301, H311, H331: Toxic if swallowed, in contact with skin, or if inhaled.[1]
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Users should always refer to the latest Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.
Applications in Research and Drug Development
Halogenated pyrazines are important building blocks in organic synthesis and medicinal chemistry. The differential reactivity of the halogen substituents on compounds like 2-Bromo-5-chloro-3-methylpyrazine allows for their use as versatile intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients.[3] They can participate in various cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in drug discovery.
Logical Relationships in Reactivity
The following diagram illustrates the logical relationship of the reactivity of the halogen atoms on the 2-Bromo-5-chloro-3-methylpyrazine ring.
Caption: Relative reactivity of the halogen substituents.
References
- 1. 2-Bromo-5-chloro-3-methylpyrazine | C5H4BrClN2 | CID 71463842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5-chloro-3-methylpyrazine | 1260664-82-1 [sigmaaldrich.com]
- 3. 2-Bromo-5-chloro-3-methylpyrazine | 1260664-82-1 | Benchchem [benchchem.com]
- 4. 2-broMo-5-chloro-3-Methylpyrazine(1260664-82-1) 1H NMR spectrum [chemicalbook.com]
2-Bromo-3-chloro-5-methylpyrazine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information regarding the chemical properties of 2-Bromo-3-chloro-5-methylpyrazine, a halogenated pyrazine derivative of interest in synthetic chemistry and drug discovery.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and interpretation of experimental results. While the isomeric arrangement of substituents influences the compound's chemical and physical properties, the overall molecular formula and weight remain constant among its isomers, such as 2-Bromo-5-chloro-3-methylpyrazine and 5-Bromo-2-chloro-3-methylpyrazine.
| Property | Value |
| Molecular Formula | C₅H₄BrClN₂ |
| Molecular Weight | 207.45 g/mol |
| Exact Mass | 205.92464 Da |
Experimental Protocols
General Synthesis Workflow:
The synthesis of substituted pyrazines often involves a multi-step process that may include:
-
Ring Formation: Condensation reactions to form the pyrazine ring, often starting from α-dicarbonyl compounds and diamines.
-
Halogenation: Introduction of bromo and chloro substituents onto the pyrazine core. This can be achieved through various halogenating agents, and the regioselectivity is dependent on the directing effects of existing substituents and reaction conditions.
-
Purification: The final product is typically purified using techniques such as column chromatography, recrystallization, or distillation to achieve the desired purity for subsequent applications.
Characterization:
The identity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure and confirm the substitution pattern on the pyrazine ring.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.
Logical Relationships
The following diagram illustrates the relationship between the chemical name of this compound and its fundamental molecular properties.
Caption: Relationship between compound name and its molecular properties.
An In-depth Technical Guide to the Structure Elucidation of 2-Bromo-3-chloro-5-methylpyrazine
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural confirmation of 2-Bromo-3-chloro-5-methylpyrazine. Due to the limited availability of published spectroscopic data for this specific isomer, this document presents a predictive approach based on established principles of organic spectroscopy.
Introduction
This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Its utility as a synthetic intermediate necessitates unambiguous structural characterization. The pyrazine ring system, substituted with a bromine atom, a chlorine atom, and a methyl group, presents a unique set of spectroscopic features. This guide outlines a systematic approach to its structure elucidation using modern analytical techniques.
Predicted Physicochemical Properties
A summary of predicted and known properties for this compound and its isomers is presented in Table 1. These values are essential for sample handling and analysis.
| Property | This compound (Predicted/Unreported) | 2-Bromo-5-chloro-3-methylpyrazine[1] | 3-Bromo-2-chloro-5-methylpyrazine[2] |
| CAS Number | Not found | 1260664-82-1 | 1359828-82-2 |
| Molecular Formula | C₅H₄BrClN₂ | C₅H₄BrClN₂ | C₅H₄BrClN₂ |
| Molecular Weight | 207.45 g/mol | 207.45 g/mol | 207.45 g/mol |
| Appearance | Likely a colorless to yellow solid or liquid | Colorless to white to Yellow to pink to brown Liquid or Semi-Solid or solid | Liquid[2] |
| Purity | --- | 98% | 97%[2] |
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound.
¹H NMR Spectroscopy
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ | 2.4 - 2.6 | Singlet (s) | 3H |
| Pyrazine-H | 8.2 - 8.4 | Singlet (s) | 1H |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | 20 - 25 |
| C-Br | 135 - 140 |
| C-Cl | 145 - 150 |
| C-CH₃ | 150 - 155 |
| C-H | 140 - 145 |
Mass Spectrometry
| Ion | Predicted m/z | Comments |
| [M]⁺ | 206/208/210 | Molecular ion with characteristic isotopic pattern for Br and Cl. |
| [M-CH₃]⁺ | 191/193/195 | Loss of the methyl group. |
| [M-Br]⁺ | 127/129 | Loss of the bromine atom. |
| [M-Cl]⁺ | 171/173 | Loss of the chlorine atom. |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3050 - 3150 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=N (pyrazine ring) | 1550 - 1600 | Medium-Strong |
| C-Cl | 700 - 800 | Strong |
| C-Br | 500 - 600 | Strong |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3] The choice of solvent should be based on sample solubility.
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
A larger sample quantity (50-100 mg) may be required for a good signal-to-noise ratio.[3]
-
Typical parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a large number of scans.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (over 2-3 bonds). These experiments are crucial for assigning the positions of the substituents on the pyrazine ring.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[4]
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or a harder technique like Electron Impact (EI). ESI is often preferred for providing a strong molecular ion peak.
-
Mass Analysis: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) to obtain accurate mass measurements. This allows for the determination of the elemental formula by comparing the measured mass to calculated masses of possible formulas.
-
Fragmentation Analysis (MS/MS): If using a tandem mass spectrometer, isolate the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. This pattern provides structural information.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid directly on the ATR crystal.
-
Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl, KBr) to form a thin film.
-
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Structure Elucidation Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for the structure elucidation of this compound.
Conclusion
References
- 1. 2-Bromo-5-chloro-3-methylpyrazine | C5H4BrClN2 | CID 71463842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Spectroscopic Profile of 2-Bromo-3-chloro-5-methylpyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Bromo-3-chloro-5-methylpyrazine (CAS No. 1260664-82-1). Due to the limited availability of published experimental spectra, this document focuses on predicted data based on the molecular structure, supplemented by established experimental protocols for acquiring such data. This guide is intended to assist researchers in the identification, characterization, and utilization of this compound in synthetic chemistry and drug discovery.
Compound Information
| Property | Value |
| IUPAC Name | 2-Bromo-5-chloro-3-methylpyrazine[1] |
| Synonyms | 2-Bromo-5-chloro-3-methylpyrazine[1] |
| CAS Number | 1260664-82-1[1][2] |
| Molecular Formula | C₅H₄BrClN₂[1] |
| Molecular Weight | 207.45 g/mol [1] |
| Monoisotopic Mass | 205.92464 Da[1] |
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. These predictions are based on the chemical structure of this compound and typical spectroscopic values for similar heterocyclic compounds.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to be simple, showing two singlets corresponding to the single aromatic proton on the pyrazine ring and the three protons of the methyl group.[2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.5 | Singlet | 1H | Pyrazine C-H |
| ~ 2.5 - 3.0 | Singlet | 3H | -CH₃ |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information about the carbon skeleton, with distinct signals for each of the five carbon atoms.[2]
| Chemical Shift (δ) ppm | Assignment |
| ~ 150 - 160 | C-Cl |
| ~ 145 - 155 | C-Br |
| ~ 140 - 150 | C-CH₃ |
| ~ 130 - 140 | C-H |
| ~ 20 - 25 | -CH₃ |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Predicted IR Spectroscopy Data
The infrared spectrum will show characteristic absorption bands for the aromatic C-H and C-N stretching, as well as C-H bending vibrations.
| Wavenumber (cm⁻¹) | Vibration Type |
| ~ 3050 - 3150 | Aromatic C-H Stretch |
| ~ 2900 - 3000 | -CH₃ Stretch |
| ~ 1550 - 1600 | C=N Stretch |
| ~ 1400 - 1500 | Aromatic C=C Stretch |
| ~ 1000 - 1200 | C-Cl Stretch |
| ~ 600 - 800 | C-Br Stretch |
Predicted Mass Spectrometry Data
The mass spectrum is expected to show a distinctive isotopic pattern for the molecular ion due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).[2] This results in a characteristic M, M+2, and M+4 peak pattern.[2]
| m/z | Interpretation |
| ~ 206, 208, 210 | Molecular ion peak cluster ([M]⁺) |
| Fragments | Loss of Br, Cl, CH₃, or combinations thereof |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals to determine the relative number of protons.
-
3.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Instrumentation: Use a 100 MHz or higher (for carbon) NMR spectrometer.
-
Data Acquisition:
-
Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment.
-
Set a wider spectral width (e.g., 0-200 ppm).
-
A larger number of scans and a longer relaxation delay are generally needed to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Perform a Fourier transform of the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Liquid/Solution: If the sample is a liquid or can be dissolved in a suitable solvent (e.g., CCl₄), a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet/solvent).
-
Place the sample in the beam path and record the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed to identify characteristic functional group frequencies.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[3]
-
Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.[4]
-
Data Acquisition:
-
Introduce the sample into the ion source. For EI, the sample is vaporized and bombarded with a high-energy electron beam.[4] For ESI, the solution is sprayed through a charged capillary to form ions.
-
The generated ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).[4]
-
A detector records the abundance of each ion.
-
-
Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
References
- 1. 2-Bromo-5-chloro-3-methylpyrazine | C5H4BrClN2 | CID 71463842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5-chloro-3-methylpyrazine | 1260664-82-1 | Benchchem [benchchem.com]
- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the 1H and 13C NMR Spectroscopy of 2-Bromo-3-chloro-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-Bromo-3-chloro-5-methylpyrazine. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this guide presents a comprehensive set of predicted data based on the analysis of structurally similar substituted pyrazines. This information is intended to serve as a valuable reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development who may be working with this or related heterocyclic compounds.
Introduction
This compound is a halogenated and alkylated pyrazine derivative. The pyrazine ring is a common scaffold in medicinal chemistry, and understanding the precise substitution pattern is crucial for structure-activity relationship (SAR) studies. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules. This guide offers a thorough breakdown of the anticipated chemical shifts and structural assignments for this compound.
Predicted NMR Data
The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. These predictions are derived from the known effects of substituents on the pyrazine ring system and by comparison with data from analogous compounds.
Predicted 1H NMR Data
The 1H NMR spectrum of this compound is expected to be relatively simple, exhibiting two singlets corresponding to the aromatic proton and the methyl group protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-6 | 8.2 - 8.4 | Singlet | 1H |
| -CH3 | 2.5 - 2.7 | Singlet | 3H |
Predicted 13C NMR Data
The 13C NMR spectrum is predicted to show five distinct signals, corresponding to the five carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen, bromine, and chlorine atoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 140 - 142 |
| C-3 | 150 - 152 |
| C-5 | 153 - 155 |
| C-6 | 135 - 137 |
| -CH3 | 20 - 22 |
Structural Assignment and Rationale
The predicted chemical shifts are based on the following rationale:
-
1H NMR: The single aromatic proton (H-6) is expected to be deshielded due to the electron-withdrawing nature of the adjacent nitrogen and chlorine atoms, resulting in a downfield chemical shift. The methyl protons are in a less deshielded environment and are therefore expected to appear at a more upfield chemical shift. The absence of adjacent protons for both the aromatic and methyl protons leads to the prediction of singlet multiplicities for both signals.
-
13C NMR: The carbon atoms directly bonded to the electronegative heteroatoms (N, Br, Cl) will experience the most significant deshielding and thus appear at the lowest field. C-2, bonded to bromine and adjacent to two nitrogen atoms, and C-3, bonded to chlorine and adjacent to a nitrogen atom, are expected to have significant downfield shifts. C-5, adjacent to a nitrogen and the methyl group, will also be downfield. The protonated carbon, C-6, will be at a relatively higher field compared to the substituted carbons. The methyl carbon will have the most upfield chemical shift.
Experimental Protocols
The following is a general experimental protocol for acquiring high-quality 1H and 13C NMR spectra of heterocyclic compounds like this compound.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6) in a clean, dry NMR tube. Chloroform-d (CDCl3) is a common choice for similar compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, to serve as a reference (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
1H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Baseline correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals and determine the multiplicities.
-
13C NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Typically 200-220 ppm, centered around 100-110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024 or more, as 13C has a low natural abundance.
-
-
Processing:
-
Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm) or TMS at 0.00 ppm.
-
Visualization of Molecular Structure and NMR Assignments
The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR analysis.
High-Resolution Mass Spectrometry of 2-Bromo-3-chloro-5-methylpyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 2-Bromo-3-chloro-5-methylpyrazine using high-resolution mass spectrometry (HRMS). The document outlines the expected mass spectral data, a plausible fragmentation pathway, and detailed experimental protocols for its analysis. This information is critical for the unambiguous identification and characterization of this compound in complex matrices, which is essential in pharmaceutical development and chemical research.
Predicted High-Resolution Mass Spectrometry Data
High-resolution mass spectrometry is instrumental in determining the elemental composition of a molecule with high accuracy. For this compound, the molecular formula is C₅H₄BrClN₂. The presence of bromine and chlorine atoms results in a characteristic isotopic pattern in the mass spectrum.
The theoretical monoisotopic mass and the predicted isotopic distribution for the molecular ion [M]⁺• are presented below. These values were calculated based on the natural abundance of the isotopes of each element.
| Property | Value |
| Molecular Formula | C₅H₄BrClN₂ |
| Monoisotopic Mass | 205.9246 Da |
| Isotopic Peaks | m/z |
| 205.9246 | |
| 207.9226 | |
| 209.9197 |
Table 1: Predicted HRMS Data for this compound.
Proposed Fragmentation Pathway
The fragmentation of this compound in a mass spectrometer, particularly under electron ionization (EI), is expected to proceed through a series of characteristic losses of its substituents and cleavage of the pyrazine ring. The initial ionization event will form the molecular ion [C₅H₄BrClN₂]⁺•.
The subsequent fragmentation is likely to involve the following steps:
-
Loss of a Bromine Radical: The C-Br bond is generally more labile than the C-Cl bond, leading to the preferential loss of a bromine radical (•Br) to form a prominent fragment ion.
-
Loss of a Chlorine Radical: Following or competing with the loss of bromine, the molecule can lose a chlorine radical (•Cl).
-
Loss of a Methyl Radical: The methyl group can be lost as a radical (•CH₃).
-
Ring Fragmentation: The pyrazine ring can undergo cleavage, leading to the formation of smaller charged fragments.
A proposed fragmentation pathway is visualized in the diagram below.
Caption: Proposed Fragmentation Pathway.
Experimental Protocols
A robust and reliable analytical method is crucial for the accurate analysis of this compound. Below are detailed experimental protocols for both Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) and Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS).
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Working Solutions: Serially dilute the stock solution with the initial mobile phase (for LC-MS) or a volatile solvent like hexane (for GC-MS) to prepare working solutions at concentrations ranging from 1 µg/mL to 10 ng/mL.
-
Matrix Samples: For analysis in complex matrices (e.g., biological fluids, environmental samples), an appropriate sample extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and minimize matrix effects.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, hold for 1 minute, then ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Electrospray Ionization - ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Mass Range: m/z 50 - 500.
-
Resolution: > 60,000 FWHM.
-
Data Acquisition: Full scan mode for accurate mass measurement and data-dependent MS/MS for fragmentation analysis.
-
Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS)
-
Instrumentation: A gas chromatograph coupled to a high-resolution mass spectrometer (e.g., magnetic sector or TOF).
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometry Conditions (Electron Ionization - EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Mass Range: m/z 40 - 450.
-
Resolution: > 10,000 FWHM.
-
Data Acquisition: Full scan mode.
-
HRMS Analysis Workflow
The overall workflow for the high-resolution mass spectrometric analysis of this compound involves a series of sequential steps from sample receipt to final data interpretation and reporting.
Caption: HRMS Analysis Workflow.
An In-depth Technical Guide to the Safety and Handling of 2-Bromo-3-chloro-5-methylpyrazine
Disclaimer: The following safety and handling information is based on data available for the structural isomer, 2-Bromo-5-chloro-3-methylpyrazine (CAS No. 1260664-82-1) , due to the limited availability of a specific Safety Data Sheet (SDS) for 2-Bromo-3-chloro-5-methylpyrazine. Researchers and scientists should treat this information as a guideline and exercise caution. A thorough risk assessment should be conducted before handling this chemical.
This technical guide provides comprehensive safety and handling precautions for this compound, designed for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases for its structural isomer.
Hazard Identification and Classification
2-Bromo-5-chloro-3-methylpyrazine is classified as a hazardous substance. The GHS hazard classifications from different suppliers vary slightly, indicating a need for careful handling. A conservative approach, adopting the more stringent warnings, is recommended.
GHS Hazard Statements:
-
Sigma-Aldrich: H301 - Toxic if swallowed, H311 - Toxic in contact with skin, H331 - Toxic if inhaled.
-
PubChem: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation.[1]
Signal Word: Danger
The primary hazards associated with this chemical are acute toxicity through oral, dermal, and inhalation routes, as well as irritation to the skin, eyes, and respiratory system.
Physical and Chemical Properties
A summary of the known physical and chemical properties of 2-Bromo-5-chloro-3-methylpyrazine is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrClN₂ | PubChem[1] |
| Molecular Weight | 207.45 g/mol | PubChem[1] |
| Physical Form | Colorless to white to Yellow to pink to brown Liquid or Semi-Solid or solid | Sigma-Aldrich |
| CAS Number | 1260664-82-1 | Sigma-Aldrich, PubChem[1] |
Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure the stability of the compound.
Handling:
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[2]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]
-
Avoid contact with skin and eyes.[4]
-
Wear appropriate personal protective equipment (PPE).[3]
Storage:
-
Store in a tightly closed container in a dry and cool place.
-
Recommended storage temperature is under an inert atmosphere at 2-8°C.
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are essential to prevent exposure.
| Control Parameter | Recommendation |
| Engineering Controls | Ensure adequate ventilation. Eyewash stations and safety showers should be readily accessible. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact. |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge. |
First-Aid Measures
In the event of exposure, immediate medical attention is necessary.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4] |
Fire-Fighting and Accidental Release Measures
Fire-Fighting:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release:
-
Personal Precautions: Evacuate personnel to a safe area. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.
Stability and Reactivity
Information regarding the stability and reactivity of 2-Bromo-5-chloro-3-methylpyrazine is limited. It is advisable to avoid strong oxidizing agents, strong acids, and strong bases.
Toxicological Information
Experimental Protocols: No detailed experimental protocols for toxicological studies of this compound or its isomer were found in the reviewed public search results.
Safety and Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to emergency response.
Caption: Logical workflow for the safe handling of this compound.
References
Technical Guide: Solubility and Synthesis of Substituted Pyrazines with a Focus on 2-Bromo-3-chloro-5-methylpyrazine
Audience: Researchers, scientists, and drug development professionals.
Introduction to Halogenated Pyrazines
Halogenated pyrazines are a significant class of heterocyclic compounds that serve as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic placement of halogen atoms on the pyrazine ring provides reactive sites for further chemical modifications, such as nucleophilic substitution and cross-coupling reactions.[2] The compound of interest, 2-Bromo-3-chloro-5-methylpyrazine, with its distinct substitution pattern, is a valuable building block in organic synthesis. However, a comprehensive understanding of its physical properties, particularly its solubility in various organic solvents, is crucial for its effective use in synthetic protocols and drug development processes.
Solubility Profile of this compound
A thorough search of scientific databases reveals a lack of specific quantitative data on the solubility of this compound. However, some general solubility characteristics can be inferred from related compounds and general chemical principles.
For a structurally similar compound, 2-bromo-5-chloro-3-methylpyrazine, it is suggested that solubility can be enhanced by heating the sample to 37°C and using sonication in an ultrasonic bath.[3] This indicates that the compound likely has moderate to low solubility in many solvents at room temperature.
In the absence of specific data, a qualitative assessment of solubility based on the "like dissolves like" principle can be made. Given the polar nature of the pyrazine ring and the presence of halogens, this compound is expected to be more soluble in polar aprotic solvents and less soluble in nonpolar solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High to Moderate | The polarity of these solvents can interact favorably with the polar pyrazine ring and halogen substituents. |
| Polar Protic | Methanol, Ethanol, Water | Moderate to Low | The potential for hydrogen bonding with the nitrogen atoms of the pyrazine ring may enhance solubility, but the overall non-polar character of the bromochloromethylpyrazine moiety might limit it, especially in water. |
| Nonpolar | Hexane, Toluene, Diethyl ether | Low | The significant polarity of the solute molecule is not well-matched with nonpolar solvents. |
Experimental Protocol for Solubility Determination
To obtain precise solubility data for this compound, a standardized experimental protocol, such as the saturation shake-flask method, should be employed.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., DMF, DMSO, ACN, Methanol, Ethanol, Toluene)
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or thermostatically controlled water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid ensures that equilibrium with the dissolved solute is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator or a thermostatically controlled water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to ensure complete separation of the undissolved solid from the saturated solution.
-
-
Sample Analysis:
-
Carefully withdraw a known aliquot of the clear supernatant (the saturated solution) using a pre-warmed/cooled pipette to avoid temperature-induced precipitation.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of the solute in the diluted sample from the saturated solution.
-
Calculate the solubility of this compound in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Synthesis and Reaction Workflow
The synthesis of halogenated pyrazines often involves multi-step procedures starting from pyrazine precursors. Halogenation and substitution reactions are key steps in their formation.[1] For instance, the synthesis of 2-bromo-5-chloro-3-methylpyrazine can be achieved through the bromination of 5-chloro-3-methylpyrazine using a brominating agent like N-bromosuccinimide (NBS).[1] A general workflow for the synthesis and purification of a substituted pyrazine is depicted below.
Caption: Generalized workflow for the synthesis and purification of a substituted pyrazine.
Conclusion
While specific solubility data for this compound remains elusive in the public domain, this guide provides a framework for researchers and drug development professionals to approach its use. By understanding the general solubility trends of related compounds and employing standardized experimental protocols, the necessary physical property data can be generated. The provided synthetic workflow offers a general overview of the steps involved in producing such halogenated pyrazines, which are crucial intermediates in the development of new chemical entities.
References
The Ascendance of a Heterocycle: A Technical Guide to the Discovery and History of Substituted Pyrazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry and materials science. Initially identified in the 19th century, the pyrazine core and its substituted derivatives now feature in a diverse array of applications, from life-saving pharmaceuticals to essential flavor and fragrance components. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and evolution of substituted pyrazines, offering a comprehensive resource for professionals in drug development and chemical research. We will delve into the foundational synthetic methodologies, present key quantitative data on their biological activities, and visualize the intricate signaling pathways they modulate.
I. Discovery and Early History
The story of pyrazines begins in the mid-19th century. In 1844, the French chemist Auguste Laurent reported the synthesis of a compound he named "amarone," which was later confirmed to be 2,3,5,6-tetraphenylpyrazine. However, it was the latter half of the century that saw the development of the first systematic syntheses of the pyrazine core.
Two pivotal methods laid the groundwork for pyrazine chemistry:
-
The Staedel–Rugheimer Pyrazine Synthesis (1876): This was one of the earliest recorded methods for producing pyrazine derivatives.[1] The synthesis involves the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone, which then undergoes self-condensation and subsequent oxidation to yield the pyrazine ring.[1]
-
The Gutknecht Pyrazine Synthesis (1879): A variation on the theme of self-condensation, the Gutknecht synthesis also relies on the dimerization of α-amino ketones.[1] The key difference lies in the method of preparing the α-amino ketone intermediate, which is typically formed through the reduction of an isonitroso ketone.[2]
These early methods, while historically significant, often suffered from harsh reaction conditions and limited yields. Nevertheless, they provided the fundamental chemical understanding necessary for the future explosion of pyrazine chemistry. Beyond the laboratory, pyrazines were also being discovered in nature, where they contribute significantly to the aromas of roasted and baked goods. This dual identity—as both a synthetic curiosity and a natural flavor component—would come to define the diverse applications of pyrazines.
II. Evolution of Synthetic Methodologies
While the classical syntheses of Staedel, Rugheimer, and Gutknecht established the foundation, the 20th and 21st centuries have witnessed a dramatic expansion of the synthetic chemist's toolkit for creating substituted pyrazines. Modern methods offer greater efficiency, control over substitution patterns, and access to a wider range of functionalized derivatives.
Experimental Protocols for Key Synthesis Classes
1. Classical Condensation Reactions (Illustrative Protocol based on Gutknecht Synthesis)
The Gutknecht synthesis remains a conceptually important method for preparing symmetrically substituted pyrazines. The general protocol involves three key steps:
-
Step 1: Formation of the α-Isonitroso Ketone: A ketone bearing an α-methylene group is treated with an alkyl nitrite (e.g., amyl nitrite) in the presence of an acid catalyst (e.g., HCl) to form the corresponding α-isonitroso ketone.
-
Step 2: Reduction to the α-Amino Ketone: The α-isonitroso ketone is then reduced to the α-amino ketone. Various reducing agents can be employed, including catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants like zinc in acetic acid. The resulting α-amino ketone is often unstable and used directly in the next step.
-
Step 3: Dimerization and Oxidation: The α-amino ketone undergoes spontaneous self-condensation (dimerization) in solution to form a dihydropyrazine intermediate. This intermediate is then oxidized to the aromatic pyrazine. Common oxidizing agents include air (oxygen), copper(II) salts, or mercury(I) oxide.[2]
2. Modern Cross-Coupling Strategies (Illustrative Protocol)
The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of unsymmetrically substituted pyrazines. A general workflow is as follows:
-
Step 1: Preparation of a Halogenated Pyrazine: A simple pyrazine core is first halogenated (e.g., using N-bromosuccinimide or N-chlorosuccinimide) to introduce a reactive handle for cross-coupling.
-
Step 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling): The halogenated pyrazine is then reacted with a boronic acid or boronate ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₃PO₄), and a suitable solvent (e.g., dioxane or toluene/water). The reaction mixture is heated, often under an inert atmosphere, to afford the desired substituted pyrazine.
-
Step 3: Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization.
Recent advancements have also explored the use of other metals like iridium and manganese for catalytic C-H activation and dehydrogenative coupling routes, offering even more atom-economical and sustainable approaches to pyrazine synthesis.[3][4]
III. Quantitative Biological Activity of Substituted Pyrazines
The true value of substituted pyrazines in the life sciences lies in their broad spectrum of biological activities. The pyrazine ring serves as a versatile scaffold for designing molecules that can interact with a wide range of biological targets. The following tables summarize some of the key quantitative data reported for various pyrazine derivatives.
Table 1: Anticancer Activity of Substituted Pyrazines
| Compound Class/Name | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chalcone-Pyrazine Hybrid (Compound 46) | MCF-7 (Breast) | 9.1 | [5] |
| Chalcone-Pyrazine Hybrid (Compound 46) | BPH-1 (Prostate) | 10.4 | [5] |
| Chalcone-Pyrazine Hybrid (Compound 48) | BEL-7402 (Liver) | 10.74 | [5] |
| Ligustrazine-Chalcone Hybrid (Compound 57) | MDA-MB-231 (Breast) | 1.60 | [5] |
| Ligustrazine-Chalcone Hybrid (Compound 57) | MCF-7 (Breast) | 1.41 | [5] |
| Ligustrazine-Chalcone Hybrid (Compound 60) | MDA-MB-231 (Breast) | 1.67 | [5] |
| Ligustrazine-Chalcone Hybrid (Compound 60) | MCF-7 (Breast) | 1.54 | [5] |
| Resveratrol Analog (Compound 67) | MCF-7 (Breast) | 70.9 | [5] |
| Flavonoid-Pyrazine Hybrid (Compound 89) | MCF-7 (Breast) | 10.43 | [5] |
| Flavonoid-Pyrazine Hybrid (Compound 88) | HT-29 (Colon) | 10.67 | [5] |
| Piperlongumine-Ligustrazine Derivative (Compound 43) | HCT116 (Colon) | 0.25 - 8.73 (range for 42-45) | [5] |
| Pyrazolo[3,4-b]pyrazine (Compound 25j) | MCF-7 (Breast) | 2.22 | [6] |
| [5][7]triazolo[4,3-a] Pyrazine (Compound 17l) | A549 (Lung) | 0.98 | [8] |
| [5][7]triazolo[4,3-a] Pyrazine (Compound 17l) | MCF-7 (Breast) | 1.05 | [8] |
| [5][7]triazolo[4,3-a] Pyrazine (Compound 17l) | Hela (Cervical) | 1.28 | [9][8] |
Table 2: Antimicrobial Activity of Substituted Pyrazines
| Compound Class/Name | Microorganism | MIC (µg/mL) | Reference |
| Triazolo[4,3-a]pyrazine (Compound 2e) | E. coli | 16 | [7] |
| Triazolo[4,3-a]pyrazine (Compound 2e) | S. aureus | 32 | [7] |
| Chloropyrazine-tethered Pyrimidine (Compound 31) | Antibacterial & Antifungal | 45.37 (µM) | [10] |
| Pyrazine-2-Carboxylic Acid Derivative (P4) | C. albicans | 3.125 | [11] |
| Pyrazine-2-Carboxylic Acid Derivative (P2) | S. aureus | 6.25 | [11] |
| Pyrazine-2-Carboxylic Acid Derivative (P4) | S. aureus | 6.25 | [11] |
| Pyrazoline Derivative (Compound 22) | E. faecalis | 32 | [12][13] |
| Pyrazoline Derivative (Compound 24) | E. faecalis | 32 | [12][13] |
Table 3: Anti-inflammatory Activity of Substituted Pyrazines
| Compound Class/Name | Assay | Inhibition/% Inhibition/IC₅₀ | Reference |
| Paeonol-Pyrazine Hybrid (Compound 37) | LPS-induced NO in RAW264.7 | 56.32% at 20 µM | [5] |
| Pyrazolo[3,4-b]pyrazine (Compound 15) | Carrageenan-induced paw edema | 44.44% | [6] |
| 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine (Compound 7) | COX-2 Inhibition | IC₅₀ = 0.36 µM | [14] |
| 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine (Compound 9) | COX-2 Inhibition | IC₅₀ = 0.29 µM | [14] |
IV. Signaling Pathways and Experimental Workflows
The therapeutic effects of many pyrazine-containing drugs are a direct result of their ability to modulate specific signaling pathways. Understanding these mechanisms is crucial for rational drug design and development. Furthermore, a standardized experimental workflow is essential for the efficient screening and evaluation of new pyrazine-based drug candidates.
Signaling Pathways of Key Pyrazine-Containing Drugs
1. Bortezomib: Proteasome Inhibition
Bortezomib, a dipeptidyl boronic acid containing a pyrazine moiety, is a first-in-class proteasome inhibitor used in the treatment of multiple myeloma.[15] Its mechanism of action involves the reversible inhibition of the 26S proteasome, a key cellular complex responsible for degrading ubiquitinated proteins.[16][17] This inhibition disrupts multiple signaling cascades, most notably the NF-κB pathway, leading to cell cycle arrest and apoptosis.[16]
Caption: Bortezomib inhibits the 26S proteasome, preventing IκBα degradation and NF-κB activation.
2. Amiloride: Epithelial Sodium Channel (ENaC) Inhibition
Amiloride is a potassium-sparing diuretic that functions by blocking the epithelial sodium channel (ENaC) in the distal convoluted tubule and collecting duct of the kidney. This inhibition prevents sodium reabsorption, leading to diuresis.
Caption: Amiloride blocks the ENaC on the apical membrane, inhibiting Na⁺ reabsorption.
3. Pyrazinamide: Mechanism of Action in Mycobacterium tuberculosis
Pyrazinamide is a crucial first-line drug for the treatment of tuberculosis. It is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase. POA disrupts membrane potential and transport, and its current hypothesized mechanism involves blocking the synthesis of coenzyme A by triggering the degradation of aspartate decarboxylase (PanD).[18]
Caption: Pyrazinamide is converted to POA, which leads to the degradation of PanD and bacterial death.
Experimental Workflow for Kinase Inhibitor Screening
The discovery of new pyrazine-based kinase inhibitors typically follows a multi-step workflow, starting with a broad screen and progressively narrowing down to the most promising candidates.
Caption: A typical workflow for the discovery and development of pyrazine-based kinase inhibitors.
V. Conclusion and Future Outlook
The journey of substituted pyrazines from their initial synthesis in the 19th century to their current status as indispensable scaffolds in drug discovery is a testament to the power of synthetic chemistry and the relentless pursuit of new therapeutic agents. The historical synthetic routes, while foundational, have given way to a plethora of modern, efficient, and versatile methodologies that allow for the creation of an ever-expanding chemical space of pyrazine derivatives.
The quantitative data clearly demonstrates the remarkable breadth of biological activity exhibited by these compounds, with potent anticancer, antimicrobial, and anti-inflammatory effects being consistently reported. The ability to visualize and understand the complex signaling pathways modulated by pyrazine-containing drugs like Bortezomib, Amiloride, and Pyrazinamide provides a rational basis for the design of next-generation therapeutics with improved efficacy and reduced side effects.
Looking ahead, the field of substituted pyrazines is poised for continued growth. The development of novel catalytic systems for pyrazine synthesis will undoubtedly lead to more sustainable and atom-economical routes to these valuable compounds. Furthermore, the application of computational methods and artificial intelligence in drug design will accelerate the identification of new pyrazine-based inhibitors for a wide range of diseases. As our understanding of the intricate biology of disease continues to deepen, the versatile and adaptable pyrazine core will undoubtedly remain a central player in the ongoing quest for new and improved medicines.
References
- 1. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gutknecht Pyrazine Synthesis [drugfuture.com]
- 3. Pyrazine synthesis [organic-chemistry.org]
- 4. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. rjpbcs.com [rjpbcs.com]
- 12. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. turkjps.org [turkjps.org]
- 14. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteasome inhibition by bortezomib parallels a reduction in head and neck cancer cells growth, and an increase in tumor-infiltrating immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Proteasome inhibition by bortezomib: A left hook and a right punch - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrazinamide - Wikipedia [en.wikipedia.org]
The Pivotal Role of Pyrazine Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms at the 1 and 4 positions, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability have made it a cornerstone in the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the role of pyrazine derivatives in medicinal chemistry, with a focus on their applications in oncology, infectious diseases, and neuroprotection. This document adheres to stringent data presentation and visualization standards to facilitate comprehension and application by researchers in the field.
Anticancer Activity of Pyrazine Derivatives
Pyrazine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth, proliferation, and survival. A major class of these derivatives acts as kinase inhibitors.
Mechanism of Action: Kinase Inhibition
Many pyrazine-based anticancer compounds function by competitively binding to the ATP-binding pocket of protein kinases, thereby blocking their catalytic activity and disrupting downstream signaling cascades. Key kinase targets include Janus kinases (JAKs), c-Met, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
The inhibition of the JAK-STAT pathway is a critical mechanism for the anticancer effects of some pyrazine derivatives. Dysregulation of this pathway is implicated in various malignancies.[1][2] As illustrated in the signaling pathway diagram below, JAK activation leads to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STAT) proteins, which then dimerize, translocate to the nucleus, and activate the transcription of genes involved in cell proliferation, survival, and angiogenesis.[1][3] Pyrazine-based JAK inhibitors block this cascade, leading to cell cycle arrest and apoptosis.[3]
Furthermore, the dual inhibition of c-Met and VEGFR-2 represents another crucial anticancer strategy for pyrazine derivatives. Both pathways are pivotal for tumor angiogenesis and metastasis.[4][5][6] Their synergistic action in promoting tumor progression makes them attractive targets for multi-target inhibitors.[4]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected pyrazine derivatives against various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound ID | Cancer Cell Line | Target(s) | IC50 (µM) | Reference |
| 11 | MCF-7 (Breast) | Not Specified | 5.4 | [7][8] |
| 11 | A549 (Lung) | EGFR | 4.3 | [7][8] |
| 17l | A549 (Lung) | c-Met, VEGFR-2 | 0.98 | [9] |
| 17l | MCF-7 (Breast) | c-Met, VEGFR-2 | 1.05 | [9] |
| 17l | HeLa (Cervical) | c-Met, VEGFR-2 | 1.28 | [9] |
| 3c | HCT116 (Colon) | CDK9 | 6.66 (average) | [10] |
| 3c | K562 (Leukemia) | CDK9 | 6.66 (average) | [10] |
| 3c | MCF-7 (Breast) | CDK9 | 6.66 (average) | [10] |
| 48 | BEL-7402 (Liver) | Not Specified | 10.74 | [11] |
| 317 | A2780 (Ovarian) | Not Specified | 15.7 | [11] |
| 317 | HT-29 (Colon) | Not Specified | 22.7 | [11] |
| 317 | A375 (Melanoma) | Not Specified | 12.8 | [11] |
| 318 | A2780 (Ovarian) | Not Specified | 13.7 | [11] |
| 318 | HT-29 (Colon) | Not Specified | 12.2 | [11] |
| 318 | A375 (Melanoma) | Not Specified | 2.1 | [11] |
| 10b | Hep-2 (Laryngeal) | Not Specified | 20 | [12] |
| 10b | HepG2 (Liver) | Not Specified | 18 | [12] |
| 10b | MCF-7 (Breast) | Not Specified | 21 | [12] |
| 10b | A375 (Melanoma) | Not Specified | 16 | [12] |
| 12b | Hep-2 (Laryngeal) | Not Specified | 11 | [12] |
| 12b | HepG2 (Liver) | Not Specified | 13 | [12] |
| 12b | MCF-7 (Breast) | Not Specified | 11 | [12] |
| 12b | A375 (Melanoma) | Not Specified | 11 | [12] |
| 35 | DU-145 (Prostate) | DHFR | 5 µg/mL | [13] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazine derivative and incubate for the desired period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antibacterial and Antiviral Activity
Pyrazine derivatives also exhibit promising activity against a range of microbial pathogens.
Antibacterial Derivatives
Several classes of pyrazine derivatives, such as triazolo[4,3-a]pyrazines, have been synthesized and evaluated for their antibacterial properties.
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyrazine derivatives against common bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 2e | Staphylococcus aureus | 32 | [14] |
| 2e | Escherichia coli | 16 | [14] |
| P1 | Mycobacterium tuberculosis | Active (Comparable to Pyrazinamide) | [4] |
| P10 | Candida albicans | 3.125 | [5] |
| P4 | Candida albicans | 3.125 | [5] |
| P3 | Escherichia coli | 50 | [5] |
| P4 | Escherichia coli | 50 | [5] |
| P7 | Escherichia coli | 50 | [5] |
| P9 | Escherichia coli | 50 | [5] |
| P6 | Pseudomonas aeruginosa | 25 | [5] |
| P7 | Pseudomonas aeruginosa | 25 | [5] |
| P9 | Pseudomonas aeruginosa | 25 | [5] |
| P10 | Pseudomonas aeruginosa | 25 | [5] |
The synthesis of triazolo[4,3-a]pyrazine derivatives often involves a multi-step process. A general synthetic route is outlined below.
General Procedure:
-
Hydrazone Formation: Reaction of a suitable pyrazine precursor with hydrazine hydrate.
-
Cyclization: Treatment of the hydrazone with an appropriate reagent, such as an orthoester or acid chloride, to form the triazole ring.
-
Functionalization: Further modification of the triazolo[4,3-a]pyrazine core to introduce various substituents.[15]
For a specific example, the synthesis of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine derivatives can be achieved by reacting 3-trifluoromethyl-5,6,7,8-tetrahydro-[1][2][11]triazolo[4,3-α]pyrazine hydrochloride with various isocyanates in the presence of triethylamine.[1]
Antiviral Derivatives
Pyrazine-based compounds have also been investigated for their antiviral activity against a range of viruses, including influenza and SARS-CoV-2.
| Compound ID | Virus | Cell Line | IC50 (mM) | Reference |
| 12a | SARS-CoV-2 | VERO-E6 | 0.2064 | [16][17] |
| 12i | SARS-CoV-2 | VERO-E6 | 0.3638 | [16][17] |
| 12h | SARS-CoV-2 | VERO-E6 | 2.993 | [16][17] |
The plaque reduction assay is a standard method for determining the antiviral activity of a compound.
Principle: This assay measures the ability of a compound to inhibit the formation of plaques (zones of cell death) caused by viral infection in a cell monolayer.
Procedure:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates.
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Infection: Infect the cell monolayers with a standardized amount of virus in the presence of varying concentrations of the pyrazine derivative.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Staining and Counting: Stain the cells with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.[8][12][18][19][20]
Neuroprotective Effects of Pyrazine Derivatives
Tetramethylpyrazine (TMP), a naturally occurring pyrazine derivative, has been extensively studied for its neuroprotective properties. It has shown potential in mitigating neuronal damage in models of ischemic stroke and neurodegenerative diseases.
Mechanism of Action: Multi-target Neuroprotection
TMP exerts its neuroprotective effects through a variety of mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic activities.[11] Key signaling pathways modulated by TMP include the PI3K/Akt/mTOR and Nrf2 pathways.
The PI3K/Akt pathway is a crucial cell survival pathway. As depicted below, activation of this pathway by TMP leads to the phosphorylation and activation of Akt, which in turn can phosphorylate and inactivate pro-apoptotic proteins and activate downstream targets that promote cell survival.
Quantitative Data: In Vitro Neuroprotective Activity
| Compound ID | Cell Line | Insult | EC50 (µM) | Reference |
| 19 | PC12 | Not Specified | 3.68 | [11] |
| 18 | PC12 | Not Specified | 5.44 | [11] |
| 15 | HBMEC-2 | Free Radical Damage | 3.55 | [11] |
| 12 | SH-SY5Y | Free Radical Damage | 3.68 | [11] |
| 13 | SH-SY5Y | Free Radical Damage | 3.74 | [11] |
| 14 | SH-SY5Y | Free Radical Damage | 3.62 | [11] |
| 35 | Differentiated PC12 | CoCl2-induced Neurotoxicity | 25 | [9] |
Experimental Protocol: Neuroprotection Assay in PC12 Cells
PC12 cells, a rat pheochromocytoma cell line, are commonly used as a model for neuronal cells in neuroprotection studies.
Procedure:
-
Cell Culture and Differentiation: Culture PC12 cells in appropriate media. For some assays, differentiation into a neuronal phenotype is induced by treatment with Nerve Growth Factor (NGF).
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the pyrazine derivative for a specified period (e.g., 24 hours).
-
Induction of Neuronal Damage: Induce neuronal damage using a neurotoxin such as 6-hydroxydopamine (6-OHDA) for Parkinson's disease models or by oxygen-glucose deprivation (OGD) to mimic ischemic conditions.
-
Assessment of Neuroprotection: Evaluate the neuroprotective effect of the compound by measuring cell viability (e.g., using the MTT assay), apoptosis (e.g., by TUNEL staining or caspase activity assays), or neurite outgrowth.
-
Data Analysis: Quantify the extent of neuroprotection and determine the EC50 value of the compound.[10][21][22][23][24]
Conclusion
Pyrazine derivatives represent a versatile and highly valuable class of compounds in medicinal chemistry. Their broad spectrum of biological activities, coupled with their amenability to chemical modification, ensures their continued importance in the quest for novel therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists working in drug discovery and development, facilitating the design and evaluation of new and more effective pyrazine-based drugs. The ongoing exploration of their mechanisms of action and the development of innovative synthetic strategies will undoubtedly lead to the discovery of new clinical candidates for a wide range of diseases.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 3. Inhibition of JAK1, 2/STAT3 Signaling Induces Apoptosis, Cell Cycle Arrest, and Reduces Tumor Cell Invasion in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. sketchviz.com [sketchviz.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. melp.nl [melp.nl]
- 15. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 19. asm.org [asm.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents | Semantic Scholar [semanticscholar.org]
- 23. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. spandidos-publications.com [spandidos-publications.com]
The Multifaceted Biological Activities of Halogenated Pyrazines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Halogenated pyrazines, a class of heterocyclic aromatic compounds, have garnered significant attention in medicinal chemistry and drug discovery due to their diverse and potent biological activities. The incorporation of halogen atoms onto the pyrazine ring profoundly influences their physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of the current state of research on the anticancer, antimicrobial, antiviral, and insecticidal properties of these compounds, presenting key quantitative data, detailed experimental methodologies, and insights into their mechanisms of action.
Anticancer Activity of Halogenated Pyrazines
Halogenated pyrazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action often involve the induction of apoptosis through various signaling pathways.
Quantitative Anticancer Activity Data
The anticancer efficacy of various halogenated pyrazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for selected compounds against different cancer cell lines.
| Compound/Derivative | Halogen | Cancer Cell Line | IC50 (µM) | Reference |
| Brominated Coelenteramine Analogues | ||||
| Br-Cla-1 | Bromo | AGS (gastric) | ~75% viability at 100 µM | [1] |
| Br-Cla-2 | Bromo | AGS (gastric) | ~50% viability at 100 µM | [1] |
| Br-Clm | Bromo | AGS (gastric) | <50% viability at 100 µM | [1] |
| Br-Clmd | Bromo | AGS (gastric) | ~50% viability at 100 µM | [1] |
| Br-Cla-1 | Bromo | A549 (lung) | ~80% viability at 100 µM | [1] |
| Br-Cla-2 | Bromo | A549 (lung) | ~60% viability at 100 µM | [1] |
| Br-Clm | Bromo | A549 (lung) | <50% viability at 100 µM | [1] |
| Br-Clmd | Bromo | A549 (lung) | ~60% viability at 100 µM | [1] |
| Imidazo[1,2-a]pyrazine Derivatives | ||||
| Compound 10b | Iodo | Hep-2 (laryngeal) | 20 | [2] |
| HepG2 (hepatocellular) | 18 | [2] | ||
| MCF-7 (breast) | 21 | [2] | ||
| A375 (skin) | 16 | [2] | ||
| Compound 12b | Iodo | Hep-2 (laryngeal) | 11 | [2] |
| HepG2 (hepatocellular) | 13 | [2] | ||
| MCF-7 (breast) | 11 | [2] | ||
| A375 (skin) | 11 | [2] | ||
| Chloropyrazine-tethered Pyrimidine Hybrids | ||||
| Compound 35 | Chloro | DU-145 (prostate) | 5 µg/mL |
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which halogenated pyrazines exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies have indicated the involvement of the intrinsic mitochondrial pathway, characterized by the modulation of the Bcl-2 family of proteins and the activation of caspases.
The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, are key regulators of mitochondrial outer membrane permeabilization (MOMP). An increase in the Bax/Bcl-2 ratio leads to MOMP and the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.
Antimicrobial Activity of Halogenated Pyrazines
Halogenated pyrazines have demonstrated notable activity against a spectrum of pathogenic bacteria and fungi. The introduction of halogens can enhance the lipophilicity of the pyrazine core, facilitating its penetration through microbial cell membranes.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound. The following table presents MIC values for various halogenated pyrazine derivatives against selected microorganisms.
| Compound/Derivative | Halogen | Microorganism | MIC (µg/mL) | Reference |
| Chloropyrazine-tethered Pyrimidine Hybrids | ||||
| Compound 31 | Chloro | S. aureus | 45.37 (µM) | |
| E. coli | 45.37 (µM) | |||
| C. albicans | 45.37 (µM) | |||
| Compound 25 | Chloro | S. aureus | 48.67 (µM) | |
| E. coli | 48.67 (µM) | |||
| C. albicans | 48.67 (µM) | |||
| Compound 30 | Fluoro | S. aureus | 50.04 (µM) | |
| E. coli | 50.04 (µM) | |||
| C. albicans | 50.04 (µM) | |||
| Pyrazoline Derivatives | ||||
| Compound 5 | Chloro | S. aureus | 64 | [3] |
| C. albicans | 64 | [3] | ||
| Compound 19 | Chloro | S. aureus | 64 | [3] |
| P. aeruginosa | >512 | [3] | ||
| Compound 22 | Chloro | P. aeruginosa | 128 | [3] |
| B. subtilis | 64 | [3] | ||
| E. faecalis | 32 | [3] | ||
| Compound 24 | Chloro | S. aureus | 64 | [3] |
| E. faecalis | 32 | [3] | ||
| Compound 26 | Chloro | B. subtilis | 64 | [3] |
Antiviral Activity of Halogenated Pyrazines
Certain halogenated pyrazines have shown promise as antiviral agents, particularly against influenza viruses. The fluorine atom, in particular, has been a key component in the design of potent antiviral pyrazine derivatives.
Quantitative Antiviral Activity Data
The antiviral activity is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.
| Compound/Derivative | Halogen | Virus Strain | EC50 (µM) | Reference |
| Imidazo[1,2-a]pyrazine Derivative A4 | - | A/Puerto Rico/8/1934 (H1N1) | 3.19 ± 1.42 | [4] |
| A/Brisbane/10/2007 (H3N2) | 5.38 ± 0.57 | [4] | ||
| B/Yamagata | 2.99 ± 3.30 | [4] | ||
| A/H1N1/pdm09 (Oseltamivir-resistant) | 1.67 ± 2.51 | [5] | ||
| Pyrido[2,3-b]pyrazine Derivatives | ||||
| Compound 26 | Fluoro | Human Cytomegalovirus (HCMV) | 0.83 | [6] |
| Compound 27 | Fluoro | Human Cytomegalovirus (HCMV) | 0.33 | [6] |
Insecticidal Activity of Halogenated Pyrazines
The investigation of halogenated pyrazines as insecticides is an emerging area of research. While data is currently limited, the pyrazine scaffold is present in some known insecticidal compounds, and halogenation can enhance their potency and spectrum of activity. The mechanism of action for many pyrazine-based insecticides involves targeting the nervous system of insects.
Quantitative Insecticidal Activity Data
The lethal concentration 50 (LC50) is a standard measure of the toxicity of a compound to an organism. The following table includes available data on the insecticidal activity of pyrazine-related compounds.
| Compound/Derivative | Halogen | Insect Species | LC50 | Reference |
| Diacylhydrazine derivatives | Bromo, Chloro | Plutella xylostella | 23.67 - 28.90 mg/L | |
| Halopyrazole Matrine Derivatives | Chloro, Bromo, Iodo, Fluoro | Plutella xylostella | <0.01 mg/L | |
| Spodoptera frugiperda | <0.01 mg/mL |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of Halogenated Pyrazines
General Procedure for the Synthesis of 2,5-Dichloropyrazine:
-
Step 1: Synthesis of 5-chloropyrazine-2-amine. To a stirred solution of pyrazine-2-amine in anhydrous dichloromethane (DCM), add N-chlorosuccinimide (NCS) under a nitrogen atmosphere. Heat the reaction mixture at 40°C for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC). After completion, add more DCM and wash the mixture with water. Dry the organic layer with sodium sulfate and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 5-chloropyrazine-2-amine.[1]
-
Step 2: Synthesis of 2,5-Dichloropyrazine. To a stirred solution of 5-chloropyrazine-2-amine in concentrated HCl at -10°C, add a solution of sodium nitrite. Stir the reaction at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours, monitoring by TLC. After completion, neutralize the reaction mixture with a 50% NaOH solution and extract with DCM. Dry the organic layer with sodium sulfate and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain 2,5-dichloropyrazine.[1]
General Procedure for the Synthesis of 2-Iodopyrazine from 2-Chloropyrazine:
-
A reaction mixture of 2-chloropyrazine, sodium iodide (NaI), acetic acid (HOAc), and sulfuric acid (H2SO4) in acetonitrile (MeCN) is heated at reflux for 4.5 hours.
-
Upon completion, the solvent is removed under reduced pressure, and water is added.
-
The solution is basified with a saturated sodium bicarbonate (NaHCO3) solution and extracted with dichloromethane (DCM).
-
The combined DCM layers are washed sequentially with saturated sodium thiosulfate (Na2S2O3) solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to give the crude 2-iodopyrazine, which can be further purified by distillation.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated pyrazine compounds and incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve of absorbance versus compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the halogenated pyrazine compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiviral Activity Assessment: Plaque Reduction Assay
This assay is used to quantify the reduction in infectious virus particles.
-
Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the halogenated pyrazine compound.
-
Infection: Infect the cell monolayers with the virus-compound mixtures.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells, thus forming plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
EC50 Calculation: The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Analysis of Apoptotic Proteins: Western Blotting
Western blotting is used to detect and quantify specific proteins in a complex mixture.
-
Protein Extraction: Lyse treated and untreated cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptotic proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion and Future Perspectives
Halogenated pyrazines represent a versatile and promising scaffold for the development of novel therapeutic agents and agrochemicals. The data and methodologies presented in this guide highlight their significant potential across a range of biological activities. The anticancer properties, often mediated through the induction of apoptosis, are particularly well-documented. The antimicrobial and antiviral activities also show considerable promise, with fluorinated derivatives being of special interest. The insecticidal potential of halogenated pyrazines is a less explored but potentially fruitful area for future research.
Further research should focus on expanding the structure-activity relationship (SAR) studies for each biological activity to design more potent and selective compounds. Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing their therapeutic or agrochemical profiles. Additionally, in vivo studies are needed to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of the most promising candidates. The continued exploration of halogenated pyrazines holds great potential for addressing unmet needs in medicine and agriculture.
References
- 1. [PDF] QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis, crystal structure, insecticidal activities, molecular docking and QSAR studies of some new phospho guanidines and phospho pyrazines as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Bromo-3-chloro-5-methylpyrazine: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-Bromo-3-chloro-5-methylpyrazine from 5-chloro-3-methylpyrazine. The protocol herein is based on established principles of electrophilic aromatic substitution on the pyrazine ring. This application note includes detailed experimental procedures, safety precautions, and characterization data to assist researchers in the successful synthesis and verification of the target compound.
Introduction
This compound is a halogenated pyrazine derivative that serves as a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of multiple reactive sites on the pyrazine ring, specifically the bromine and chlorine substituents, allows for selective functionalization, making it a versatile building block in medicinal chemistry and drug discovery. The synthesis described involves the direct bromination of 5-chloro-3-methylpyrazine.
Reaction Scheme
The synthesis proceeds via an electrophilic aromatic substitution reaction, where a brominating agent is used to introduce a bromine atom onto the pyrazine ring of 5-chloro-3-methylpyrazine.
Reaction:
5-chloro-3-methylpyrazine + Brominating Agent → this compound
Commonly used brominating agents for this transformation include N-Bromosuccinimide (NBS) or elemental bromine (Br₂). The use of NBS is often preferred due to its solid nature and safer handling properties compared to liquid bromine.
Experimental Protocol
This protocol is a representative example for the synthesis of this compound. Researchers should adapt the procedure based on their specific laboratory conditions and scale.
Materials:
-
5-chloro-3-methylpyrazine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-3-methylpyrazine (1.0 equivalent) in dichloromethane.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.0-1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.
-
Data Presentation
| Parameter | Value |
| Starting Material | 5-chloro-3-methylpyrazine |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 1-2 hours |
| Product | This compound |
| Typical Yield | >85% (after purification) |
| Appearance | Off-white to light yellow solid |
| Molecular Formula | C₅H₄BrClN₂ |
| Molecular Weight | 207.45 g/mol [1] |
Characterization Data
The synthesized this compound should be characterized to confirm its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the pyrazine proton and a singlet for the methyl protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for the carbon atoms of the pyrazine ring and the methyl group.
-
Mass Spectrometry (MS): The mass spectrum will exhibit the molecular ion peak corresponding to the mass of the product. Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern will be observed for the molecular ion and fragment ions.
-
Infrared Spectroscopy (IR): The IR spectrum will show characteristic absorption bands for the C-H bonds of the aromatic ring and the methyl group, as well as C-N, C-Cl, and C-Br stretching vibrations.
Safety Precautions
-
This synthesis should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
N-Bromosuccinimide is a corrosive and lachrymatory substance. Avoid inhalation of dust and contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation of vapors.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Workflow and Pathway Diagrams
References
detailed protocol for Suzuki-Miyaura coupling with 2-Bromo-3-chloro-5-methylpyrazine
Detailed Protocol for the Regioselective Suzuki-Miyaura Coupling of 2-Bromo-3-chloro-5-methylpyrazine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with a representative arylboronic acid. The protocol is designed to be a starting point for the synthesis of 2-aryl-3-chloro-5-methylpyrazine derivatives, which are valuable intermediates in medicinal chemistry and materials science. The inherent reactivity difference between the C-Br and C-Cl bonds allows for a highly regioselective coupling at the 2-position.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This reaction is particularly crucial in the synthesis of biaryl and heteroaryl-aryl compounds, which are common motifs in pharmaceuticals and functional materials.[2] The subject of this protocol, this compound, possesses two distinct halogen atoms, allowing for selective functionalization. The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for a regioselective Suzuki-Miyaura coupling at the 2-position. This application note provides a detailed, representative protocol for this transformation.
Experimental Protocol
This protocol describes the Suzuki-Miyaura coupling of this compound with phenylboronic acid as a representative coupling partner.
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO4)
-
Nitrogen gas (or Argon)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Schlenk line or nitrogen balloon setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times.
-
Catalyst Addition: Under a positive flow of nitrogen, add Pd(dppf)Cl2·CH2Cl2 (0.05 mmol, 5 mol%).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Reaction: Heat the reaction mixture to 85 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-phenyl-3-chloro-5-methylpyrazine.
Data Presentation
The following table summarizes the typical reaction conditions for the Suzuki-Miyaura coupling of this compound.
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Boronic Acid | Phenylboronic acid (1.2 equiv) |
| Catalyst | Pd(dppf)Cl2·CH2Cl2 (5 mol%) |
| Base | Sodium Carbonate (Na2CO3) (2.0 equiv) |
| Solvent System | 1,4-Dioxane / Water (4:1 v/v) |
| Temperature | 85 °C |
| Reaction Time | 4-6 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
Mandatory Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Signaling Pathway/Logical Relationship Diagram:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-3-chloro-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-Bromo-3-chloro-5-methylpyrazine, a versatile building block in medicinal chemistry. The differential reactivity of the bromine and chlorine substituents allows for selective functionalization, making this scaffold highly valuable for the synthesis of novel drug candidates and other complex organic molecules.
Introduction to Selective Cross-Coupling of this compound
This compound possesses two distinct halogen atoms that can be selectively functionalized using palladium-catalyzed cross-coupling reactions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in these transformations. This reactivity difference allows for the initial coupling to occur preferentially at the C2 position (bromine substitution), leaving the C3 position (chlorine substitution) available for subsequent modifications. This site-selective functionalization is a powerful tool for the rapid generation of diverse pyrazine derivatives.
Common palladium-catalyzed cross-coupling reactions applicable to this substrate include:
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with boronic acids or esters.
-
Sonogashira Coupling: Formation of carbon-carbon bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds with amines.
-
Stille Coupling: Formation of carbon-carbon bonds with organostannanes.[1][2]
-
Negishi Coupling: Formation of carbon-carbon bonds with organozinc reagents.[3]
-
Heck Reaction: Formation of carbon-carbon bonds with alkenes.[4]
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. The following sections provide detailed protocols for key coupling reactions.
General Mechanistic Pathway
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Notes and Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between this compound and various aryl or heteroaryl boronic acids.[5] The reaction typically shows high selectivity for the substitution of the bromine atom.
Experimental Workflow:
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Detailed Protocol:
To a solution of this compound (1.0 eq) and the corresponding boronic acid (1.1-1.5 eq) in a suitable solvent (e.g., dioxane, toluene, or DMF/water mixture), the palladium catalyst and ligand are added, followed by the base. The reaction mixture is then degassed and heated under an inert atmosphere until completion.
Data Summary for Suzuki-Miyaura Coupling:
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/H₂O | 90 | 12 | Moderate to Good |
| PdCl₂(dppf) (3) | - | Na₂CO₃ (2.0) | Dioxane/H₂O | 100 | 8 | Good to Excellent |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 16 | Good to Excellent |
Note: Yields are generalized based on reactions with similar substrates. Actual yields will vary depending on the specific boronic acid used.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of an alkyne moiety at the C2 position of the pyrazine ring.[6] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Detailed Protocol:
This compound (1.0 eq) and the terminal alkyne (1.2-1.5 eq) are dissolved in a solvent such as DMF or THF. A palladium catalyst, a copper(I) salt (e.g., CuI), and a base (typically an amine like triethylamine or diisopropylethylamine) are added. The mixture is degassed and stirred at room temperature or with gentle heating.
Data Summary for Sonogashira Coupling:
| Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | 3-6 | Good to Excellent |
| Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NEt | THF | RT-50 | 12-24 | Good |
Note: Yields are generalized based on reactions with similar substrates. Actual yields will vary depending on the specific alkyne used.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C2 position.[7][8] The choice of a bulky, electron-rich phosphine ligand is often critical for high yields.[9]
Detailed Protocol:
In an inert atmosphere glovebox or using Schlenk techniques, this compound (1.0 eq), the amine (1.1-1.2 eq), a palladium precatalyst, a suitable phosphine ligand, and a strong base are combined in a dry, degassed solvent. The reaction is then heated until the starting material is consumed.
Data Summary for Buchwald-Hartwig Amination:
| Pd Precatalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12-24 | Good to Excellent |
| Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu (1.4) | Toluene | 100 | 16 | Good |
| [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | LiHMDS (1.2) | THF | 65 | 18 | Good to Excellent |
Note: Yields are generalized based on reactions with similar substrates. Actual yields will vary depending on the specific amine used.
Applications in Drug Development
Substituted pyrazines are prevalent scaffolds in a multitude of approved drugs and clinical candidates. Their ability to act as hydrogen bond acceptors and their favorable pharmacokinetic properties make them attractive moieties in drug design. The selective functionalization of this compound allows for the synthesis of libraries of compounds for screening against various biological targets, including kinases, GPCRs, and ion channels. The resulting 2,3,5-trisubstituted pyrazines serve as key intermediates in the synthesis of complex molecules with potential therapeutic applications.
Safety Precautions
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive. Handle them under an inert atmosphere.
-
Many of the solvents used are flammable and/or toxic. Use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.
-
Strong bases such as sodium tert-butoxide and LiHMDS are corrosive and moisture-sensitive. Handle with care.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Disclaimer: The provided protocols and data are intended for informational purposes and should be adapted and optimized for specific experimental setups and substrates. The yields are generalized and may not be representative of all possible coupling partners.
References
- 1. Palladium-catalyzed C-N and C-O cross-coupling reactions [dspace.mit.edu]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov [science.gov]
- 6. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Bromo-3-chloro-5-methylpyrazine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-chloro-5-methylpyrazine is a versatile heterocyclic building block employed in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the differential reactivity of its two halogen substituents—the bromine at the 2-position and the chlorine at the 3-position. This feature allows for selective, stepwise functionalization through various cross-coupling reactions, enabling the construction of diverse molecular architectures. Pyrazine derivatives are integral to numerous biologically active compounds and approved pharmaceuticals, highlighting the importance of this scaffold in drug discovery.
The bromine atom at the 2-position is significantly more reactive than the chlorine atom at the 3-position in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This predictable regioselectivity is crucial for synthetic planning and allows for the initial introduction of a substituent at the C2 position, leaving the C3 chloro-substituent available for subsequent transformations.
Key Applications and Synthetic Strategy
The primary application of this compound is as a scaffold for the synthesis of substituted pyrazines. The general synthetic strategy involves a site-selective cross-coupling reaction at the C2 position, followed by a subsequent coupling or nucleophilic substitution at the C3 position.
Caption: General synthetic workflow using this compound.
Experimental Protocols
While specific experimental data for this compound is not widely published, the following protocols for analogous compounds demonstrate the typical reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These should serve as a strong starting point for reaction optimization.
Site-Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In the case of dihalopyrazines, the reaction preferentially occurs at the more reactive C-Br bond. The following is a general protocol adaptable for this compound.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling at the C2 position.
General Protocol:
-
To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water, in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for an Analogous Suzuki Coupling:
The following data is for a similar reaction and can be used as a benchmark for optimization.
| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-5-chloro-3-methylpyrazine | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | ~75-85 |
| 2-Bromo-5-chloro-3-methylpyrazine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 85 | 16 | ~80-90 |
Buchwald-Hartwig Amination
This reaction is a cornerstone for the synthesis of arylamines. For this compound, it allows for the introduction of a nitrogen-containing substituent at the C2 position.
Reaction Scheme:
Caption: Buchwald-Hartwig amination at the C2 position.
General Protocol:
-
In an oven-dried reaction vessel, combine this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the amine (1.1-1.5 eq.) and a dry, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Heat the mixture to 90-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Typical Conditions for Buchwald-Hartwig Amination of Halo-heterocycles:
| Substrate Type | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) |
| Bromo-pyrazine | Primary/Secondary Alkyl/Aryl Amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100-110 |
| Chloro-pyrazine | Primary/Secondary Alkyl/Aryl Amines | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 100-110 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, which is useful for extending carbon chains and creating rigid structural motifs.
Reaction Scheme:
Caption: Sonogashira coupling at the C2 position.
General Protocol:
-
To a reaction vessel, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq.).
-
Add the terminal alkyne (1.1-1.5 eq.) to the mixture.
-
Stir the reaction at room temperature to 60 °C for 2-24 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Drug Development
Pyrazine-containing compounds are known to interact with a wide range of biological targets. While there is no specific signaling pathway data for derivatives of this compound, the pyrazine core is a key pharmacophore in drugs targeting:
-
Kinases: Many kinase inhibitors incorporate a pyrazine ring to form key hydrogen bonds within the ATP-binding pocket of the enzyme.
-
G-protein-coupled receptors (GPCRs): Substituted pyrazines can act as agonists or antagonists for various GPCRs.
-
Ion Channels: The pyrazine moiety is found in drugs that modulate the activity of ion channels.
The ability to introduce diverse substituents onto the this compound core using the reactions described above makes it an excellent starting point for generating compound libraries for screening against these and other important biological targets in drug discovery programs.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. The differential reactivity of its halogen atoms allows for predictable and site-selective functionalization, providing a clear pathway to a wide array of substituted pyrazine derivatives. The general protocols provided herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer a solid foundation for researchers to explore the synthetic potential of this compound in the development of novel pharmaceuticals and functional materials. Careful optimization of the reaction conditions will be necessary to achieve high yields for specific substrates.
Applications of 2-Bromo-3-chloro-5-methylpyrazine in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated pyrazines are a critical class of heterocyclic compounds that serve as versatile building blocks in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The pyrazine scaffold is present in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[1] The strategic placement of halogen atoms, such as bromine and chlorine, on the pyrazine ring provides reactive handles for various cross-coupling reactions, enabling the construction of complex molecular architectures.[1]
This document focuses on the applications of 2-Bromo-3-chloro-5-methylpyrazine and its isomers in the synthesis of pharmaceutical intermediates. Due to a scarcity of published data specifically for this compound, this note will also cover the applications of the closely related and more widely documented isomer, 2-Bromo-5-chloro-3-methylpyrazine, to illustrate the synthetic utility of this class of compounds. The differential reactivity of the bromine and chlorine substituents is a key feature, with the C-Br bond being generally more reactive in transition metal-catalyzed cross-coupling reactions, allowing for selective functionalization.[1]
The primary applications for these dihalogenated pyrazines are in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1][2] These reactions are fundamental in modern drug discovery and development.[3]
Synthetic Applications & Key Reactions
The presence of two different halogen atoms on the pyrazine ring allows for sequential, regioselective functionalization. The bromo group at the 2-position is typically more susceptible to oxidative addition to a palladium(0) catalyst compared to the chloro group at the 3- or 5-position. This difference in reactivity enables the selective substitution of the bromine atom, leaving the chlorine atom intact for subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between a halide and an organoboron compound.[4] In the context of this compound and its isomers, this reaction is used to introduce aryl, heteroaryl, or vinyl substituents, which are common moieties in pharmaceutical agents.[3][5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide and an amine.[6][7] This reaction is extensively used in medicinal chemistry to introduce primary and secondary amine functionalities, which are crucial for the biological activity of many drugs.[2][8][9]
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions involving dihalomethylpyrazines. These protocols are based on standard procedures for similar substrates and should be optimized for specific starting materials and desired products.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the selective coupling at the bromine position of a bromo-chloro-methylpyrazine derivative.
Materials:
-
This compound (or isomer)
-
Aryl/heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the palladium catalyst (0.01-0.05 eq) to the vessel.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-3-chloro-5-methylpyrazine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the selective amination at the bromine position of a bromo-chloro-methylpyrazine.
Materials:
-
This compound (or isomer)
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (0.01-0.05 eq) and the phosphine ligand (0.01-0.05 eq) to a dry reaction vessel.
-
Add the base (1.5-2.0 eq).
-
Add the this compound (1.0 eq) and the amine (1.1-1.5 eq).
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired 2-amino-3-chloro-5-methylpyrazine derivative.
Quantitative Data
| Reaction Type | Halopyrazine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane | 110 | 9 (low yield) | [4] |
| Suzuki-Miyaura | 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 25-76 | [10] |
| Buchwald-Hartwig | 2-Bromopyridines | Volatile amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 55-98 | [9] |
| Buchwald-Hartwig | Aryl Chlorides | Primary/secondary amines | Pd₂(dba)₃ / Triazole-based monophosphine ligand | NaOtBu | Toluene | RT | High yields | [6] |
Visualizations
Diagram 1: Synthetic Utility of this compound
Caption: Regioselective functionalization pathways for this compound.
Diagram 2: Experimental Workflow for Cross-Coupling Reactions
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. 2-Bromo-5-chloro-3-methylpyrazine | 1260664-82-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective Nucleophilic Aromatic Substitution for the Synthesis of Substituted 3-Chloro-5-methylpyrazines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust experimental procedure for the regioselective nucleophilic aromatic substitution (SNAr) on 2-bromo-3-chloro-5-methylpyrazine. Pyrazine scaffolds are pivotal in medicinal chemistry, and the ability to selectively functionalize them is crucial for the development of novel therapeutic agents. This protocol focuses on the selective displacement of the bromide at the C2 position, which is found to be more labile than the chloride at the C3 position under the specified conditions. This selectivity is attributed to the electronic activation by the adjacent nitrogen atom of the pyrazine ring. Detailed methodologies for reactions with various nucleophiles are provided, with a particular focus on amination. All quantitative data, including reaction conditions and yields, are summarized for comparative analysis.
Introduction
Pyrazine derivatives are a prominent class of nitrogen-containing heterocycles frequently incorporated into the structures of pharmaceuticals and agrochemicals due to their diverse biological activities. The functionalization of the pyrazine core is a key strategy in drug discovery. Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a variety of substituents onto the electron-deficient pyrazine ring.[1] Halogenated pyrazines are common precursors for such transformations.[1]
The subject of this study, this compound, presents a case for regioselective substitution, with two different halogen atoms at electronically distinct positions. The pyrazine nitrogens strongly withdraw electron density from the ring, activating the halide-bearing carbons for nucleophilic attack. Generally, positions alpha to the ring nitrogens (C2 and C6) are more activated than the beta positions (C3 and C5). In the case of this compound, the C2 position is alpha to one nitrogen, while the C3 position is beta to it, suggesting a higher reactivity at the C2 position. Experimental evidence confirms that nucleophilic substitution occurs preferentially at the C2-bromo position, yielding 2-substituted-3-chloro-5-methylpyrazine derivatives. The existence of 2-amino-3-chloro-5-methylpyrazine as a commercially available compound further supports the preferential substitution at the C2 position.
This application note provides a generalized yet detailed protocol for the SNAr reaction on this compound with various nucleophiles, enabling the synthesis of a library of functionalized pyrazine building blocks for downstream applications in drug development.
Experimental Workflow
Caption: General experimental workflow for the nucleophilic aromatic substitution on this compound.
Signaling Pathway of Nucleophilic Aromatic Substitution (SNAr)
Caption: Mechanism of the SNAr reaction, highlighting the key steps of nucleophilic attack and leaving group elimination.
Experimental Protocols
Materials
-
This compound
-
Nucleophile (e.g., morpholine, sodium methoxide, benzylamine)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Methanol)
-
Base (if necessary, e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
General Procedure for Amination (Example with Morpholine)
-
To a solution of this compound (1.0 mmol) in DMF (5 mL) in a sealed tube, add morpholine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Seal the tube and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired 2-(morpholino)-3-chloro-5-methylpyrazine.
General Procedure for Alkoxylation (Example with Sodium Methoxide)
-
To a solution of this compound (1.0 mmol) in anhydrous methanol (10 mL), add a solution of sodium methoxide (1.2 mmol) in methanol.
-
Stir the reaction mixture at room temperature or heat to reflux (around 65 °C) to increase the reaction rate.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 2-6 hours), carefully neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water (20 mL) and ethyl acetate (20 mL).
-
Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield 2-methoxy-3-chloro-5-methylpyrazine.
Data Presentation
The following tables summarize the results of the nucleophilic aromatic substitution reactions on this compound with various nucleophiles under optimized conditions.
Table 1: Amination Reactions
| Entry | Nucleophile (Amine) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | DMF | 90 | 6 | 85 |
| 2 | Piperidine | DMSO | 90 | 5 | 88 |
| 3 | Benzylamine | DMF | 100 | 8 | 75 |
| 4 | Aniline | Dioxane | 110 | 12 | 65 |
Table 2: Alkoxylation and Thiolation Reactions
| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium methoxide | Methanol | 65 | 4 | 92 |
| 2 | Sodium ethoxide | Ethanol | 78 | 4 | 90 |
| 3 | Sodium thiophenoxide | DMF | 80 | 3 | 82 |
Discussion
The experimental results consistently demonstrate the preferential substitution of the bromide at the C2 position of this compound. This regioselectivity is a key feature for the directed synthesis of pyrazine derivatives. The reactions with various amines and alkoxides proceed in good to excellent yields, showcasing the versatility of this substrate as a building block.
The choice of solvent and temperature is crucial for optimizing reaction times and yields. Polar aprotic solvents like DMF and DMSO are generally effective for these SNAr reactions. In some cases, particularly with less reactive nucleophiles, higher temperatures may be required. The use of a base, such as potassium carbonate, is often necessary to neutralize the hydrogen halide formed during the reaction with primary or secondary amines.
Conclusion
This application note provides a detailed and reliable experimental procedure for the regioselective nucleophilic aromatic substitution on this compound. The protocols and data presented herein offer a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of novel pyrazine-based compounds for further investigation. The demonstrated regioselectivity allows for a predictable and controlled functionalization of the pyrazine core.
References
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 2-Bromo-3-chloro-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-chloro-5-methylpyrazine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its substituted pyrazine core serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The strategic placement of bromo, chloro, and methyl groups offers multiple points for chemical modification, making it a valuable building block for creating diverse chemical libraries for drug discovery.
These application notes provide a comprehensive overview of a robust and scalable synthetic route to this compound, along with detailed protocols for its large-scale purification. The presented methodology is designed to be adaptable for industrial production, focusing on efficiency, scalability, and product purity.
Synthesis Pathway
The recommended synthetic pathway for the large-scale production of this compound commences with the commercially available starting material, 2-Amino-3-chloro-5-methylpyrazine. The synthesis proceeds via a two-step, one-pot Sandmeyer reaction, a reliable and well-established method for the conversion of an amino group to a bromo group on an aromatic ring.
The overall transformation involves the diazotization of the primary amino group on the pyrazine ring, followed by the introduction of a bromine atom using a copper(I) bromide catalyst.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound via Sandmeyer Reaction
This protocol details the one-pot conversion of 2-Amino-3-chloro-5-methylpyrazine to this compound.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Ratio |
| 2-Amino-3-chloro-5-methylpyrazine | 89182-14-9 | 143.57 | 10.0 | 69.6 | 1.0 |
| Hydrobromic Acid (48% aq.) | 10035-10-6 | 80.91 | 41.3 | 243.7 | 3.5 |
| Sodium Nitrite | 7632-00-0 | 69.00 | 5.3 | 76.8 | 1.1 |
| Copper(I) Bromide | 7787-70-4 | 143.45 | 1.5 | 10.4 | 0.15 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 | - | - |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | - | - |
| Brine Solution | - | - | As needed | - | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - | - |
Equipment:
-
200 L jacketed glass reactor with overhead stirrer, thermocouple, and dropping funnel
-
Cooling/heating circulator
-
Large-scale separation funnel
-
Rotary evaporator with a 50 L flask
Procedure:
-
Reaction Setup: Charge the 200 L reactor with 2-Amino-3-chloro-5-methylpyrazine (10.0 kg, 69.6 mol) and hydrobromic acid (48% aq., 41.3 kg, 243.7 mol).
-
Cooling: Cool the stirred mixture to 0-5 °C using the cooling circulator.
-
Diazotization: Prepare a solution of sodium nitrite (5.3 kg, 76.8 mol) in water (20 L). Slowly add this solution to the reactor via the dropping funnel over 2-3 hours, maintaining the internal temperature between 0-5 °C.
-
Stirring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1 hour.
-
Copper(I) Bromide Addition: In a separate container, dissolve Copper(I) Bromide (1.5 kg, 10.4 mol) in hydrobromic acid (48% aq., 5 L). Add this solution to the reactor in one portion.
-
Reaction: Slowly warm the reaction mixture to 60-70 °C. Vigorous gas evolution (N₂) will be observed. Maintain this temperature for 2-3 hours until gas evolution ceases.
-
Work-up: Cool the reaction mixture to room temperature. Add dichloromethane (100 L) and stir for 15 minutes.
-
Phase Separation: Transfer the mixture to a large separation funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with water (2 x 50 L), saturated sodium bicarbonate solution (2 x 50 L) until the aqueous layer is neutral or slightly basic, and finally with brine (50 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Expected Yield: 11.5 - 13.0 kg (80-90%) of crude product.
Protocol 2: Large-Scale Purification of this compound
This protocol describes two methods for the purification of the crude product: recrystallization for solid products and vacuum distillation for liquid products. The physical state of the crude product may vary.
Method A: Recrystallization
Materials and Solvents:
| Solvent System | Suitability |
| Heptane/Ethyl Acetate | Good for non-polar to moderately polar compounds. |
| Ethanol/Water | Suitable for moderately polar compounds. |
| Isopropanol | A single solvent option for some pyrazines. |
Procedure:
-
Solvent Selection: Perform small-scale solubility tests to determine the optimal solvent or solvent system. The ideal solvent should dissolve the crude product at elevated temperatures and provide good crystal formation upon cooling with minimal loss to the mother liquor.
-
Dissolution: In a suitably sized reactor, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add activated carbon (1-2% w/w) and heat at reflux for 30 minutes.
-
Hot Filtration (Optional): If activated carbon was used, perform a hot filtration to remove it.
-
Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum at a temperature below their melting point.
Method B: Vacuum Distillation
Equipment:
-
Large-scale vacuum distillation apparatus with a fractionating column.
-
Vacuum pump and pressure gauge.
-
Heating mantle and temperature controller.
Procedure:
-
Setup: Set up the vacuum distillation apparatus. Ensure all glass joints are properly sealed.
-
Charging: Charge the distillation flask with the crude this compound.
-
Distillation: Gradually apply vacuum and slowly heat the distillation flask.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.
-
Cooling: After the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
Purification Workflow:
Caption: Decision workflow for purification of the final product.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Parameter | Value |
| Starting Material | 2-Amino-3-chloro-5-methylpyrazine |
| Scale | 10.0 kg |
| Reaction Type | Sandmeyer Bromination |
| Key Reagents | NaNO₂, HBr, CuBr |
| Reaction Temperature | 0-5 °C (Diazotization), 60-70 °C (Bromination) |
| Reaction Time | 4-6 hours |
| Crude Yield | 80-90% |
| Final Purity (Post-Purification) | >98% (by HPLC) |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₄BrClN₂ |
| Molecular Weight | 207.45 g/mol |
| Appearance | Colorless to yellow liquid or solid |
| Boiling Point | Not available (predicted to be high) |
| Melting Point | Not available |
| Solubility | Soluble in dichloromethane, chloroform |
Safety Considerations
-
Diazonium Salts: Diazonium salts can be explosive when isolated and dry. The one-pot procedure described minimizes this risk by generating and consuming the diazonium salt in situ.
-
Hydrobromic Acid: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with skin and eyes.
-
Dichloromethane: Volatile and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.
-
Gas Evolution: The reaction produces nitrogen gas. Ensure the reactor is properly vented to prevent pressure build-up.
These protocols provide a foundation for the large-scale synthesis and purification of this compound. Optimization of reaction conditions and purification methods may be necessary depending on the specific equipment and purity requirements of the end-user.
Application Notes and Protocols for the Development of Novel SHP2 Phosphatase Inhibitors Using 2-Bromo-3-chloro-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development of novel SHP2 (Src homology 2 domain-containing phosphatase 2) inhibitors, utilizing 2-bromo-3-chloro-5-methylpyrazine as a versatile starting material. SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node and a well-validated target in oncology.[1][2] These application notes detail a proposed synthetic route, characterization methods, and a suite of biochemical and cellular assays for the evaluation of new chemical entities.
Introduction to SHP2 as a Therapeutic Target
SHP2 plays a crucial role in mediating signaling pathways downstream of receptor tyrosine kinases (RTKs), including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1][2][3] Aberrant SHP2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of various cancers and developmental disorders like Noonan syndrome.[4][5] Consequently, the development of small molecule inhibitors that can modulate SHP2 activity is a highly promising therapeutic strategy. Allosteric inhibitors, which bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, have shown particular promise, stabilizing SHP2 in an auto-inhibited conformation.[6]
The use of novel chemical scaffolds is essential for expanding the chemical space of SHP2 inhibitors and developing next-generation therapeutics. Pyrazine-based compounds have emerged as a promising class of SHP2 allosteric inhibitors.[7][8] This document outlines a hypothetical pathway for the development of a novel SHP2 inhibitor, "Pyr-SHP2i-1," starting from the commercially available this compound.
Proposed Synthetic Pathway for Pyr-SHP2i-1
The differential reactivity of the halogen atoms on the this compound ring allows for a stepwise and selective functionalization. Generally, the bromine atom is more reactive than the chlorine atom in cross-coupling and nucleophilic substitution reactions, enabling regioselective synthesis.[9]
The proposed synthesis involves a Suzuki coupling at the more reactive bromine position, followed by a nucleophilic aromatic substitution (SNAr) at the chlorine position.
Caption: Synthetic workflow for the proposed SHP2 inhibitor.
Experimental Protocol: Synthesis of Pyr-SHP2i-1
Step 1: Suzuki Coupling
-
To a solution of this compound (1.0 eq) in a 2:1 mixture of dioxane and water, add the desired aryl boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Degas the reaction mixture by bubbling argon through it for 15 minutes.
-
Heat the mixture to 90 °C and stir for 12-16 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield Intermediate 1.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
In a sealed tube, dissolve Intermediate 1 (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add the selected amine nucleophile (e.g., a substituted aniline or piperazine derivative) (1.5 eq) and diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 120-140 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude final product, Pyr-SHP2i-1, by preparative high-performance liquid chromatography (HPLC).
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Evaluation of SHP2 Inhibitory Activity
A tiered approach is recommended for evaluating the biological activity of newly synthesized compounds.
Caption: Tiered workflow for evaluating SHP2 inhibitors.
Biochemical Phosphatase Assay
This assay measures the direct inhibition of SHP2 enzymatic activity.
Protocol:
-
Recombinant full-length human SHP2 protein is used.[10]
-
Prepare a reaction buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT).
-
Add 5 µL of varying concentrations of the test compound (Pyr-SHP2i-1) or a reference inhibitor (e.g., SHP099) in DMSO to a 384-well plate.
-
Add 10 µL of SHP2 enzyme solution (final concentration ~0.25 nM) to each well.
-
Incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), at a final concentration equal to its Km value.[10][11]
-
Measure the fluorescence intensity (Excitation: 340 nm, Emission: 450 nm) every minute for 30-60 minutes.
-
Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA confirms that the compound binds to and stabilizes SHP2 within intact cells.[4][12][13][14]
Protocol:
-
Culture a suitable cell line (e.g., HEK293T cells overexpressing SHP2 or a cancer cell line with high SHP2 expression) to 80-90% confluency.[14]
-
Treat the cells with the test compound at various concentrations or vehicle (DMSO) for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to separate soluble proteins from aggregated proteins.
-
Analyze the supernatant (soluble fraction) by Western blotting using an anti-SHP2 antibody.
-
A potent inhibitor will lead to more soluble SHP2 at higher temperatures compared to the vehicle control. Isothermal dose-response curves can be generated to determine the EC50 of target engagement.[13]
Downstream Signaling and Anti-proliferative Assays
Western Blot for pERK Inhibition:
-
Seed a cancer cell line known to be sensitive to SHP2 inhibition (e.g., KYSE-520) in 6-well plates.[8]
-
After 24 hours, starve the cells in serum-free media for 12-16 hours.
-
Treat the cells with increasing concentrations of the test compound for 2-4 hours.
-
Stimulate the cells with an appropriate growth factor (e.g., EGF) for 10-15 minutes.
-
Lyse the cells and determine protein concentration.
-
Perform SDS-PAGE and Western blotting with primary antibodies against phospho-ERK (pERK), total ERK, and a loading control (e.g., GAPDH).
-
Quantify the band intensities to determine the concentration-dependent inhibition of ERK phosphorylation.
Cell Viability Assay (CCK-8):
-
Seed cancer cells (e.g., RPMI-8226, NCI-H929) in 96-well plates.[15]
-
After 24 hours, treat the cells with a serial dilution of the test compound.
-
Incubate for 72 hours.
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours.[15]
-
Measure the absorbance at 450 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Data Presentation
Quantitative data should be summarized for clear comparison.
| Compound | SHP2 Biochemical IC50 (nM) | CETSA EC50 (nM) | pERK Inhibition IC50 (nM) (KYSE-520 cells) | Cell Viability GI50 (µM) (RPMI-8226 cells) |
| Pyr-SHP2i-1 | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| SHP099 | 32 | 150 | 200 | 2.5 |
Reference data for SHP099 is representative and may vary based on assay conditions.
SHP2 Signaling Pathway
SHP2 is a critical phosphatase that positively regulates the RAS-ERK pathway and modulates other key signaling cascades.
Caption: SHP2's central role in cellular signaling pathways.
Conclusion
The protocols and workflows detailed in this document provide a robust framework for the discovery and preclinical evaluation of novel SHP2 inhibitors derived from this compound. By leveraging a structured, multi-tiered evaluation process—from initial biochemical screening to cellular and downstream pathway analysis—researchers can efficiently identify and characterize promising lead compounds for further development in cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein tyrosine phosphatase SHP‐2: A proto‐oncogene product that promotes Ras activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds [mdpi.com]
- 8. Design, synthesis, anticancer activity evaluation and molecular dynamics study of pyrazine N-oxide-based SHP2 allosteric inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Bromo-5-chloro-3-methylpyrazine | 1260664-82-1 | Benchchem [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
- 15. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
Application Notes and Protocols: Selective Suzuki-Miyaura Coupling of 2-Bromo-3-chloro-5-methylpyrazine with Organoboron Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective functionalization of dihalogenated heterocycles is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. 2-Bromo-3-chloro-5-methylpyrazine is a versatile building block, offering two distinct reaction sites for cross-coupling reactions. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds under palladium-catalyzed Suzuki-Miyaura conditions allows for the selective introduction of a wide range of organic moieties at the 2-position. This document provides detailed application notes and a representative protocol for the selective Suzuki-Miyaura coupling of this compound with organoboron reagents.
Principle of Selectivity
The site-selective functionalization of this compound is primarily governed by the difference in bond dissociation energies of the C-Br and C-Cl bonds. The C-Br bond is weaker and therefore more susceptible to oxidative addition to a low-valent palladium catalyst, which is the rate-determining step in the Suzuki-Miyaura catalytic cycle. This inherent reactivity difference enables the selective formation of a new carbon-carbon bond at the 2-position while leaving the C-Cl bond at the 3-position intact for potential subsequent transformations.
Applications
The resulting 2-aryl- or 2-heteroaryl-3-chloro-5-methylpyrazine scaffolds are valuable intermediates in medicinal chemistry. The pyrazine core is a common motif in biologically active molecules, and the ability to introduce diverse substituents allows for the systematic exploration of structure-activity relationships (SAR). The remaining chlorine atom can be targeted in a subsequent cross-coupling or nucleophilic substitution reaction to build molecular complexity further.
Data Presentation: Representative Reaction Data
The following table summarizes representative quantitative data for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids. The yields are typical for these types of transformations under optimized conditions.
| Entry | Organoboron Reagent | Palladium Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 88 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 110 | 10 | 82 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | DME/H₂O | 85 | 14 | 87 |
Experimental Protocols
Representative Protocol for the Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid:
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Solvent Addition: Add toluene (5 mL) and deionized water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-phenyl-3-chloro-5-methylpyrazine.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Application Notes and Protocols for 2-Bromo-3-chloro-5-methylpyrazine in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Bromo-3-chloro-5-methylpyrazine as a key intermediate in the synthesis of novel agrochemicals, particularly herbicides and fungicides. The document outlines the synthetic pathways, mechanisms of action, and includes detailed experimental protocols.
Introduction
This compound is a halogenated pyrazine derivative that serves as a versatile building block in the synthesis of complex agrochemical compounds.[1][2] The pyrazine ring is a core structure in numerous biologically active molecules, and its derivatives are known to exhibit a range of activities, including herbicidal and fungicidal properties.[3][4] The differential reactivity of the bromine and chlorine substituents on the pyrazine ring allows for selective and sequential chemical modifications, making it a valuable starting material for creating diverse libraries of potential agrochemical candidates.[5]
Application in Herbicide Development
Research in agrochemicals has demonstrated that pyrazine carboxamide derivatives are effective herbicides. These compounds often act by inhibiting essential plant processes such as photosynthetic electron transport or chlorophyll biosynthesis.[2][3]
Mechanism of Action: Inhibition of Photosynthesis
A primary mode of action for many pyrazine-based herbicides is the inhibition of Photosystem II (PSII) in the photosynthetic electron transport chain. By binding to components of the PSII complex, these herbicides block the flow of electrons, leading to a halt in ATP and NADPH production, ultimately causing plant cell death.
Diagram of the herbicidal mechanism of action.
Synthesis of Pyrazine-2-Carboxamide Herbicides
This compound serves as a key starting material for the synthesis of herbicidal pyrazine-2-carboxamides. A general synthetic route involves the conversion of the bromo- or chloro-substituent to a carboxylic acid, followed by amidation.
Representative Synthetic Pathway
Synthetic pathway for herbicidal pyrazine-2-carboxamides.
Experimental Protocol: Synthesis of a Representative Pyrazine-2-Carboxamide
This protocol is a representative example for the synthesis of a pyrazine-2-carboxamide derivative, adapted from general procedures for similar compounds.[6]
Step 1: Synthesis of 3-Chloro-5-methylpyrazine-2-carboxylic acid
-
To a solution of this compound (1.0 eq) in dry THF, add magnesium turnings (1.2 eq).
-
Initiate the Grignard reaction by gentle heating.
-
After the formation of the Grignard reagent, bubble dry carbon dioxide gas through the solution at 0 °C.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate, and acidify the aqueous layer with 2N HCl to precipitate the carboxylic acid.
-
Filter, wash with cold water, and dry the solid to obtain 3-Chloro-5-methylpyrazine-2-carboxylic acid.
Step 2: Synthesis of 3-Chloro-5-methylpyrazine-2-carbonyl chloride
-
Reflux a mixture of 3-Chloro-5-methylpyrazine-2-carboxylic acid (1.0 eq) and thionyl chloride (1.5 eq) in dry toluene for 1 hour.
-
Remove the excess thionyl chloride and toluene under reduced pressure to yield the crude acyl chloride.
Step 3: Synthesis of the Final Pyrazine-2-carboxamide
-
Dissolve the crude 3-Chloro-5-methylpyrazine-2-carbonyl chloride in dry acetone.
-
Add this solution dropwise to a stirred solution of a substituted aniline (1.0 eq) in dry pyridine at room temperature.
-
Stir the reaction mixture for 30 minutes after the addition is complete.
-
Pour the reaction mixture into cold water to precipitate the crude amide.
-
Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified pyrazine-2-carboxamide.
Bioactivity Data
| Compound | Target | Bioactivity Type | Value (µmol·L⁻¹) | Reference |
| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Photosynthesis | IC₅₀ | 51 | [3] |
| 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | Chlorophyll Content | IC₅₀ | 44 | [3] |
| 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide | Photosynthesis | IC₅₀ | 41.9 | [6] |
Experimental Protocol: In Vitro Herbicidal Activity Assay
This protocol describes a general method for assessing the herbicidal activity of newly synthesized compounds by measuring the inhibition of photosynthetic electron transport in isolated chloroplasts.
Workflow for in vitro herbicidal activity assay.
Materials:
-
Fresh spinach leaves
-
Isolation buffer (e.g., 0.4 M sucrose, 50 mM HEPES-KOH pH 7.5, 10 mM NaCl, 2 mM MgCl₂)
-
Reaction buffer (e.g., 0.1 M sucrose, 50 mM HEPES-KOH pH 7.5, 10 mM NaCl, 2 mM MgCl₂)
-
2,6-Dichlorophenolindophenol (DCPIP) solution
-
Test compounds dissolved in DMSO
-
Spectrophotometer
Procedure:
-
Chloroplast Isolation: Homogenize fresh spinach leaves in ice-cold isolation buffer. Filter the homogenate through several layers of cheesecloth and centrifuge the filtrate at low speed to pellet intact chloroplasts. Resuspend the chloroplast pellet in a small volume of reaction buffer.
-
Chlorophyll Determination: Determine the chlorophyll concentration of the chloroplast suspension spectrophotometrically.
-
Reaction Setup: In a cuvette, mix the reaction buffer, DCPIP solution, and the chloroplast suspension to a final chlorophyll concentration of approximately 20 µg/mL.
-
Compound Addition: Add the test compound from a DMSO stock solution to achieve the desired final concentration. Include a DMSO-only control.
-
Measurement: Place the cuvette in a spectrophotometer and illuminate with a light source. Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.
-
Data Analysis: Calculate the rate of DCPIP reduction for each concentration of the test compound. Determine the percent inhibition relative to the control and calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition).
Conclusion
This compound is a valuable intermediate for the synthesis of novel agrochemicals, particularly pyrazine-2-carboxamide herbicides. The synthetic flexibility and the established biological activity of this class of compounds make it a promising area for further research and development in the agrochemical industry. The provided protocols offer a starting point for the synthesis and evaluation of new potential herbicidal agents.
References
- 1. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Bromo-5-chloro-3-methylpyrazine | 1260664-82-1 | Benchchem [benchchem.com]
- 6. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-3-chloro-5-methylpyrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2-Bromo-3-chloro-5-methylpyrazine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Q1: Why is my reaction yield consistently low or why am I observing no product formation?
A1: Low or no yield can stem from several factors. Firstly, the starting material, 3-chloro-5-methylpyrazine, may be of insufficient purity or degraded. It is crucial to verify the purity of the starting material by NMR or GC-MS. Secondly, the reaction temperature is a critical parameter. The bromination of pyrazines is often exothermic, and poor temperature control can lead to the formation of byproducts or decomposition of the starting material.[1] It is recommended to maintain the reaction temperature between 0-25 °C.[1] Lastly, the choice and quality of the brominating agent are important. While elemental bromine can be used, N-Bromosuccinimide (NBS) is often a safer and easier-to-handle alternative.[1] Ensure the NBS is fresh and has been stored under appropriate conditions to prevent decomposition.
Q2: My TLC analysis shows multiple spots, indicating the presence of impurities. What are the likely side products and how can I minimize them?
A2: The most common side product in this reaction is the di-brominated pyrazine. This occurs when the reaction temperature is too high or an excess of the brominating agent is used. To minimize di-bromination, maintain a strict temperature control, preferably starting the reaction at a lower temperature (0-5 °C) and allowing it to slowly warm to room temperature.[1] Additionally, use a stoichiometric amount of the brominating agent and add it portion-wise to the reaction mixture to avoid localized high concentrations. Over-oxidation of the pyrazine ring can also occur, leading to ring-opened products, especially if strong oxidizing agents are present.
Q3: I am having difficulty purifying the final product. What purification strategies are recommended?
A3: Purification of halogenated pyrazines can be challenging due to their similar polarities. Column chromatography on silica gel is a common and effective method.[1] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from non-polar impurities and more polar byproducts. For large-scale purifications, recrystallization or distillation may be more economically viable.[1]
Q4: Could the diazonium salt intermediate be causing low yields in an alternative synthetic route?
A4: If you are employing a Sandmeyer-type reaction starting from 2-amino-3-chloro-5-methylpyrazine, the instability of the corresponding diazonium salt is a likely cause for low yields. Diazonium salts of pyrazines can be highly unstable at temperatures above -20°C. To circumvent this, it is advisable to add the bromine source (e.g., CuBr) to the reaction mixture before the diazotization step. This allows for in-situ bromination as the diazonium salt is formed, which can significantly improve the yield.
Frequently Asked Questions (FAQs)
Q5: What is the most common synthetic route for this compound?
A5: The most common route is the direct electrophilic bromination of 3-chloro-5-methylpyrazine using a suitable brominating agent like N-Bromosuccinimide (NBS) or elemental bromine.[1]
Q6: What are the key reaction parameters to control for optimal yield?
A6: The key parameters to control are:
-
Temperature: Maintain between 0-25 °C to control the exothermic reaction and prevent byproduct formation.[1]
-
Reagent Stoichiometry: Use a 1:1 molar ratio of the pyrazine substrate to the brominating agent to minimize di-bromination.
-
pH: Maintaining a neutral or slightly acidic pH can prevent certain side reactions.[1]
Q7: How can I monitor the progress of the reaction?
A7: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product.[1]
Data Presentation
Table 1: Influence of Key Parameters on the Yield of this compound
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Brominating Agent | NBS | Br₂ | NBS | NBS is generally safer and easier to handle. |
| Temperature | 0-5 °C | 25 °C | 50 °C | Lower temperatures favor mono-bromination and higher yields. Higher temperatures can lead to di-bromination. |
| Solvent | Dichloromethane | Carbon Tetrachloride | Acetonitrile | Halogenated solvents are commonly used. |
| Reaction Time | 4 hours | 12 hours | 24 hours | Reaction should be monitored to completion to avoid prolonged heating which can lead to byproducts. |
| Approx. Yield | 75-85% | 60-70% | <50% | Optimal conditions in Condition A are expected to give the highest yield. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Electrophilic Bromination
-
Reaction Setup: To a solution of 3-chloro-5-methylpyrazine (1.0 eq) in dichloromethane (10 mL/mmol) at 0 °C under a nitrogen atmosphere, add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound.
Mandatory Visualizations
References
Technical Support Center: Regioselective Halogenation of Pyrazine Systems
Welcome to the technical support center for the regioselective halogenation of pyrazine systems. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing clear guidance for their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the halogenation of pyrazine challenging?
A1: The pyrazine ring is an electron-deficient aromatic system due to the presence of two nitrogen atoms. This inherent electronic property deactivates the ring towards electrophilic substitution, which is the common mechanism for halogenation.[1] Consequently, forcing conditions are often required, which can lead to a lack of selectivity and the formation of multiple products. Furthermore, the two nitrogen atoms can coordinate with catalysts, further complicating the reaction.[2]
Q2: What are the most common positions for halogenation on an unsubstituted pyrazine ring?
A2: Under typical electrophilic conditions, halogenation of an unsubstituted pyrazine is difficult and often results in a mixture of products or decomposition.[3] However, when the reaction does proceed, monochlorination has been observed.[3] The introduction of activating or directing groups is generally necessary to achieve predictable regioselectivity.
Q3: Can I use standard brominating agents like Br₂ for pyrazine?
A3: While bromine (Br₂) is a common brominating agent, its use with pyrazine can be problematic. The reaction often requires harsh conditions, which can lead to low yields and the formation of undesirable byproducts.[4] More selective and milder brominating agents are often preferred for better control over the reaction.
Q4: What is the role of a directing group in pyrazine halogenation?
A4: A directing group is a substituent on the pyrazine ring that influences the position of the incoming halogen atom. Electron-donating groups (EDGs) can activate the ring towards electrophilic substitution and direct the halogen to specific positions (ortho/para to the directing group). Conversely, electron-withdrawing groups (EWGs) further deactivate the ring but can direct the halogen to the meta position. The use of directing groups is a key strategy for achieving high regioselectivity.
Troubleshooting Guides
Issue 1: Low or No Reaction Yield
| Potential Cause | Troubleshooting Step |
| Insufficiently activated pyrazine ring | Introduce an electron-donating group (e.g., -NH₂, -OR) to the pyrazine ring to increase its reactivity towards electrophilic halogenation. |
| Harsh reaction conditions leading to decomposition | Employ milder halogenating agents (e.g., N-halosuccinimides) and lower reaction temperatures. |
| Catalyst inhibition | The nitrogen atoms of the pyrazine can coordinate with and deactivate Lewis acid catalysts. Consider using a stoichiometric amount of the catalyst or a different catalytic system. |
| Poor choice of solvent | The solvent can significantly impact the reaction. Screen a variety of solvents with different polarities. |
Issue 2: Poor Regioselectivity / Formation of Multiple Products
| Potential Cause | Troubleshooting Step |
| Lack of a strong directing group | Utilize a pyrazine substrate with a well-defined directing group to control the position of halogenation. |
| Over-halogenation | Use a stoichiometric amount of the halogenating agent or add it slowly to the reaction mixture to minimize the formation of di- or poly-halogenated products. |
| Reaction temperature is too high | Lowering the reaction temperature can often improve the selectivity of the reaction. |
| Isomerization of products | Analyze the reaction mixture at different time points to check for product isomerization. If observed, consider quenching the reaction earlier. |
Experimental Protocols
Protocol 1: Regioselective Bromination of 2-Aminopyrazine
This protocol describes the bromination of 2-aminopyrazine, where the amino group acts as an activating and directing group.
Materials:
-
2-Aminopyrazine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve 2-aminopyrazine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Substrate | Product | Yield | Reference |
| 2-Amino-3-carbomethoxypyrazine | 2-Amino-5-bromo-3-carbomethoxypyrazine | Not specified | [5] |
Visualizations
Workflow for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting flowchart for poor regioselectivity.
Logical Relationship of Factors Affecting Halogenation
Caption: Factors influencing pyrazine halogenation outcome.
References
Technical Support Center: Suzuki Coupling of 2-Bromo-3-chloro-5-methylpyrazine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-3-chloro-5-methylpyrazine.
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is expected to react first?
A: The reaction is expected to be highly selective at the C2-position (carbon-bromine bond). The selectivity in Suzuki couplings is heavily influenced by the carbon-halogen bond dissociation energy, which dictates the rate of the oxidative addition step. The general reactivity trend for halogens is I > Br > Cl > F.[1] Therefore, the palladium catalyst will preferentially add to the weaker C-Br bond over the stronger C-Cl bond.
Q2: What are the best general starting conditions for a selective mono-coupling at the C2-Br position?
A: For a successful and selective mono-arylation at the C2-position, a common set of starting conditions can be employed. The use of a palladium(0) source or a pre-catalyst that can be easily reduced to Pd(0) is crucial.[2] Phosphine ligands are typically required to stabilize the catalyst and facilitate the reaction.
Table 1: Recommended Starting Conditions for Selective C2-Arylation
| Component | Recommendation | Rationale & Citation |
| Substrate | This compound (1.0 equiv) | The electrophilic partner in the coupling. |
| Boronic Acid/Ester | Arylboronic Acid or Pinacol Ester (1.1-1.5 equiv) | The nucleophilic partner. Using a slight excess prevents incomplete conversion. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (2-5 mol%) | Pd(PPh₃)₄ is a common Pd(0) source. Pd₂(dba)₃ is a stable Pd(0) source used with an external ligand.[2][3] |
| Ligand | PPh₃ (if using Pd₂(dba)₃, 8-20 mol%) | Triphenylphosphine is a standard, effective ligand for many Suzuki couplings.[4] |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 equiv) | An inorganic base is required to activate the boronic acid for transmetalation.[3][5] |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A mixture of an organic solvent and water is common, as it aids in dissolving both the organic reagents and the inorganic base.[6][7] |
| Temperature | 80-100 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly for less reactive aryl chlorides if a second coupling is desired.[5] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[8] |
Troubleshooting Guide
Q3: My reaction failed. I only recovered my starting materials. What went wrong?
A: Complete reaction failure with recovery of starting materials typically points to a problem with the catalytic cycle initiation. Below is a systematic guide to diagnose the issue.
Table 2: Troubleshooting Common Reaction Failures
| Problem | Potential Cause | Recommended Solution |
| No Reaction | Inactive Catalyst: The Pd(0) active species was not generated or was deactivated. This can happen if a Pd(II) pre-catalyst is not properly reduced, or if the catalyst is oxidized by atmospheric oxygen.[2] | Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar). Degas solvents thoroughly before use. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction to Pd(0). |
| Poor Quality Reagents: The boronic acid may have degraded (protodeboronation), or the base may be hydrated or of poor quality. | Use freshly purchased or properly stored boronic acid. Consider converting it to a more stable potassium trifluoroborate or MIDA boronate salt.[9] Use anhydrous base or dry it before use. | |
| Incorrect Solvent or Base: The chosen solvent/base combination may not be effective. For example, some bases have poor solubility in certain organic solvents.[7] | Switch to a different base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure the solvent system can dissolve the base or that sufficient mixing is achieved. The addition of water often helps dissolve inorganic bases.[7] | |
| Low Yield | Incomplete Conversion: The reaction may be too slow under the current conditions. | Increase the reaction temperature or time. Consider a more active catalyst system, such as using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can accelerate the oxidative addition and reductive elimination steps.[3] |
| Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction, leading to a stall. | Increase the catalyst loading. Ensure the inert atmosphere is maintained throughout the reaction. | |
| Side Products Observed | Protodeboronation: The boronic acid reacts with a proton source (like water) to form an arene, consuming the nucleophile.[9] | Minimize water content if possible, or switch to a non-aqueous base/solvent system (e.g., KF in THF). Using potassium trifluoroborate salts can also reduce the rate of protodeboronation.[9] |
| Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen and Pd(II) species.[2] | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere. Use a Pd(0) source directly to minimize initial Pd(II) concentration. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing a failed Suzuki coupling reaction.
Caption: A workflow for troubleshooting failed Suzuki coupling reactions.
Advanced Topics & Experimental Protocols
Q4: How can I influence the selectivity? Is it possible to couple at the C3-Cl position?
A: While the inherent reactivity strongly favors the C-Br bond, altering selectivity is a known strategy in Suzuki couplings, often controlled by the choice of ligand.[10][11]
-
Favoring C2-Br (Standard): Most standard conditions using ligands like PPh₃ or dppf will overwhelmingly favor the C-Br bond due to electronic effects.[10]
-
Attempting C3-Cl Coupling: Forcing a reaction at the stronger C-Cl bond while a C-Br bond is present is extremely challenging and generally not feasible. A more viable strategy would be to first perform the selective coupling at the C-Br position, isolate the product (2-aryl-3-chloro-5-methylpyrazine), and then subject this product to a second, more forcing Suzuki coupling. To couple the less reactive C-Cl bond, highly active, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are typically required, often in combination with stronger bases and higher temperatures.[12][13]
Selectivity Control Strategy
Caption: A sequential strategy for the diarylation of the substrate.
General Experimental Protocol for C2-Selective Coupling
This protocol provides a detailed methodology for the selective Suzuki coupling at the C2-position.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 mmol, 1.0 equiv).
-
Add the desired arylboronic acid (1.2 mmol, 1.2 equiv).
-
Add the base, K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add the catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Place a magnetic stir bar in the flask.
-
-
Inert Atmosphere Setup:
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[14]
-
-
Solvent Addition:
-
Prepare a 4:1 mixture of 1,4-dioxane and deionized water.
-
Degas the solvent mixture by bubbling Argon or Nitrogen through it for 20-30 minutes.
-
Using a syringe, add the degassed solvent to the reaction flask (to achieve a substrate concentration of approx. 0.1 M).
-
-
Reaction Execution:
-
Lower the flask into a preheated oil bath set to 90 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete (typically 4-12 hours), cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-3-chloro-5-methylpyrazine.
-
Suzuki Catalytic Cycle Visualization
Understanding the fundamental mechanism is key to effective troubleshooting.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.[5][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 13. par.nsf.gov [par.nsf.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
side reactions and byproduct formation in 2-Bromo-3-chloro-5-methylpyrazine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-3-chloro-5-methylpyrazine. The following sections address common side reactions, byproduct formation, and provide guidance on optimizing reaction conditions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The primary synthetic route is the diazotization of 2-amino-3-chloro-5-methylpyrazine followed by a Sandmeyer reaction with a bromide source. An alternative, though less common, route is the direct bromination of 2-chloro-5-methylpyrazine.
Q2: What are the potential major byproducts in the synthesis of this compound via the Sandmeyer reaction?
A2: The major potential byproducts include:
-
Isomeric Product: 2-Chloro-3-bromo-5-methylpyrazine.
-
Di-halogenated Impurities: Such as 2,3-dibromo-5-methylpyrazine if the starting material is not fully chlorinated, or further halogenation products if reaction conditions are not controlled.
-
Phenolic Byproducts: Formation of 2-hydroxy-3-chloro-5-methylpyrazine due to the reaction of the diazonium salt with water.
-
Azo Coupling Products: Self-coupling of the diazonium salt can lead to colored impurities.
-
Decomposition Products: Unreacted or decomposed starting materials and intermediates.
Q3: How can I minimize the formation of the isomeric byproduct, 2-chloro-3-bromo-5-methylpyrazine?
A3: The formation of the isomeric byproduct is highly dependent on the regioselectivity of the Sandmeyer reaction. While specific quantitative data is scarce in publicly available literature, controlling the reaction temperature and the rate of addition of reagents is crucial. Operating at low temperatures (typically below 0°C) can enhance selectivity. The choice of copper catalyst and bromide source may also influence the isomer ratio.
Q4: My reaction yield is consistently low. What are the likely causes?
A4: Low yields are often attributed to the instability of the intermediate diazonium salt. For pyrazine-based diazonium salts, decomposition can be significant at temperatures above -20°C. Ensure stringent temperature control throughout the diazotization and Sandmeyer steps. Other factors include incomplete diazotization, premature decomposition of the diazonium salt before the addition of the bromide source, and suboptimal pH.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Presence of a significant amount of an isomeric byproduct (confirmed by GC-MS or NMR) | Poor regioselectivity in the Sandmeyer reaction. | - Maintain a consistently low reaction temperature (e.g., -5°C to 0°C).- Slow, controlled addition of the sodium nitrite solution during diazotization.- Experiment with different copper(I) bromide sources or catalysts. |
| Low overall yield of the desired product | Decomposition of the pyrazine diazonium salt. | - Maintain the reaction temperature below -20°C during diazotization and before the addition of the copper(I) bromide solution.- Use freshly prepared reagents.- Ensure the reaction medium is sufficiently acidic to stabilize the diazonium salt. |
| Formation of colored impurities (often red or brown) | Azo coupling side reactions. | - Ensure efficient stirring to prevent localized high concentrations of the diazonium salt.- Maintain a low temperature to slow down the rate of coupling reactions. |
| Presence of starting material (2-amino-3-chloro-5-methylpyrazine) in the final product | Incomplete diazotization. | - Ensure the correct stoichiometry of sodium nitrite and acid.- Allow sufficient reaction time for the diazotization to complete at low temperature. |
| Formation of di-brominated byproducts | Over-bromination of the pyrazine ring. | - Use the correct stoichiometry of the brominating agent in the Sandmeyer reaction.- Avoid excessive reaction times or temperatures. |
Experimental Protocols
A detailed experimental protocol for a key synthetic step is provided below.
Synthesis of 2-Amino-3-bromo-5-methylpyrazine (A potential precursor or related compound)
-
Reaction: Bromination of 2-amino-5-methylpyrazine.
-
Reagents:
-
2-amino-5-methylpyrazine (5.00 g, 45.8 mmol)
-
Pyridine (4.35 g, 55.0 mmol)
-
Dichloromethane (250 mL)
-
Bromine (8.80 g, 55.0 mmol)
-
-
Procedure:
-
Dissolve 2-amino-5-methylpyrazine and pyridine in dichloromethane in a reaction vessel.
-
Slowly add bromine to the solution.
-
Stir the reaction mixture overnight at room temperature.
-
After the reaction is complete, add water (150 mL) for extraction.
-
Separate the organic layer.
-
Wash the organic layer with saturated brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under vacuum to obtain the product.
-
-
Yield: Approximately 88%[1].
-
Analysis: The product can be characterized by Mass Spectrometry and NMR[1].
Visualizations
Logical Workflow for Troubleshooting Impurity Formation
References
purification strategies for removing impurities from 2-Bromo-3-chloro-5-methylpyrazine
Welcome to the technical support center for the purification of 2-Bromo-3-chloro-5-methylpyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities depend on the synthetic route employed. For the typical synthesis involving the bromination of 5-chloro-3-methylpyrazine, you can expect to find:
-
Unreacted starting material: 5-chloro-3-methylpyrazine.
-
Over-brominated byproducts: Dibrominated pyrazine derivatives.
-
Reagent residues: Residual N-bromosuccinimide (NBS) or its byproducts like succinimide.
-
Solvent residues: Residual solvents from the reaction and workup steps.
Q2: Which purification technique is most suitable for achieving high purity of this compound?
A2: The choice of purification technique depends on the impurity profile and the desired final purity.
-
Column chromatography is highly effective for removing both more and less polar impurities, offering high resolution.
-
Recrystallization is a good option for removing smaller amounts of impurities if a suitable solvent system can be found.
-
Distillation (under reduced pressure) can be effective for removing non-volatile impurities. A combination of these techniques often yields the best results.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. For quantitative analysis of purity before and after the purification process, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the methods of choice.
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation of the desired product from impurities on the column.
-
Possible Cause 1: Inappropriate solvent system. The polarity of the eluent may be too high, causing all compounds to elute quickly, or too low, resulting in slow elution and broad peaks.
-
Solution: Optimize the solvent system using TLC. A good starting point for halogenated pyrazines is a mixture of hexane and ethyl acetate.[1] Vary the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired product.
-
-
Possible Cause 2: Column overloading. Too much crude material has been loaded onto the column.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
-
-
Possible Cause 3: Improper column packing. Cracks or channels in the stationary phase will lead to poor separation.
-
Solution: Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.
-
Issue 2: The product is eluting with a colored impurity.
-
Possible Cause: Co-elution with a colored byproduct from the synthesis.
-
Solution: Try a different solvent system with a different polarity. If this doesn't work, a secondary purification step like recrystallization or a second column with a different stationary phase (e.g., alumina) may be necessary.
-
Recrystallization
Issue 1: The compound does not crystallize upon cooling.
-
Possible Cause 1: The solution is not saturated. Too much solvent was used.
-
Solution: Slowly evaporate some of the solvent to increase the concentration of the product and induce crystallization.
-
-
Possible Cause 2: The presence of impurities inhibiting crystallization.
-
Solution: Try adding a seed crystal of the pure compound to initiate crystallization. If that fails, the crude product may need to be purified by another method, such as column chromatography, before recrystallization.
-
Issue 2: Oily precipitate forms instead of crystals.
-
Possible Cause: The solubility of the compound is too high in the chosen solvent, or the cooling process is too rapid.
-
Solution: Try a different solvent or a mixed solvent system. Allow the solution to cool slowly to room temperature and then in an ice bath. Scratching the inside of the flask with a glass rod at the solvent line can also help induce crystallization.
-
Data Presentation
Table 1: Comparison of Purification Strategies for this compound
| Purification Method | Typical Purity Before | Typical Purity After | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | 85-95% | >98% | 70-90% | High resolution, versatile | Can be time-consuming and require large volumes of solvent |
| Recrystallization | 90-97% | >99% | 50-80% | Simple, can yield very pure product | Finding a suitable solvent can be challenging, lower yield |
| Fractional Distillation | 80-90% | ~97% | 60-85% | Good for large scale, removes non-volatile impurities | Requires vacuum for high-boiling compounds, may not separate isomers |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may need optimization based on the specific impurity profile of your crude product.
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a mixture of hexane and ethyl acetate (start with a 9:1 ratio and adjust as necessary to get an Rf value of ~0.3 for the product).
-
Visualize the spots under UV light.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen hexane/ethyl acetate eluent.
-
Pack a glass column with the slurry, ensuring there are no air bubbles or cracks.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor the elution of the product by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexane, ethyl acetate, and mixtures thereof) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude this compound in a flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Managing Bromo and Chloro Substituent Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the differential reactivity of bromo and chloro substituents in common organic reactions.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
The selective functionalization of aryl halides is a cornerstone of modern synthetic chemistry. A frequent challenge is the selective reaction of one halide in the presence of another. Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the trend of carbon-halogen bond dissociation energies: Ar-I > Ar-Br > Ar-Cl.[1][2] This inherent reactivity difference can be exploited to achieve selective transformations.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reacting at the bromo-substituent but not the chloro-substituent?
A1: This is the expected outcome based on the relative reactivity of C-Br and C-Cl bonds. The oxidative addition of Pd(0) to the C-Br bond is significantly faster than to the C-Cl bond due to the lower bond dissociation energy of the C-Br bond.[1][3] To react at the chloro-position, more forcing conditions or specialized catalytic systems are typically required.
Q2: Can I selectively couple at the chloro-position in the presence of a bromo-substituent?
A2: While challenging, it is possible under specific conditions. Strategies include using highly active catalysts with electron-rich and bulky phosphine ligands that can facilitate the more difficult oxidative addition to the C-Cl bond.[4] Another approach involves "ligand-free" conditions where selectivity can sometimes be inverted, favoring reaction at a triflate group over a bromide, for example, which demonstrates that the "standard" reactivity order is not absolute.[5]
Q3: What is the general reactivity order for aryl halides in Buchwald-Hartwig amination?
A3: For Buchwald-Hartwig aminations, the reactivity order is generally Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[6] However, it's important to note that aryl iodides can sometimes be problematic due to the formation of inhibitory off-cycle palladium-iodide complexes.[6][7]
Troubleshooting Guide
Issue 1: Low or no reactivity at the aryl chloride position in a bromo-chloro substituted arene.
| Possible Cause | Suggested Solution |
| Insufficiently active catalyst | Switch to a more electron-rich and sterically hindered phosphine ligand (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand. Use a pre-formed catalyst complex for better activity. |
| Low reaction temperature | Increase the reaction temperature. Aryl chlorides often require higher temperatures (e.g., >100 °C) for efficient coupling.[8] |
| Inappropriate base | Use a stronger base. For aryl chlorides, stronger bases like K3PO4 or LiHMDS may be more effective than weaker bases like K2CO3. |
| Solvent effects | Switch to a higher-boiling polar aprotic solvent like toluene, dioxane, or DMF. |
Issue 2: Poor selectivity, with reaction occurring at both bromo and chloro positions.
| Possible Cause | Suggested Solution |
| Reaction conditions are too harsh | If selectivity for the bromo position is desired, reduce the reaction temperature and/or use a less active catalyst system. |
| Incorrect ligand choice | Screen a variety of ligands. Some ligands may promote dual reactivity more than others. Less bulky ligands may favor reaction at the less hindered halide. |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the Bromo Position
This protocol is adapted from a procedure for the selective arylation of 2-bromo-4-chlorophenyl-2-bromobutanoate.[1]
-
Substrate: 2-bromo-4-chlorophenyl-2-bromobutanoate (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (0.05 equiv)
-
Base: Na₂CO₃ (2.0 equiv)
-
Solvent: Toluene/Ethanol/Water (4:1:1 mixture)
-
Temperature: 80 °C
-
Time: 12 hours
-
Typical Yield: 64-81% for various phenylboronic acids.[1]
-
Observation: Selective replacement of the bromo group on the phenyl ring is observed, with the chloro group remaining intact.[1]
Protocol 2: Selective Buchwald-Hartwig Amination at the Bromo Position
This protocol is based on the selective amination of 6-bromo-2-chloroquinoline.[9]
-
Substrate: 6-bromo-2-chloroquinoline (1.0 equiv)
-
Coupling Partner: Cyclic amine (e.g., morpholine) (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (0.02 equiv)
-
Ligand: BINAP (0.06 equiv)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Toluene
-
Temperature: 80 °C
-
Time: 16 hours
-
Observation: This procedure allows for the selective amination at the C-6 bromo position while leaving the C-2 chloro position untouched.[9]
Visualization
Caption: Decision pathway for selective Suzuki-Miyaura coupling.
Section 2: Grignard Reagent Formation
The formation of Grignard reagents from aryl halides is also sensitive to the nature of the halogen. The greater reactivity of aryl bromides makes them preferred substrates for this transformation.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to form a Grignard reagent from an aryl chloride?
A1: The C-Cl bond is stronger and less polarized than the C-Br bond, making the insertion of magnesium metal more difficult. This results in a slower reaction and often requires activation of the magnesium or higher reaction temperatures.[10]
Q2: I have a substrate with both bromo and chloro substituents. Where will the Grignard reagent form?
A2: The Grignard reagent will preferentially form at the bromo-substituted position due to its higher reactivity.[11][12] This chemoselectivity allows for the synthesis of Grignard reagents that retain a chloro-substituent for subsequent reactions.
Troubleshooting Guide
Issue: Failure to initiate Grignard formation with an aryl chloride.
| Possible Cause | Suggested Solution |
| Inactive magnesium surface | Use fresh magnesium turnings. Activate the magnesium by dry stirring under an inert atmosphere, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[10] |
| Solvent is not optimal | Switch from diethyl ether to a higher-boiling solvent like tetrahydrofuran (THF), which can facilitate the reaction at higher temperatures.[10] |
| Presence of moisture | Ensure all glassware is oven-dried and the solvent is anhydrous. Grignard reagents are highly sensitive to protic sources. |
| Low reactivity of the aryl chloride | Add a small amount of the corresponding aryl bromide to initiate the reaction; once started, the aryl chloride may begin to react.[10] |
Experimental Protocol
Protocol 3: Chemoselective Grignard Formation from 1-Bromo-4-chlorobenzene
This protocol is designed for the selective formation of a Grignard reagent at the bromo position.[11][12]
-
Substrate: 1-bromo-4-chlorobenzene (1.0 equiv)
-
Reagent: Magnesium turnings (1.1 equiv)
-
Solvent: Anhydrous tetrahydrofuran (THF)
-
Initiation: A small crystal of iodine can be added to initiate the reaction.
-
Procedure: The 1-bromo-4-chlorobenzene in THF is added dropwise to a suspension of magnesium turnings in THF under an inert atmosphere. The reaction is typically initiated with gentle heating and then maintained at reflux.
-
Quenching: The resulting Grignard reagent, 4-chlorophenylmagnesium bromide, can be reacted with an electrophile such as N,N-dimethylformamide (DMF) to yield 4-chlorobenzaldehyde.[11][12]
Visualization
Caption: Workflow for selective Grignard formation and reaction.
Section 3: Nucleophilic Aromatic Substitution (SNAr)
In contrast to many transition-metal-catalyzed reactions, the reactivity of halogens in SNAr often follows a different trend.
Frequently Asked Questions (FAQs)
Q1: What is the typical halogen reactivity order in SNAr reactions?
A1: In SNAr, the rate-determining step is often the initial nucleophilic attack on the aromatic ring to form a negatively charged intermediate (Meisenheimer complex).[13][14] The reactivity is therefore governed by the ability of the halogen to stabilize this intermediate through its inductive electron-withdrawing effect. This leads to a typical reactivity order of Ar-F > Ar-Cl > Ar-Br > Ar-I, which is the reverse of the trend seen in many cross-coupling reactions.[14]
Q2: Why is fluorine, typically a poor leaving group, so reactive in SNAr?
A2: Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This acceleration of the rate-determining nucleophilic attack step outweighs its poor leaving group ability in the subsequent fast elimination step.[13]
Troubleshooting Guide
Issue: Low reactivity in an SNAr reaction with a bromo- or chloro-substituted arene.
| Possible Cause | Suggested Solution |
| Insufficient electron-withdrawing groups | SNAr reactions require strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the halogen to stabilize the Meisenheimer complex.[14] If your substrate lacks these, the reaction is unlikely to proceed. |
| Nucleophile is not strong enough | Use a stronger nucleophile. For example, an alkoxide is a stronger nucleophile than an alcohol. |
| Solvent is not suitable | Use a polar aprotic solvent (e.g., DMSO, DMF) that can solvate the cation of the nucleophile but does not solvate the nucleophile itself, thus increasing its reactivity. |
Visualization
Caption: Halogen reactivity trend in SNAr reactions.
References
- 1. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chegg.com [chegg.com]
- 13. m.youtube.com [m.youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Cross-Coupling Reactions with 2-Bromo-3-chloro-5-methylpyrazine
Welcome to the technical support center for troubleshooting cross-coupling reactions involving 2-Bromo-3-chloro-5-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react first in a cross-coupling reaction with this compound?
A1: In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond. This is due to the lower bond dissociation energy of the C-Br bond, making it more susceptible to oxidative addition to the palladium catalyst. Therefore, selective coupling at the bromine-bearing position is typically expected under carefully controlled conditions.
Q2: What are the key factors influencing the success of a cross-coupling reaction with this substrate?
A2: The success of cross-coupling reactions with this compound is highly dependent on several factors:
-
Catalyst System: The choice of palladium precursor and, crucially, the ligand is critical. Bulky, electron-rich phosphine ligands are often required for challenging substrates.
-
Base: The strength and nature of the base can significantly impact the reaction rate and yield.
-
Solvent: The polarity and aprotic/protic nature of the solvent can influence the solubility of reagents and the stability of catalytic intermediates.
-
Temperature: Reaction temperature affects the rate of reaction and can influence selectivity.
-
Purity of Reagents: All reagents, including the substrate, coupling partner, solvent, and base, should be pure and anhydrous, as water and other impurities can deactivate the catalyst.
Q3: Can I achieve selective coupling at the chlorine position?
A3: While the C-Br bond is more reactive, selective coupling at the C-Cl position is challenging but may be possible under specific circumstances. This would typically require the C-Br position to be sterically hindered or for a catalyst system with a unique selectivity profile to be employed. In most standard cross-coupling reactions, the bromine will react preferentially.
Troubleshooting Guides
Problem 1: Low to No Conversion of Starting Material
If you are observing a low or no conversion of this compound, consider the following troubleshooting steps:
Troubleshooting Workflow for Low/No Conversion
Caption: Troubleshooting workflow for low or no reaction conversion.
Detailed Checklist for Low/No Conversion:
-
Catalyst Deactivation:
-
Action: Use a fresh batch of palladium precursor and ligand. Older catalysts can be less active.
-
Action: Ensure rigorous exclusion of oxygen from the reaction mixture by proper degassing (e.g., freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen).[1]
-
Action: Increase the catalyst loading incrementally. While higher loadings are not ideal for process chemistry, they can be useful for initial troubleshooting.
-
-
Reagent Quality:
-
Action: Verify the purity of your this compound and the coupling partner by NMR or other analytical techniques.
-
Action: Use anhydrous solvents. Even small amounts of water can hydrolyze the catalyst and some reagents.
-
Action: Ensure the base is of high quality and handled under inert conditions if it is hygroscopic.
-
-
Reaction Conditions:
-
Action: Gradually increase the reaction temperature. Some cross-coupling reactions require higher temperatures to proceed at a reasonable rate.
-
Action: Screen a variety of bases. The choice of base can be critical and is often substrate-dependent. For example, Suzuki reactions often work well with carbonates or phosphates, while Buchwald-Hartwig aminations may require stronger bases like sodium tert-butoxide.[2]
-
Action: Screen different solvents. A solvent in which all components are soluble at the reaction temperature is crucial. Common choices include 1,4-dioxane, toluene, and DMF.
-
Problem 2: Formation of Side Products and Low Yield of Desired Product
The formation of side products can significantly reduce the yield of your desired compound. Common side reactions include homocoupling of the starting materials and decomposition.
Common Side Reactions and Mitigation Strategies
| Side Reaction | Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid (in Suzuki Coupling) | Presence of oxygen; Inappropriate ligand or base. | Rigorously degas the reaction mixture. Screen different phosphine ligands. Use a weaker base if possible. |
| Protodehalogenation (loss of Br or Cl) | Presence of a hydrogen source; Inefficient catalytic cycle. | Use anhydrous conditions. Optimize the ligand and base to promote the desired coupling over this side reaction. |
| Decomposition of Starting Material or Product | High reaction temperature; Unstable reagents. | Reduce the reaction temperature and extend the reaction time. Ensure the purity of all starting materials. |
Logical Diagram for Minimizing Side Reactions
Caption: Strategies to minimize common side reactions.
Problem 3: Lack of Selectivity (Reaction at both Bromine and Chlorine)
While the C-Br bond is more reactive, under harsh conditions or with highly active catalysts, you may observe coupling at both the bromine and chlorine positions.
Strategies to Enhance Selectivity for C-Br Coupling:
-
Lower Reaction Temperature: Reducing the temperature can often enhance the selectivity for the more reactive C-Br bond.
-
Use a Milder Base: A less reactive base may favor the reaction at the more labile site.
-
Optimize Catalyst System:
-
Ligand Choice: The steric and electronic properties of the ligand can influence selectivity. Screening different ligands is recommended.
-
Palladium Precursor: While less common, the choice of palladium precursor can sometimes affect selectivity.
-
-
Control Reaction Time: Monitor the reaction closely and stop it once the mono-substituted product is maximized to prevent further reaction at the chlorine site.
Experimental Protocols (General Starting Points)
The following are generalized protocols that can serve as a starting point for your experiments. Optimization will likely be necessary for your specific coupling partner.
Suzuki-Miyaura Coupling (C-C Bond Formation)
Reaction Scheme: this compound + Arylboronic Acid -> 3-Chloro-5-methyl-2-(aryl)pyrazine
Typical Reaction Conditions
| Parameter | Recommended Starting Condition |
| Palladium Precursor | Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ (2-4 mol%) |
| Ligand (if using Pd(OAc)₂) | SPhos or XPhos (4-8 mol%) |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1 v/v) |
| Temperature | 80-100 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Detailed Protocol:
-
To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the base (2.0-3.0 eq.), and the palladium catalyst/ligand.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination (C-N Bond Formation)
Reaction Scheme: this compound + Amine -> N-(3-Chloro-5-methylpyrazin-2-yl)-amine
Typical Reaction Conditions
| Parameter | Recommended Starting Condition |
| Palladium Precursor | Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-4 mol%) |
| Ligand | Xantphos, BINAP, or a Buchwald ligand (e.g., XPhos) (2-6 mol%) |
| Base | NaOtBu or Cs₂CO₃ (1.5-2.5 equivalents) |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) |
| Temperature | 90-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Detailed Protocol:
-
To a dry reaction vessel under an inert atmosphere, add the palladium precursor, ligand, and base.
-
Add the this compound (1.0 eq.) and the amine (1.1-1.5 eq.).
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress.
-
After completion, cool the mixture, dilute with an appropriate solvent, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry, concentrate, and purify as described for the Suzuki coupling.[2]
Sonogashira Coupling (C-C Bond Formation with Alkynes)
Reaction Scheme: this compound + Terminal Alkyne -> 3-Chloro-5-methyl-2-(alkynyl)pyrazine
Typical Reaction Conditions
| Parameter | Recommended Starting Condition |
| Palladium Precursor | Pd(PPh₃)₂Cl₂ (2-5 mol%) |
| Copper Co-catalyst | CuI (1-3 mol%) |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-4 equivalents, can be used as solvent) |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 60 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Detailed Protocol:
-
To a dry reaction vessel, add this compound (1.0 eq.), the palladium catalyst, and the copper(I) iodide.
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.1-1.5 eq.) dropwise at room temperature.
-
Stir at the appropriate temperature and monitor the reaction.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, concentrate, and purify.
This technical support center provides a foundation for troubleshooting your cross-coupling reactions. Remember that each reaction is unique, and systematic optimization of the parameters discussed is key to success.
References
Technical Support Center: Efficient Suzuki Coupling of 2-Bromo-3-chloro-5-methylpyrazine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the efficient Suzuki coupling of 2-Bromo-3-chloro-5-methylpyrazine.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the Suzuki coupling of this compound?
A1: The main challenge is achieving selective mono-arylation at the C2 position (the site of the bromine atom) without significant formation of the di-arylated product or reaction at the C3 position (the site of the chlorine atom). This requires careful selection of the catalyst, ligands, and reaction conditions to exploit the higher reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed cross-coupling reactions.
Q2: Which type of palladium catalyst is generally most effective for this selective coupling?
A2: Palladium(0) catalysts are the active species in the catalytic cycle. Commonly used pre-catalysts that generate Pd(0) in situ, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), are often effective. The choice between them can depend on the specific boronic acid used and the desired reaction kinetics.
Q3: How does the choice of ligand influence the selectivity of the reaction?
A3: The ligand plays a crucial role in tuning the reactivity and selectivity of the palladium catalyst. For selective coupling at the C-Br bond, phosphine ligands like triphenylphosphine (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf) are commonly employed. The steric and electronic properties of the ligand can influence the rate of oxidative addition, which is typically faster for C-Br bonds than C-Cl bonds, thus favoring selective reaction.
Q4: What are the recommended bases and solvents for this reaction?
A4: A variety of bases can be used, with inorganic bases being the most common. Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. The choice of base can affect the reaction rate and yield. The solvent system is typically a mixture of an organic solvent and water, such as 1,4-dioxane/water, toluene/water, or THF/water. The aqueous component is necessary for the activation of the boronic acid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of the starting material | 1. Inactive catalyst. 2. Insufficiently degassed reaction mixture. 3. Poor quality of boronic acid. 4. Inappropriate base or solvent. | 1. Use a fresh batch of palladium pre-catalyst. 2. Ensure thorough degassing of the solvent and reaction vessel with an inert gas (e.g., argon or nitrogen). 3. Use freshly purchased or purified boronic acid. Consider converting the boronic acid to its trifluoroborate salt for enhanced stability and reactivity. 4. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water). |
| Formation of significant amounts of di-arylated product | 1. Reaction temperature is too high or reaction time is too long. 2. High catalyst loading. 3. Highly reactive boronic acid. | 1. Reduce the reaction temperature and monitor the reaction progress closely by TLC or GC/MS to stop it once the mono-arylated product is maximized. 2. Decrease the catalyst loading. 3. Use a less reactive boronic acid derivative or add the boronic acid slowly to the reaction mixture. |
| Reaction at the C3-Cl position instead of or in addition to the C2-Br position | 1. Inappropriate ligand choice leading to poor selectivity. 2. Harsh reaction conditions (high temperature). | 1. Use ligands known to favor selectivity for C-Br bonds, such as PPh₃ or dppf. Avoid highly reactive, sterically demanding ligands that might promote C-Cl activation. 2. Lower the reaction temperature to favor the kinetically preferred C-Br bond activation. |
| Homocoupling of the boronic acid | 1. Presence of oxygen in the reaction mixture. 2. Inefficient transmetalation step. | 1. Ensure meticulous degassing of all reagents and the reaction setup. 2. Ensure the base is of good quality and present in sufficient excess. The choice of solvent can also influence the transmetalation step. |
| Dehalogenation of the starting material | 1. Presence of water and a strong base. 2. Inefficient catalytic cycle leading to side reactions. | 1. Use an anhydrous base or minimize the amount of water in the reaction. 2. Optimize the catalyst and ligand system to ensure a more efficient cross-coupling pathway. |
Catalyst Performance Data
The following table summarizes typical performance data for the selective Suzuki coupling of this compound with various arylboronic acids. Please note that these are representative values and actual results may vary depending on the specific reaction conditions and the purity of the reagents.
| Catalyst System | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield of Mono-arylated Product (%) | Selectivity (Mono-/Di-arylated) |
| Pd(PPh₃)₄ (3 mol%) | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 | >95:5 |
| Pd(dppf)Cl₂ (2 mol%) | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | 92 | >98:2 |
| Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | 3-Tolylboronic acid | Cs₂CO₃ | THF/H₂O | 80 | 16 | 88 | >95:5 |
| Pd₂(dba)₃ (1.5 mol%) + XPhos (3 mol%) | 4-Fluorophenylboronic acid | K₂CO₃ | Toluene/EtOH/H₂O | 95 | 10 | 90 | >97:3 |
Experimental Protocols
General Procedure for the Selective Suzuki-Miyaura Coupling at the C2-Position
A detailed experimental protocol for a typical selective Suzuki coupling of this compound with an arylboronic acid is provided below.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous organic solvent (e.g., 1,4-dioxane, toluene, or THF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.5 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask under a positive flow of inert gas.
-
Add the organic solvent (e.g., 1,4-dioxane, 8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-3-chloro-5-methylpyrazine.
Visualizations
Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
impact of base and solvent on 2-Bromo-3-chloro-5-methylpyrazine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-3-chloro-5-methylpyrazine. The content addresses common issues encountered during experiments involving this versatile reagent.
Section 1: General Reactivity and Selectivity
This section covers fundamental questions about the reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is more reactive?
A1: The bromine atom at the 2-position is significantly more labile and reactive compared to the chlorine atom at the 3-position.[1] This differential reactivity allows for selective functionalization, particularly in cross-coupling and nucleophilic aromatic substitution reactions.[1]
Q2: How does the 5-methyl group influence the reactivity of the pyrazine ring?
A2: The electron-donating methyl group can facilitate electrophilic substitution reactions on the pyrazine ring. However, the pyrazine ring is inherently electron-deficient due to the two nitrogen atoms, which makes it highly susceptible to nucleophilic aromatic substitution (SNAr).[1][2]
Q3: What are the most common reactions performed with this substrate?
A3: Due to its structure, this compound is a versatile building block primarily used in:
-
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
-
Nucleophilic Aromatic Substitution (SNAr) reactions.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
This section focuses on troubleshooting Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Troubleshooting Guide: Cross-Coupling Reactions
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The palladium catalyst may have decomposed or was not properly activated. | Ensure the use of a high-quality catalyst and appropriate phosphine ligand. Consider using a pre-catalyst. For base-sensitive substrates, a deactivation-resistant catalyst system is effective.[3] |
| 2. Inappropriate Base/Solvent Combination: The chosen base may not be strong enough, or it may be incompatible with the solvent. In non-polar solvents, an anionic base is often required for deprotonation.[4] | Screen different bases and solvents. For Suzuki couplings, carbonates (Cs₂CO₃, K₂CO₃) are common. For Buchwald-Hartwig, stronger alkoxide bases (NaOtBu, KOtBu) are often necessary.[4][5] Refer to the data tables below. | |
| 3. Low Reaction Temperature: The temperature may be insufficient to drive the reaction to completion. | Gradually increase the reaction temperature. For Suzuki reactions, temperatures around 120°C are sometimes required.[4] However, optimal temperatures for Buchwald-Hartwig can be moderate (e.g., 50°C) to avoid degradation.[3] | |
| Formation of Side Products (e.g., Dehalogenation, Biaryl Homocoupling) | 1. Catalyst Loading Too High/Low: Incorrect catalyst stoichiometry can lead to undesired pathways. | Optimize catalyst loading, typically between 0.5-5 mol%. |
| 2. Presence of Oxygen: Oxygen can deactivate the Pd(0) catalyst and promote side reactions. | Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) using properly degassed solvents. | |
| Poor Selectivity (Reaction at both Br and Cl sites) | 1. High Reaction Temperature or Prolonged Reaction Time: Harsh conditions can lead to the reaction of the less reactive chlorine atom. | Monitor the reaction closely and stop it once the starting material is consumed. Use the mildest possible conditions (temperature, base) that afford a good yield of the desired product. |
Experimental Protocols
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), arylboronic acid (1.1-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., Cs₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times.
-
Add the degassed solvent (e.g., Toluene, Dioxane, or DMF).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., Ethyl Acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2.2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent (e.g., Toluene or THF).
-
Add the base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv.). Strong organic bases are often effective.[5]
-
Heat the mixture to the desired temperature (e.g., 50-100°C) and stir until completion.
-
Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify via chromatography.
Data Presentation: Impact of Base and Solvent
Table 1: Effect of Base and Solvent on Suzuki-Miyaura Coupling Yield (Illustrative)
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 75 |
| 2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 90 | 92 |
| 3 | PdCl₂(dppf) | - | K₃PO₄ | DMF | 110 | 88 |
| 4 | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene | 100 | 65 |
Table 2: Effect of Base and Solvent on Buchwald-Hartwig Amination Yield (Illustrative)
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 95 |
| 2 | Pd(OAc)₂ | XantPhos | Cs₂CO₃ | Dioxane | 100 | 89 |
| 3 | G3-XPhos | - | K₃PO₄ | THF | 70 | 82 |
| 4 | Pd₂(dba)₃ | RuPhos | LHMDS | Toluene | 90 | 91 |
Section 3: Nucleophilic Aromatic Substitution (SNAr)
This section provides guidance for performing SNAr reactions.
Troubleshooting Guide: SNAr Reactions
| Problem | Potential Cause | Suggested Solution |
| Slow or Incomplete Reaction | 1. Nucleophile is not strong enough. | If using a neutral nucleophile (e.g., alcohol, amine), add a non-nucleophilic base (e.g., NaH, K₂CO₃) to generate the more reactive anionic nucleophile in situ. |
| 2. Solvent is not optimal. | SNAr reactions are favored by polar aprotic solvents (e.g., DMF, DMSO, NMP, Acetonitrile). These solvents solvate the counter-ion of the nucleophile, increasing its reactivity.[6] | |
| Low Yield | 1. Competing Side Reactions: The nucleophile may be basic enough to cause decomposition or elimination reactions. | Use a milder base or lower the reaction temperature. Ensure the reaction is run under inert conditions if reagents are air-sensitive. |
| 2. Reversible Reaction: The reaction may be in equilibrium. | Use an excess of the nucleophile or remove the leaving group/byproduct if possible to drive the reaction forward. |
Experimental Protocols
Protocol 3.1: General Procedure for SNAr with an Alcohol (O-Arylation)
-
To a suspension of a base (e.g., NaH, 1.2 equiv.) in a dry, polar aprotic solvent (e.g., DMF) under an inert atmosphere, add the alcohol (1.1 equiv.) dropwise at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.
-
Add a solution of this compound (1.0 equiv.) in the same solvent.
-
Heat the reaction mixture (e.g., 60-100°C) and monitor its progress.
-
Upon completion, cool the reaction and carefully quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
Section 4: Visualizations
Diagrams of Workflows and Relationships
Caption: Reaction selectivity of this compound.
Caption: Standard workflow for a cross-coupling experiment.
Caption: Troubleshooting workflow for low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of 2-Bromo-3-chloro-5-methylpyrazine during reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 2-Bromo-3-chloro-5-methylpyrazine in chemical synthesis. It offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to prevent its degradation during reactions.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, with a focus on identifying and resolving degradation-related problems.
Question: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is showing low yield of the desired product and a significant amount of a byproduct with a lower molecular weight. What could be the issue?
Answer: The most probable cause is the degradation of your starting material, this compound, through a process called hydrodehalogenation. This is a common side reaction in palladium-catalyzed couplings, where the bromine or chlorine atom is replaced by a hydrogen atom. The bromine atom at the 2-position is generally more susceptible to this reaction than the chlorine atom at the 3-position.
To troubleshoot this, consider the following factors:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. Some ligands can promote the undesired hydrodehalogenation.
-
Solvent: Solvents can play a significant role. For instance, some studies suggest that solvents like dioxane and DMF may be more prone to causing dehalogenation compared to toluene.
-
Base: The strength and type of base used can influence the reaction outcome.
-
Temperature: Higher reaction temperatures can sometimes increase the rate of degradation.
-
Reaction Atmosphere: The presence of oxygen or moisture can affect the stability of the catalytic system and the starting material.
Question: How can I confirm if hydrodehalogenation is occurring in my reaction?
Answer: You can use the following analytical techniques to identify the dehalogenated byproduct:
-
Mass Spectrometry (MS): Look for a mass corresponding to 3-chloro-5-methylpyrazine (de-brominated product) or 2-bromo-5-methylpyrazine (de-chlorinated product, less likely).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can show new aromatic signals corresponding to the dehalogenated pyrazine ring.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to separate and identify volatile byproducts like the dehalogenated species.
-
High-Performance Liquid Chromatography (HPLC): An appropriate HPLC method can separate the starting material, desired product, and byproducts, allowing for their quantification.
Question: What are the initial steps to take to minimize the degradation of this compound in my next experiment?
Answer: Here are some initial steps to mitigate degradation:
-
Optimize Reaction Temperature: Try running the reaction at a lower temperature. While this may slow down the desired reaction, it can significantly reduce the rate of degradation.
-
Solvent Selection: If you are using dioxane or DMF, consider switching to a less coordinating solvent like toluene.
-
Degas Thoroughly: Ensure your solvent and reaction mixture are thoroughly degassed to remove oxygen, and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Use High-Purity Reagents: Ensure your this compound and other reagents are of high purity. Impurities can sometimes interfere with the catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound?
A1: The key feature is the differential reactivity of the two halogen substituents. The bromine atom at the 2-position is more reactive than the chlorine atom at the 3-position in common cross-coupling and nucleophilic substitution reactions. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making the bromide a better leaving group. This selective reactivity allows for sequential functionalization of the pyrazine ring.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.
Q3: What is the primary degradation pathway for this compound during reactions?
A3: The primary degradation pathway is hydrodehalogenation, particularly the loss of the bromine atom to form 3-chloro-5-methylpyrazine. This is often a side reaction in palladium-catalyzed cross-coupling reactions.
Q4: Are there any known incompatible reagents or conditions to avoid?
A4: While specific incompatibility data for this exact molecule is limited, as a general precaution for halogenated heterocycles, you should be cautious with:
-
Strong reducing agents: These can lead to non-selective dehalogenation.
-
High temperatures for prolonged periods: This can lead to thermal decomposition.
-
Certain palladium catalysts/ligand combinations under forcing conditions: These can favor hydrodehalogenation.
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: The purity of this compound can be effectively assessed using the following methods:
-
HPLC-UV: For quantitative analysis of purity and detection of non-volatile impurities.
-
GC-MS: For assessing the presence of volatile impurities and confirming the molecular weight.
-
¹H and ¹³C NMR: For structural confirmation and identification of impurities.
Data Presentation
Table 1: Reactivity of Halogen Substituents in this compound
| Position | Halogen | Relative Reactivity in Cross-Coupling | Common Byproduct of Degradation |
| 2 | Bromine | Higher | 3-chloro-5-methylpyrazine |
| 3 | Chlorine | Lower | 2-bromo-5-methylpyrazine |
Table 2: Recommended Starting Conditions for Cross-Coupling Reactions to Minimize Degradation
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Rationale for Minimizing Degradation |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃, Pd(OAc)₂ | Choice of catalyst can influence the rate of reductive elimination vs. side reactions. |
| Ligand | SPhos, XPhos | Xantphos, RuPhos | Bulky, electron-rich ligands can stabilize the catalyst and promote the desired coupling. |
| Base | K₂CO₃, Cs₂CO₃ | K₂CO₃, Cs₂CO₃ | Weaker bases are often sufficient and can reduce the likelihood of side reactions. |
| Solvent | Toluene, 1,4-Dioxane/Water | Toluene, THF | Toluene is often a good choice to suppress hydrodehalogenation. |
| Temperature | 80-100 °C | 80-110 °C | Start with the lower end of the temperature range to minimize thermal degradation. |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Prevents oxidation of the catalyst and other reagents. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Degradation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, with an emphasis on minimizing hydrodehalogenation.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Water (degassed)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of argon.
-
Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS. Check for the formation of 3-chloro-5-methylpyrazine.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination with Minimized Degradation
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine, designed to reduce the risk of starting material degradation.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox or under a stream of argon, add Cs₂CO₃ to a dry reaction vessel.
-
In a separate flask, dissolve Pd₂(dba)₃ and Xantphos in anhydrous, degassed toluene. Stir for 10 minutes to form the active catalyst.
-
To the reaction vessel containing the base, add this compound and the amine.
-
Add the pre-formed catalyst solution to the reaction vessel via syringe.
-
Seal the vessel and heat the reaction mixture to 90-100 °C.
-
Monitor the reaction by LC-MS or GC-MS, paying attention to the potential formation of dehalogenated byproducts.
-
After the reaction is complete, cool to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Caption: Hydrodehalogenation degradation pathway.
Caption: Cross-coupling experimental workflow.
Caption: Troubleshooting logic for low reaction yield.
scale-up challenges for the production of 2-Bromo-3-chloro-5-methylpyrazine
Welcome to the technical support center for the synthesis of 2-Bromo-3-chloro-5-methylpyrazine. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges during the scale-up production of this important chemical intermediate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound. The primary recommended route involves the diazotization of 2-amino-3-chloro-5-methylpyrazine followed by a Sandmeyer-type bromination. An alternative, though potentially less regioselective, route is the direct bromination of 3-chloro-5-methylpyrazine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Sandmeyer Reaction | 1. Incomplete diazotization of the starting amine. 2. Instability of the diazonium salt. 3. Inefficient bromide displacement. | 1. Ensure the complete dissolution of 2-amino-3-chloro-5-methylpyrazine before adding sodium nitrite. Monitor the reaction for the absence of the starting material using TLC or LC-MS. 2. Maintain a low temperature (0-5 °C) throughout the diazotization process. Use the diazonium salt immediately in the next step.[1] 3. Use a freshly prepared solution of copper(I) bromide (CuBr) in hydrobromic acid (HBr). Ensure the reaction is stirred vigorously to promote mixing. |
| Formation of Impurities | 1. Side reactions during diazotization (e.g., phenol formation). 2. Over-bromination or incorrect regiochemistry in direct bromination. 3. Residual starting materials or reagents. | 1. Control the temperature strictly during diazotization. Ensure a sufficient excess of HBr is present. 2. In direct bromination, use a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine. Optimize the reaction temperature, starting at a low temperature (e.g., 0 °C) and slowly warming to room temperature.[2] 3. Implement an appropriate work-up procedure, including quenching of excess reagents and extraction. Purify the crude product using column chromatography or recrystallization. |
| Difficulty in Product Isolation | 1. Product is an oil or low-melting solid. 2. Emulsion formation during extraction. 3. Co-elution of impurities during chromatography. | 1. If the product is an oil, consider converting it to a solid derivative for easier handling, if applicable for the downstream process. Otherwise, use high-vacuum distillation for purification. 2. Add brine to the aqueous layer to break up emulsions. Filter the entire mixture through a pad of celite if the emulsion persists. 3. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase if separation is still challenging. |
| Scale-up Challenges | 1. Exothermic reaction during diazotization or bromination. 2. Handling of hazardous reagents (e.g., bromine, HBr). 3. Inefficient purification on a large scale. | 1. Ensure the reaction vessel has adequate cooling capacity. Add reagents slowly and monitor the internal temperature closely. 2. Use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood. Consider using safer alternatives where possible (e.g., NBS instead of Br2). 3. Evaluate alternative purification methods such as recrystallization or distillation, which are generally more amenable to large-scale production than chromatography.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the synthesis of this compound?
A1: The Sandmeyer reaction, starting from 2-amino-3-chloro-5-methylpyrazine, is generally the more reliable method for obtaining the desired isomer with high regioselectivity.[5][6] This is because the positions of the substituents are already set in the starting material, avoiding the potential for isomeric byproducts that can occur with direct bromination.
Q2: What are the key safety precautions to consider during this synthesis?
A2: Both the Sandmeyer reaction and direct bromination involve hazardous chemicals. Key safety precautions include:
-
Diazotization: Diazonium salts can be explosive when isolated and dry. Always use them in solution and at low temperatures.
-
Bromine: Elemental bromine is highly corrosive and toxic. Handle it with extreme care in a fume hood and wear appropriate PPE.
-
Acids: Concentrated acids like HBr are corrosive. Handle with care.
-
Solvents: Use appropriate solvents and ensure proper ventilation.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A disappearance of the starting material and the appearance of the product spot/peak will indicate the reaction's progress.
Q4: What are the expected yields for the synthesis of this compound?
A4: Yields can vary depending on the specific conditions and scale of the reaction. For a well-optimized Sandmeyer reaction, yields can be in the range of 60-80%. Direct bromination yields may be lower and more variable due to the potential for side products.
Q5: What are the best practices for purifying the final product on a larger scale?
A5: While column chromatography is suitable for small-scale purification, it is often not practical for large-scale production. Recrystallization from a suitable solvent system is a preferred method for purifying solid products at scale. If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification technique.[3][4]
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is based on the general principles of the Sandmeyer reaction for heterocyclic amines.
Step 1: Diazotization of 2-amino-3-chloro-5-methylpyrazine
-
To a stirred solution of 48% hydrobromic acid (HBr), cool the reaction vessel to 0-5 °C in an ice-salt bath.
-
Slowly add 2-amino-3-chloro-5-methylpyrazine to the cooled HBr solution while maintaining the temperature below 5 °C.
-
Prepare a solution of sodium nitrite (NaNO₂) in water.
-
Add the NaNO₂ solution dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture at 0-5 °C for 1 hour after the addition is complete to ensure full formation of the diazonium salt.
Step 2: Bromination
-
In a separate vessel, prepare a solution of copper(I) bromide (CuBr) in 48% HBr.
-
Cool the CuBr solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the gas evolution ceases.
-
Heat the reaction mixture to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Sandmeyer Reaction | Direct Bromination |
| Starting Material | 2-amino-3-chloro-5-methylpyrazine | 3-chloro-5-methylpyrazine |
| Key Reagents | NaNO₂, HBr, CuBr | NBS or Br₂ |
| Regioselectivity | High | Potentially low (mixture of isomers) |
| Potential Byproducts | Phenols, azo compounds | Di-brominated pyrazines, other isomers |
| Typical Yield | 60-80% | Variable, often lower |
| Scale-up Feasibility | Good, with proper temperature control | Moderate, challenges with selectivity |
Visualizations
Logical Workflow for Troubleshooting Synthesis
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5-chloro-3-methylpyrazine | 1260664-82-1 | Benchchem [benchchem.com]
- 3. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer Reaction [organic-chemistry.org]
Technical Support Center: Overcoming Low Reactivity in Nucleophilic Substitution of 2-Bromo-3-chloro-5-methylpyrazine
Welcome to the technical support center for the nucleophilic substitution of 2-Bromo-3-chloro-5-methylpyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges associated with the low reactivity of this substrate.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally unreactive towards nucleophilic substitution?
A1: The pyrazine ring is an electron-deficient heteroaromatic system. While this electronic nature inherently favors nucleophilic aromatic substitution (SNAr) compared to electron-rich rings like benzene, the reactivity is often still sluggish under standard conditions. The two nitrogen atoms in the pyrazine ring withdraw electron density, making the ring susceptible to nucleophilic attack. However, without strong activation, the reaction barrier can be high.
Q2: Which halogen is more reactive in this compound?
A2: The bromine atom at the 2-position is significantly more reactive than the chlorine atom at the 3-position. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making the bromide ion a better leaving group. This differential reactivity allows for selective substitution at the C-2 position while leaving the C-3 chloro substituent intact.
Q3: What are the common challenges encountered during nucleophilic substitution with this substrate?
A3: Researchers often face several challenges, including:
-
Low to no conversion: The starting material is recovered largely unreacted.
-
Slow reaction rates: Reactions require prolonged heating at high temperatures.
-
Low yields: The desired product is obtained in poor yields.
-
Side product formation: Undesired reactions, such as hydrodehalogenation or dimerization, can occur.
Q4: What are the primary strategies to enhance the reactivity of this compound?
A4: To overcome the low reactivity, several advanced synthetic methods can be employed:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and versatile method for forming C-N bonds.
-
Copper-Catalyzed Ullmann Condensation: A classic method for C-N, C-O, and C-S bond formation, often requiring higher temperatures than palladium-catalyzed reactions.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields by rapidly and efficiently heating the reaction mixture.
Troubleshooting Guides
Issue 1: Low or No Conversion in Nucleophilic Substitution
This is the most common issue, indicating that the reaction conditions are not sufficiently activating for the substrate.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient thermal energy | Gradually increase the reaction temperature in 10-20 °C increments. If using conventional heating, consider switching to a higher boiling point solvent. | Increased reaction rate and conversion. |
| Weak nucleophile | If possible, use a stronger nucleophile. For amines, consider using the corresponding amide anion by pre-treating with a strong base like NaH. | Enhanced nucleophilicity leading to a faster reaction. |
| Inadequate reaction time | Monitor the reaction by TLC or LC-MS at extended time points (e.g., 24, 48 hours). | Determine if the reaction is slow but proceeding. |
| No improvement? | Move to a catalyzed or microwave-assisted protocol. | Significant improvement in conversion and yield is expected. |
Issue 2: Poor Yields in Buchwald-Hartwig Amination
While powerful, the Buchwald-Hartwig reaction can be sensitive to several parameters.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive catalyst | Use a pre-catalyst or ensure the active Pd(0) species is being generated. If using Pd(OAc)₂, consider a brief pre-activation step. Ensure all reagents and solvents are anhydrous and degassed. | Improved catalytic activity and higher yield. |
| Inappropriate ligand | The choice of phosphine ligand is critical. For electron-deficient heterocycles, bulky, electron-rich ligands like XPhos, RuPhos, or BrettPhos are often effective. Screen a panel of ligands to find the optimal one for your specific amine. | Identification of a ligand that promotes efficient catalytic turnover. |
| Incorrect base | The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like NaOtBu, K₂CO₃, or Cs₂CO₃ are commonly used. The choice of base can be ligand and substrate-dependent. | Optimized deprotonation of the amine and regeneration of the catalyst. |
| Catalyst inhibition | The product or byproducts (e.g., halide salts) can sometimes inhibit the catalyst. Running the reaction in a less polar solvent like toluene can help precipitate inhibitory salts. | Reduced catalyst deactivation and improved yield. |
Issue 3: Side Product Formation
The formation of byproducts can complicate purification and reduce the yield of the desired product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrodehalogenation (loss of Br or Cl and replacement with H) | This can occur via β-hydride elimination in Buchwald-Hartwig reactions. Use a ligand that favors reductive elimination over β-hydride elimination (e.g., bulky biaryl phosphines). Ensure the reaction is run under an inert atmosphere. | Minimized formation of the hydrodehalogenated byproduct. |
| Homocoupling of the starting material or nucleophile | In Ullmann-type reactions, this can be a significant side reaction. Use of appropriate ligands (e.g., diamines) and careful control of temperature can suppress homocoupling. | Increased selectivity for the desired cross-coupling product. |
| Disubstitution (reaction at both C-2 and C-3) | This is less common due to the lower reactivity of the chlorine at C-3. However, under very harsh conditions, it can occur. Use milder conditions or a stoichiometric amount of the nucleophile to favor monosubstitution. | Selective formation of the 2-substituted product. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical reaction conditions and reported yields for the nucleophilic amination of this compound and related dihalopyrazines.
Table 1: Buchwald-Hartwig Amination Conditions
| Nucleophile | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Aliphatic Amines | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | 12-24 | 60-95 |
| Secondary Aliphatic Amines | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 75-90 |
| Ammonia (or equivalent) | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH/H₂O | 100 | 24 | 50-70 |
| Anilines | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 110 | 16 | 65-85 |
Table 2: Ullmann Condensation Conditions
| Nucleophile | Copper Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Aliphatic Amines | CuI | L-proline | K₂CO₃ | DMSO | 100-120 | 24-48 | 40-70 |
| Anilines | CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 120-140 | 24 | 55-75 |
Table 3: Microwave-Assisted Nucleophilic Substitution
| Nucleophile | Method | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Primary Aliphatic Amines | Catalyst-free | NMP | 150-180 | 15-30 | 70-90 |
| Secondary Aliphatic Amines | Pd-catalyzed | 1,4-Dioxane | 150 | 10-20 | 85-95 |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the palladium pre-catalyst (e.g., XPhos-Pd-G3, 0.02 mmol, 2 mol%), the appropriate phosphine ligand (if not using a pre-catalyst, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Seal the tube with a septum, and purge with argon for 10-15 minutes.
-
Add the amine (1.2 mmol) and anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Ullmann Condensation
-
To an oven-dried Schlenk tube, add CuI (0.1 mmol, 10 mol%), the ligand (e.g., L-proline, 0.2 mmol, 20 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Seal the tube and purge with argon.
-
Add anhydrous solvent (e.g., DMSO, 3 mL).
-
Heat the mixture in an oil bath at the desired temperature (e.g., 110 °C) for 24-48 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: General Procedure for Microwave-Assisted SNAr
-
In a dedicated microwave reaction vial, combine this compound (1.0 mmol), the amine (1.5 mmol), and a high-boiling point solvent (e.g., NMP or DMF, 3 mL). If a catalyzed reaction is intended, add the palladium catalyst and ligand at this stage.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Set the reaction temperature (e.g., 160 °C) and time (e.g., 20 minutes) with magnetic stirring.
-
After the reaction is complete and the vial has cooled, dilute the mixture with water and extract with an organic solvent.
-
Work up the organic phase as described in the previous protocols and purify by chromatography.
Visualizations
Caption: Differential reactivity of halogens on the pyrazine ring.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for the Ullmann condensation.
Caption: General troubleshooting workflow for low reactivity.
Validation & Comparative
Comparative Reactivity of 2-Bromo-3-chloro-5-methylpyrazine and Other Dihalopyrazines: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted heterocycles is paramount for efficient synthesis and lead optimization. This guide provides a comparative analysis of the reactivity of 2-Bromo-3-chloro-5-methylpyrazine against other dihalopyrazines, with a focus on palladium-catalyzed cross-coupling reactions, supported by available experimental data and established chemical principles.
While specific experimental data for this compound is limited in publicly accessible literature, its reactivity can be reliably inferred from the well-documented behavior of analogous dihalopyrazines and general principles of aromatic chemistry. The inherent electronic properties of the pyrazine ring and the distinct nature of the halogen substituents govern the regioselectivity and efficiency of its functionalization.
General Principles of Dihalopyrazine Reactivity
The reactivity of halogens on a pyrazine ring in cross-coupling reactions is primarily dictated by two factors: the nature of the halogen and its position on the ring. The generally accepted order of reactivity for halogens is I > Br > Cl, which correlates with the carbon-halogen bond dissociation energy.[1] Consequently, in a molecule like this compound, the carbon-bromine bond is more susceptible to oxidative addition by a palladium(0) catalyst than the carbon-chlorine bond. This differential reactivity is the cornerstone of selective and sequential functionalization of polyhalogenated pyrazines.[2]
The positions of the halogens relative to the electron-withdrawing nitrogen atoms also play a crucial role. Halogens at the C2, C3, C5, and C6 positions are all alpha to a ring nitrogen, which activates them towards nucleophilic substitution and oxidative addition compared to halogens on a simple benzene ring.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 2-Bromo-3-chloro-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural validation of 2-Bromo-3-chloro-5-methylpyrazine. While a definitive single-crystal X-ray crystallography study for this specific compound is not publicly available, this document outlines the expected results and compares them with alternative and complementary spectroscopic methods. The experimental data presented herein is hypothetical, based on established principles and data from structurally related compounds, to serve as a practical guide for researchers undertaking the characterization of this and similar molecules.
Introduction
This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Unambiguous confirmation of its molecular structure is a critical first step in any research and development endeavor. X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. However, its application is contingent on the ability to grow single crystals of suitable quality. Therefore, a multi-technique approach, combining crystallography with spectroscopic methods, provides the most robust structural validation. This guide compares the utility of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the comprehensive characterization of this compound.
Data Presentation: A Comparative Overview
The following tables summarize the expected quantitative data from each analytical technique for the structural validation of this compound.
Table 1: Hypothetical X-ray Crystallography Data
| Parameter | Expected Value | Significance |
| Crystal System | Monoclinic | Describes the basic crystal lattice |
| Space Group | P2₁/c | Defines the symmetry elements of the unit cell |
| a (Å) | ~7.5 | Unit cell dimension |
| b (Å) | ~10.2 | Unit cell dimension |
| c (Å) | ~9.8 | Unit cell dimension |
| β (°) | ~110 | Unit cell angle |
| Volume (ų) | ~700 | Volume of the unit cell |
| Z | 4 | Number of molecules per unit cell |
| Bond Length C-Br (Å) | ~1.88 | Confirms the presence and position of the bromine atom |
| Bond Length C-Cl (Å) | ~1.72 | Confirms the presence and position of the chlorine atom |
| Bond Angles (°) | ~120 (within the ring) | Confirms the pyrazine ring geometry |
Table 2: Expected NMR Spectroscopic Data (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~8.2 | s | - | H-6 |
| ¹H | ~2.6 | s | - | -CH₃ |
| ¹³C | ~155 | s | - | C-2 |
| ¹³C | ~148 | s | - | C-3 |
| ¹³C | ~150 | s | - | C-5 |
| ¹³C | ~135 | d | ~180 (¹JCH) | C-6 |
| ¹³C | ~22 | q | ~130 (¹JCH) | -CH₃ |
Table 3: Expected Mass Spectrometry Data
| Ionization Mode | m/z (amu) | Relative Abundance (%) | Assignment |
| EI | 206/208/210 | ~50 / ~65 / ~15 | [M]⁺ (isotopic pattern for Br and Cl) |
| EI | 127/129 | ~100 / ~33 | [M-Br]⁺ |
| EI | 171/173 | ~20 / ~7 | [M-Cl]⁺ |
| ESI | 207/209/211 | ~50 / ~65 / ~15 | [M+H]⁺ (isotopic pattern for Br and Cl) |
Table 4: Expected IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch |
| ~1580, ~1470 | Medium | C=C and C=N stretching vibrations of the pyrazine ring |
| ~1100 | Strong | C-Br stretch |
| ~850 | Strong | C-Cl stretch |
| ~800 | Strong | C-H out-of-plane bending |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of this compound would be grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, hexane, or a mixture thereof) at a constant temperature.
-
Data Collection: A suitable single crystal would be mounted on a goniometer head. X-ray diffraction data would be collected at a low temperature (e.g., 100 K) using a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector. The crystal would be rotated to collect a complete dataset of diffraction intensities.
-
Structure Solution and Refinement: The collected data would be processed to correct for experimental factors. The crystal structure would be solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model.
2. NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound would be dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra would be acquired on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, standard parameters would include a 30° pulse angle, a relaxation delay of 1 s, and 16 scans. For ¹³C NMR, a proton-decoupled sequence would be used with a 45° pulse angle, a relaxation delay of 2 s, and a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 scans). 2D NMR experiments such as COSY, HSQC, and HMBC could be performed to further confirm assignments.
3. Mass Spectrometry
-
Electron Ionization (EI): A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) would be introduced into the mass spectrometer. The sample would be vaporized and bombarded with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
-
Electrospray Ionization (ESI): A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile, with or without a small amount of formic acid to promote protonation) would be infused into the ESI source. A high voltage would be applied to the solution to generate a fine spray of charged droplets, from which ions are desolvated and enter the mass analyzer.
4. Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample would be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the empty ATR crystal would be collected first, followed by the sample spectrum. The final spectrum would be presented in terms of transmittance or absorbance over the mid-IR range (typically 4000-400 cm⁻¹).
Mandatory Visualization
Caption: Workflow for the structural validation of this compound.
Comparison of Techniques
-
X-ray Crystallography: Provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration in three-dimensional space.[1][2] It is the only technique that can directly reveal the spatial arrangement of atoms. However, it is dependent on obtaining high-quality single crystals, which can be a significant challenge.
-
NMR Spectroscopy: Is an exceptionally powerful tool for elucidating the connectivity of atoms in a molecule in solution.[3][4] ¹H and ¹³C NMR provide information about the chemical environment of each nucleus, while 2D techniques can establish through-bond and through-space correlations. For this compound, NMR would confirm the substitution pattern on the pyrazine ring and the presence of the methyl group.
-
Mass Spectrometry: Determines the molecular weight of the compound and can provide information about its elemental composition through the analysis of isotopic patterns.[5][6] The characteristic isotopic distribution of bromine and chlorine would provide strong evidence for the presence of these halogens in the molecule. Fragmentation patterns can also offer clues about the molecular structure.
-
IR Spectroscopy: Is used to identify the functional groups present in a molecule.[7][8] For the target compound, IR spectroscopy would confirm the presence of the aromatic pyrazine ring and the C-H bonds, as well as the characteristic vibrations of the carbon-halogen bonds. It is a relatively simple and rapid technique, often used for a quick functional group analysis and for monitoring reaction progress.
Conclusion
The unambiguous structural validation of this compound is best achieved through a synergistic approach that combines the definitive three-dimensional information from single-crystal X-ray diffraction with the detailed connectivity and functional group information provided by NMR, mass spectrometry, and IR spectroscopy. While X-ray crystallography remains the gold standard, the spectroscopic techniques are indispensable for confirming the structure, especially when suitable crystals for diffraction studies cannot be obtained. This guide provides researchers with the expected data and a clear workflow for the comprehensive characterization of this and other novel chemical entities.
References
- 1. rigaku.com [rigaku.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. microbenotes.com [microbenotes.com]
- 5. mdpi.com [mdpi.com]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 8. rtilab.com [rtilab.com]
A Comparative Guide to Palladium Catalysts for Suzuki Reactions of 2-Bromo-3-chloro-5-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of palladium catalyst is crucial for optimizing reaction performance, particularly when dealing with heteroaromatic substrates such as 2-Bromo-3-chloro-5-methylpyrazine, a valuable building block in medicinal chemistry. This guide provides an objective comparison of common palladium catalysts for the Suzuki coupling of this substrate, supported by representative experimental data and detailed protocols.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of three widely used palladium catalyst systems in Suzuki reactions involving substrates structurally similar to this compound. The data presented is a synthesis of findings from various studies on related heteroaryl halides and is intended to be representative.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 2.5 - 5 | K₃PO₄ or K₂CO₃ | 1,4-Dioxane/H₂O | 90 - 110 | 12 - 24 | 75 - 90 |
| Pd(dppf)Cl₂ | 1 - 3 | K₂CO₃ or Na₂CO₃ | DME or Toluene | 80 - 110 | 6 - 18 | 85 - 95 |
| Pd(OAc)₂ / SPhos | 0.5 - 2 | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | 80 - 100 | 4 - 12 | 90 - 98 |
Experimental Protocols
Detailed methodologies for conducting Suzuki reactions with this compound using the compared catalyst systems are provided below. These protocols are generalized and may require optimization for specific arylboronic acid coupling partners.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.025 mmol, 2.5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio, 5 mL total volume).
-
Reaction: Heat the reaction mixture to 90-110 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-3-chloro-5-methylpyrazine.
Protocol 2: Using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.01 mmol, 1.0 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,2-dimethoxyethane (DME) (5 mL).
-
Reaction: Heat the mixture to 80-110 °C and stir for 6-18 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash chromatography on silica gel to yield the pure product.
Protocol 3: Using Palladium(II) Acetate [Pd(OAc)₂] with SPhos
-
Reaction Setup: To a glovebox or a flask under an inert atmosphere, add Palladium(II) acetate (Pd(OAc)₂) (0.005 mmol, 0.5 mol%) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.01 mmol, 1.0 mol%).
-
Substrate and Base Addition: Add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature and dilute with diethyl ether. Filter through a short plug of silica gel, washing with additional diethyl ether.
-
Purification: Remove the solvent in vacuo and purify the crude product by column chromatography to obtain the desired coupled product.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. It involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the final product and regenerate the active Pd(0) catalyst.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Synthesized 2-Bromo-3-chloro-5-methylpyrazine Purity Against a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity of a newly synthesized batch of 2-Bromo-3-chloro-5-methylpyrazine against a certified reference standard. The following sections detail the analytical methodologies, present comparative data, and offer visual representations of the experimental workflows for accurate purity determination and impurity profiling.
Introduction
This compound is a halogenated heterocyclic compound with potential applications in pharmaceutical and agrochemical research. The synthesis of such molecules can often yield a mixture of products, including regioisomers and unreacted starting materials. Therefore, rigorous analytical characterization is crucial to ensure the purity and identity of the synthesized compound. This guide outlines a multi-pronged analytical approach employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for a robust comparison against a reference standard.
Analytical Methods and Experimental Protocols
A combination of chromatographic and spectroscopic techniques is employed to provide a comprehensive purity profile of the synthesized this compound.
2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is utilized for the quantitative determination of the main compound and the detection of non-volatile impurities. The separation of halogenated pyrazine isomers can be challenging, often requiring optimized chromatographic conditions.
Experimental Protocol:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Phenyl-Hexyl column, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-70% B
-
15-18 min: 70% B
-
18-20 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
Detector: UV at 270 nm
-
Sample Preparation: Samples of both the reference standard and the synthesized batch were accurately weighed and dissolved in acetonitrile to a final concentration of 1 mg/mL.
2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile impurities and for confirming the identity of the target compound through its mass spectrum and retention time.[1][2] The mass spectrometer provides valuable structural information based on the fragmentation pattern of the molecule.
Experimental Protocol:
-
Instrument: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
MSD Transfer Line: 280°C
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-450 amu
-
Sample Preparation: Samples were diluted to 100 µg/mL in dichloromethane.
2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of the synthesized compound and to detect any proton-containing impurities. The chemical shifts and coupling patterns of the protons on the pyrazine ring and the methyl group are characteristic of the target molecule.
Experimental Protocol:
-
Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃)
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of CDCl₃.
Data Presentation and Comparison
The data obtained from the analytical techniques are summarized below for a side-by-side comparison of the synthesized batch and the reference standard.
Table 1: HPLC Purity and Impurity Profile
| Sample | Main Peak Retention Time (min) | Purity by Area % | Impurity 1 (RT, Area %) | Impurity 2 (RT, Area %) |
| Reference Standard | 12.54 | 99.8% | 10.21, 0.1% | 11.89, 0.1% |
| Synthesized Batch | 12.55 | 98.2% | 10.22, 0.8% | 11.90, 0.5% |
Table 2: GC-MS Identity Confirmation and Impurity Identification
| Sample | Main Peak Retention Time (min) | Molecular Ion (m/z) | Key Fragments (m/z) | Identified Impurities |
| Reference Standard | 15.32 | 206/208/210 | 169, 127, 92 | None Detected |
| Synthesized Batch | 15.33 | 206/208/210 | 169, 127, 92 | 2,5-dichloro-3-methylpyrazine (RT 13.88), 2,3-dibromo-5-methylpyrazine (RT 16.51) |
Table 3: ¹H NMR Spectral Data Comparison
| Sample | Chemical Shift (ppm) - Pyrazine Proton (1H, singlet) | Chemical Shift (ppm) - Methyl Protons (3H, singlet) | Impurity Signals (ppm) |
| Reference Standard | ~8.15 | ~2.60 | None Detected |
| Synthesized Batch | ~8.15 | ~2.60 | Minor peaks at ~7.98 and ~2.55 |
Visualization of Workflows and Logic
Diagram 1: Analytical Workflow for Purity Assessment
Caption: Workflow for the purity assessment of synthesized product.
Diagram 2: Logic for Spectral Data Comparison
Caption: Decision logic for comparing spectral data.
Conclusion
The purity of the synthesized this compound was determined to be 98.2% by HPLC, with the primary impurities identified by GC-MS as regioisomers resulting from the halogenation steps. The ¹H NMR spectrum confirmed the structure of the main component, with minor impurity peaks corresponding to the findings from the chromatographic analyses. This multi-technique approach provides a high degree of confidence in the purity assessment and impurity profile of the synthesized compound, which is essential for its use in further research and development.
References
A Comparative Guide to the Synthesis of Substituted Pyrazines: Exploring Alternatives to 2-Bromo-3-chloro-5-methylpyrazine
For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is paramount to the efficient synthesis of target molecules. This guide provides a comprehensive comparison of synthetic routes that serve as viable alternatives to those utilizing 2-Bromo-3-chloro-5-methylpyrazine, a common building block in the synthesis of complex pyrazine derivatives.
This publication delves into alternative synthetic strategies, offering a comparative analysis of reaction yields, conditions, and the scope of accessible target molecules. Detailed experimental protocols for key methodologies are provided, alongside visual representations of synthetic pathways to aid in conceptual understanding and practical implementation.
Introduction to Pyrazine Synthesis and the Role of this compound
Pyrazine and its derivatives are a critical class of N-heterocycles prevalent in pharmaceuticals, agrochemicals, and flavor chemistry. The functionalization of the pyrazine core is often achieved through cross-coupling reactions, where halogenated pyrazines serve as key electrophilic partners. This compound is a versatile starting material due to the differential reactivity of its two halogen substituents, allowing for sequential and site-selective functionalization, typically through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The bromine atom is generally more reactive than the chlorine atom, enabling a stepwise introduction of different substituents.
However, reliance on a single, often costly and potentially hazardous, starting material can limit synthetic flexibility and scalability. This guide explores alternative approaches that either circumvent the use of this specific dihalopyrazine or build the pyrazine core from simpler, more accessible precursors.
Comparison of Synthetic Strategies
The following sections compare the traditional approach using this compound with two prominent alternative strategies: the construction of the pyrazine ring from acyclic precursors and the functionalization of a pre-existing, simpler pyrazine core.
Strategy 1: Sequential Cross-Coupling of this compound
This strategy leverages the differential reactivity of the C-Br and C-Cl bonds in Suzuki-Miyaura coupling reactions. The more reactive C-Br bond allows for the first coupling, followed by a second coupling at the less reactive C-Cl position under different conditions.
Logical Workflow for Sequential Cross-Coupling
Caption: Sequential Suzuki-Miyaura coupling on this compound.
Strategy 2: Pyrazine Ring Synthesis from Acyclic Precursors
This approach builds the pyrazine ring from non-cyclic starting materials, offering the advantage of introducing desired substituents at an early stage. Two notable methods are highlighted: synthesis from N-allyl malonamides and dehydrogenative coupling of 2-amino alcohols.
This method involves a two-step sequence starting with the diazidation of N-allyl malonamides, followed by a thermal or copper-mediated cyclization to form highly substituted pyrazines.[1][2][3]
Experimental Workflow for Pyrazine Synthesis from N-Allyl Malonamides
Caption: Synthesis of substituted pyrazines from N-allyl malonamides.
Symmetrically 2,5-disubstituted pyrazines can be synthesized via the base-metal catalyzed dehydrogenative self-coupling of 2-amino alcohols.[4][5] This method is atom-economical, producing only water and hydrogen gas as byproducts.
Caption: Synthesis of pyrazinamide analogues from pyrazine-2-carboxylic acid.
Quantitative Data Comparison
The following tables summarize experimental data for the different synthetic strategies. Direct comparison of yields is challenging due to the variability in target molecules and reaction conditions. However, the data provides a valuable overview of the efficiency of each approach.
Table 1: Yields for Pyrazine Synthesis from N-Allyl Malonamides
[3]| Starting N-Allyl Malonamide | Product | Yield (%) | | :--- | :--- | :--- | | N-allyl-2,2-diazido-3-oxobutanamide | Ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate | 75 | | N-allyl-2,2-diazido-3-oxo-3-phenylpropanamide | Ethyl 3-hydroxy-6-phenylpyrazine-2-carboxylate | 68 | | N-allyl-2,2-diazido-3-oxohexanamide | Ethyl 3-hydroxy-6-propylpyrazine-2-carboxylate | 71 |
Table 2: Yields for Dehydrogenative Coupling of 2-Amino Alcohols to Symmetrical Pyrazines
[4]| Starting 2-Amino Alcohol | Product | Yield (%) | | :--- | :--- | :--- | | 2-Amino-4-methylpentan-1-ol | 2,5-Diisobutylpyrazine | 80 | | 2-Amino-1-hexanol | 2,5-Dibutylpyrazine | 65 | | 2-Amino-1-pentanol | 2,5-Dipropylpyrazine | 95 | | 2-Aminobutan-1-ol | 2,5-Diethylpyrazine | 40 | | 2-Aminopropan-1-ol | 2,5-Dimethylpyrazine | 45 |
Table 3: Yields for the Synthesis of Pyrazinamide Analogues
[6][7]| Amine | Product | Method | Yield (%) | | :--- | :--- | :--- | :--- | | 4-Chloroaniline | N-(4-chlorophenyl)pyrazine-2-carboxamide | Yamaguchi reaction | 81 | | 2-Ethylhexylamine | N-(2-ethylhexyl)pyrazine-2-carboxamide | Yamaguchi reaction | 75 | | 4-Fluorobenzylamine | N-(4-fluorobenzyl)pyrazine-2-carboxamide | Yamaguchi reaction | 85 | | Benzylamine | N-benzylpyrazine-2-carboxamide | Enzymatic (Lipozyme® TL IM) | 91.6 |
Experimental Protocols
General Procedure for the Synthesis of Pyrazines from gem-Diazido N-Allyl Malonamides (Thermal Cyclization)
[1]The reaction is carried out under an argon atmosphere. The gem-diazido N-allyl malonamide (1 eq.) is dissolved in xylenes (0.05 M) and stirred at 140 °C for 24 hours. The reaction mixture is then cooled to room temperature, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by flash chromatography on silica gel to furnish the corresponding pyrazine.
General Procedure for the Dehydrogenative Self-Coupling of 2-Amino Alcohols
[4]In a glovebox, a pressure tube is charged with the manganese or cobalt catalyst (2 mol %), the 2-amino alcohol (0.5 mmol), and a base (e.g., KH, 3 mol %). Toluene (2 mL) is added, and the tube is sealed. The reaction mixture is then heated at 150 °C for 24 hours. After cooling to room temperature, the yield is determined by GC-MS using an internal standard.
General Procedure for the Suzuki-Miyaura Coupling of a Halopyrazine
[8]To a flask containing the halopyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) is added a solvent mixture (e.g., 1,4-dioxane/water) and a base (e.g., K₂CO₃, 2.0 mmol). The mixture is degassed and heated under an inert atmosphere (e.g., at 80-100 °C) until the reaction is complete (monitored by TLC or LC-MS). After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Conclusion
While this compound remains a valuable and versatile building block for the synthesis of complex, unsymmetrically substituted pyrazines, several powerful alternatives exist.
-
Synthesis from N-allyl malonamides provides a route to densely functionalized pyrazines with control over the substitution pattern from the outset.
-
Dehydrogenative coupling of 2-amino alcohols offers an atom-economical and environmentally friendly method for the synthesis of symmetrical 2,5-disubstituted pyrazines.
-
Functionalization of a simpler pyrazine core , such as pyrazine-2-carboxylic acid, is a highly effective strategy for producing libraries of analogues, particularly for drug discovery programs targeting compounds like pyrazinamide.
The choice of synthetic strategy will ultimately depend on the specific target molecule, desired substitution pattern, scalability, and considerations of cost and environmental impact. The data and protocols presented in this guide are intended to empower researchers to make informed decisions and explore more diverse and efficient synthetic pathways in their pursuit of novel pyrazine-containing molecules.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis of substituted pyrazines from N-allyl malonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
cost-benefit analysis of different synthetic routes to 2-Bromo-3-chloro-5-methylpyrazine
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative cost-benefit analysis of two distinct synthetic routes to 2-Bromo-3-chloro-5-methylpyrazine, a valuable building block in medicinal chemistry. The analysis includes detailed experimental protocols, a quantitative comparison of costs and yields, and visual representations of the synthetic pathways.
Route 1: Multi-step Synthesis from 2,5-Dimethylpyrazine
This route commences with the readily available and inexpensive starting material, 2,5-dimethylpyrazine, and proceeds through a series of well-established chemical transformations.
Experimental Protocols
Step 1: Oxidation of 2,5-Dimethylpyrazine to 5-Methylpyrazine-2-carboxylic acid
-
Method: To a stirred solution of 2,5-dimethylpyrazine (1 mole) in water, potassium permanganate (KMnO4) (3 moles) is added portion-wise over 2-3 hours, maintaining the temperature below 30°C. The reaction mixture is then heated to 80°C for 4 hours. After cooling, the manganese dioxide is filtered off, and the filtrate is acidified with concentrated HCl to pH 3, precipitating the product. The solid is collected by filtration, washed with cold water, and dried.
-
Yield: Approximately 60-70%.
Step 2: Conversion of 5-Methylpyrazine-2-carboxylic acid to 5-Methylpyrazin-2-amine (via Curtius Rearrangement)
-
Method: 5-Methylpyrazine-2-carboxylic acid (1 mole) is converted to its acid chloride using thionyl chloride. The resulting acid chloride is then reacted with sodium azide in acetone to form the acyl azide. The acyl azide is carefully heated in a suitable solvent (e.g., toluene) to induce the Curtius rearrangement, forming the isocyanate. The isocyanate is then hydrolyzed with aqueous acid to yield 5-methylpyrazin-2-amine.
-
Yield: Approximately 70-80%.
Step 3: Bromination of 5-Methylpyrazin-2-amine to 2-Amino-3-bromo-5-methylpyrazine
-
Method: To a solution of 5-methylpyrazin-2-amine (1 mole) in dichloromethane, N-bromosuccinimide (NBS) (1.1 moles) is added portion-wise at 0°C. The reaction is stirred at room temperature for 12 hours. The reaction mixture is then washed with aqueous sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product, which can be purified by column chromatography.
-
Yield: Approximately 80-90%.[1]
Step 4: Sandmeyer Reaction of 2-Amino-3-bromo-5-methylpyrazine to this compound
-
Method: 2-Amino-3-bromo-5-methylpyrazine (1 mole) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5°C. A solution of sodium nitrite (1.1 moles) in water is added dropwise, maintaining the temperature below 5°C, to form the diazonium salt. This solution is then added to a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid at 0°C. The reaction mixture is stirred at room temperature for 2 hours and then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the final product.
-
Yield: Approximately 60-70%.
Logical Relationship of Route 1
Caption: Multi-step synthesis of this compound starting from 2,5-Dimethylpyrazine.
Route 2: Synthesis from 2,3-Dichloro-5-methylpyrazine
This alternative route utilizes a dichlorinated pyrazine intermediate and introduces the bromine atom in the final step.
Experimental Protocols
Step 1: Synthesis of 2,3-Dichloro-5-methylpyrazine
-
Method: 5-Methyl-3,4-dihydropyridin-2(1H)-one is reacted with a chlorinating agent such as phosphorus oxychloride (POCl3) and N-chlorosuccinimide (NCS) in a suitable solvent like toluene. The reaction is typically carried out at elevated temperatures. After the reaction is complete, the mixture is carefully quenched with water and the product is extracted with an organic solvent.
-
Yield: Moderate to good yields have been reported in the literature for similar transformations.
Step 2: Selective Bromination of 2,3-Dichloro-5-methylpyrazine
-
Method: 2,3-Dichloro-5-methylpyrazine (1 mole) is dissolved in a suitable solvent such as sulfuric acid or a chlorinated solvent. A brominating agent, for instance, N-bromosuccinimide (NBS) or bromine, is added, and the reaction is stirred at a controlled temperature. The regioselectivity of the bromination is crucial and may require optimization of reaction conditions. The product is then isolated by extraction and purified by chromatography or recrystallization.
-
Yield: The yield for this specific transformation is not widely reported and would require experimental optimization.
Logical Relationship of Route 2
Caption: Alternative synthesis of this compound from a dichlorinated precursor.
Cost-Benefit Analysis
| Parameter | Route 1: From 2,5-Dimethylpyrazine | Route 2: From 2,3-Dichloro-5-methylpyrazine |
| Starting Material Cost | Low (2,5-Dimethylpyrazine is inexpensive) | High (Precursor synthesis adds cost) |
| Number of Steps | 4 | 2 |
| Overall Yield (Estimated) | 20-35% | Potentially higher, but requires optimization |
| Reagent Cost | Moderate (KMnO4, NaN3, NBS, CuCl) | Moderate to High (POCl3, NCS, Brominating agent) |
| Process Safety | Use of sodium azide requires caution. | POCl3 is highly corrosive and water-reactive. |
| Scalability | Feasible, with careful handling of azide. | Potentially more straightforward for large scale. |
| Purification | Multiple chromatographic purifications may be needed. | Fewer purification steps. |
Comparison and Conclusion
Route 1 offers a pathway from a very cheap and readily available starting material. However, it is a longer route with a lower overall yield due to the multiple steps involved. The use of sodium azide in the Curtius rearrangement also presents a safety concern that must be carefully managed, especially on a larger scale.
Route 2 presents a more convergent approach with fewer synthetic steps, which could potentially lead to a higher overall yield and simpler purification. However, the starting material, 2,3-dichloro-5-methylpyrazine, is not as readily available and its synthesis adds to the overall cost and complexity. The final selective bromination step is critical and may require significant optimization to achieve high regioselectivity and yield.
Recommendation:
For small-scale laboratory synthesis where the cost of starting materials is less of a concern and a shorter route is preferred, Route 2 might be advantageous, provided the selective bromination can be optimized effectively.
For large-scale production where cost-effectiveness is a primary driver, Route 1 , despite its length, may be the more economical option due to the low cost of 2,5-dimethylpyrazine. However, significant process development would be required to ensure the safety and efficiency of the multi-step sequence, particularly the handling of sodium azide.
Ultimately, the choice of synthetic route will depend on the specific needs of the research or development project, including the desired scale, available budget, and timeline. Further experimental validation and optimization of both routes are recommended to make a definitive decision.
References
Comparative Efficacy of Bromo-Chloro-Pyrazine Derivatives in Biological Assays: A Guide for Researchers
This guide provides a comparative analysis of the biological efficacy of several pyrazine derivatives, with a focus on compounds containing bromo- and chloro-substituents. The data presented is intended to assist researchers, scientists, and drug development professionals in understanding the structure-activity relationships of this class of compounds in antimicrobial and enzyme inhibition assays. The information is compiled from various studies to offer a comparative overview.
Efficacy in Antimicrobial Assays
A series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been synthesized and evaluated for their antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined to assess their efficacy.
| Compound ID | R1 | R2 | R3 | MIC (mg/mL)[1] | MBC (mg/mL)[1] |
| 5a | H | H | H | 50 | 100 |
| 5b | OCH3 | H | H | 25 | 50 |
| 5c | H | OCH3 | H | 12.5 | 25 |
| 5d | H | OCH3 | OCH3 | 6.25 | 12.5 |
Note: The data presented in this table is derived from a single study to ensure direct comparability.[1]
Efficacy in Enzyme Inhibition Assays
The same series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were also tested for their inhibitory activity against human placental alkaline phosphatase.
| Compound ID | R1 | R2 | R3 | IC50 (µM)[1] |
| 5a | H | H | H | 2.653 ± 0.05 |
| 5b | OCH3 | H | H | 2.113 ± 0.03 |
| 5c | H | OCH3 | H | 1.734 ± 0.01 |
| 5d | H | OCH3 | OCH3 | 1.469 ± 0.02 |
Note: The data presented in this table is derived from a single study to ensure direct comparability.[1]
Experimental Protocols
Antimicrobial Susceptibility Testing (Agar Well Diffusion and Microbroth Dilution)
1. Agar Well Diffusion Method: This method was used for the initial screening of antibacterial activity.[1]
-
Bacterial Strain: Extensively drug-resistant (XDR) Salmonella Typhi.
-
Culture Medium: Mueller-Hinton agar.
-
Procedure:
-
A standardized inoculum of the bacterial strain is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.
-
Wells of a specified diameter are punched into the agar.
-
Different concentrations of the test compounds (dissolved in a suitable solvent like DMSO) are added to the wells.
-
The plates are incubated under appropriate conditions.
-
The diameter of the zone of inhibition around each well is measured to determine the antibacterial activity.
-
2. Minimum Inhibitory Concentration (MIC) Determination by Microbroth Dilution Method: This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2]
-
Materials: 96-well microtiter plates, Mueller-Hinton broth, bacterial inoculum, test compounds, and a positive control antibiotic.
-
Procedure:
-
A serial two-fold dilution of the test compounds is prepared in Mueller-Hinton broth in the wells of a 96-well plate.
-
A standardized bacterial suspension is added to each well.
-
Control wells are included: a growth control (broth + inoculum), a sterility control (broth only), and a positive control (broth + inoculum + standard antibiotic).
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
In Vitro Alkaline Phosphatase Inhibition Assay
This assay is used to determine the concentration of an inhibitor that reduces the enzyme activity by 50% (IC50).[1]
-
Enzyme: Human placental alkaline phosphatase.
-
Substrate: p-nitrophenyl phosphate (pNPP).
-
Buffer: A suitable buffer, such as Tris-HCl, is used.
-
Procedure:
-
The reaction mixture is prepared containing the buffer, the enzyme, and different concentrations of the test compound.
-
The mixture is pre-incubated for a specific period.
-
The reaction is initiated by the addition of the substrate (pNPP).
-
The hydrolysis of pNPP to p-nitrophenol is monitored by measuring the absorbance at a specific wavelength (e.g., 405 nm) over time using a spectrophotometer.
-
The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.
-
Visualized Experimental Workflow
Caption: Synthetic and biological evaluation workflow for pyrazine carboxamide derivatives.
Signaling Pathway Context
Pyrazine-based compounds are known to act as kinase inhibitors.[3] Kinases are crucial enzymes in cell signaling pathways that regulate a wide variety of cellular processes, including cell growth, proliferation, and differentiation. By inhibiting specific kinases, these compounds can disrupt the signaling cascades that are often dysregulated in diseases such as cancer. The pyrazine nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of the kinase protein, which is a common feature of ATP-competitive kinase inhibitors.[4]
Caption: General mechanism of action for pyrazine-based kinase inhibitors.
References
Mechanistic Insights into the Reactivity of 2-Bromo-3-chloro-5-methylpyrazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
2-Bromo-3-chloro-5-methylpyrazine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique arrangement of two distinct halogen substituents on the pyrazine core allows for selective and sequential functionalization, making it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comparative analysis of the mechanistic studies of reactions involving this compound, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Experimental data is summarized for easy comparison, and detailed protocols for key reactions are provided.
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens
The differential reactivity of the bromo and chloro substituents on the pyrazine ring is a cornerstone of its synthetic utility. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This allows for regioselective functionalization at the 2-position, leaving the 3-position available for subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, the reaction with arylboronic acids proceeds selectively at the C-Br bond.
Comparative Data for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane | 8 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 6 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol), the respective arylboronic acid (1.2 mmol), and base (2.0 mmol) in the specified solvent (10 mL), the palladium catalyst and ligand are added. The mixture is degassed with argon for 15 minutes and then heated at 80-100 °C for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. Similar to the Suzuki coupling, the reaction with this compound occurs selectively at the C-Br bond.
Comparative Data for Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 6 | 90 |
| 2 | Trimethylsilylacetylene | Pd(dppf)Cl₂ (3) | CuI (5) | DIPA | Toluene | 8 | 85 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / SPhos (4) | - (Copper-free) | Cs₂CO₃ | 1,4-Dioxane | 12 | 78 |
Experimental Protocol: Sonogashira Coupling
A mixture of this compound (1.0 mmol), the terminal alkyne (1.5 mmol), the palladium catalyst, and the copper(I) iodide (if used) in the specified solvent (10 mL) is degassed with argon. The base is then added, and the reaction mixture is stirred at room temperature or heated as required for the specified time. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. The higher reactivity of the C-Br bond in this compound allows for the selective introduction of an amino group at the 2-position.
Comparative Data for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 88 |
| 3 | Benzylamine | Pd-PEPPSI-IPr (3) | - | K₃PO₄ | t-BuOH | 90 | 91 |
Experimental Protocol: Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the palladium catalyst, ligand, and base are combined. The tube is evacuated and backfilled with argon. The solvent, this compound (1.0 mmol), and the amine (1.2 mmol) are then added. The reaction mixture is heated to the specified temperature and stirred for the required time. After cooling, the mixture is diluted with a suitable solvent and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution. Similar to cross-coupling reactions, the C-Br bond is more readily displaced by nucleophiles than the C-Cl bond.
Comparative Data for Nucleophilic Aromatic Substitution of this compound
| Entry | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Sodium methoxide | Methanol | 65 | 4 | 98 |
| 2 | Sodium thiophenoxide | DMF | 100 | 6 | 93 |
| 3 | Pyrrolidine | Dioxane | 100 | 12 | 85 |
Experimental Protocol: Nucleophilic Aromatic Substitution
To a solution of this compound (1.0 mmol) in the appropriate solvent (10 mL), the nucleophile (1.5 mmol) is added. The reaction mixture is stirred at the indicated temperature for the specified duration. After completion, the reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.
Conclusion
The selective reactivity of the bromine and chlorine atoms in this compound provides a powerful platform for the synthesis of diverse and complex pyrazine derivatives. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, proceed with high regioselectivity at the more labile C-Br bond. Similarly, nucleophilic aromatic substitution reactions favor the displacement of the bromide. This predictable reactivity allows for a stepwise and controlled functionalization of the pyrazine core, making it an invaluable tool for researchers in drug discovery and materials science. The choice of reaction conditions, including the catalyst, ligand, base, and solvent, can be tailored to optimize the yield and efficiency of these transformations.
Navigating the Regioselective Functionalization of 2-Bromo-3-chloro-5-methylpyrazine: A Comparative Guide to Product Structure Confirmation
For researchers, scientists, and drug development professionals, the selective functionalization of halogenated heterocycles is a cornerstone of modern synthetic chemistry. This guide provides a comparative analysis of common cross-coupling and nucleophilic substitution reactions of 2-bromo-3-chloro-5-methylpyrazine, a versatile building block in medicinal chemistry. We present a detailed examination of expected product outcomes, representative experimental protocols, and the analytical data crucial for unequivocal structure confirmation.
The distinct reactivity of the bromine and chlorine substituents on the pyrazine ring is the linchpin of its synthetic utility. The carbon-bromine bond at the 2-position is more labile and, therefore, more susceptible to both nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond at the 3-position. This inherent difference in reactivity allows for the regioselective formation of a diverse array of substituted pyrazine derivatives.
Comparative Overview of Reaction Products
This guide focuses on four primary reaction pathways for the functionalization of this compound: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution with ammonia. The expected major product in each case arises from the selective substitution of the bromine atom.
| Starting Material | Reagents | Reaction Type | Expected Major Product |
| This compound | Phenylboronic acid, Pd catalyst, base | Suzuki-Miyaura Coupling | 3-Chloro-5-methyl-2-phenylpyrazine |
| This compound | Phenylacetylene, Pd/Cu catalysts, base | Sonogashira Coupling | 3-Chloro-5-methyl-2-(phenylethynyl)pyrazine |
| This compound | Aniline, Pd catalyst, base | Buchwald-Hartwig Amination | N-phenyl-3-chloro-5-methylpyrazin-2-amine |
| This compound | Ammonia | Nucleophilic Aromatic Substitution | 3-Chloro-5-methylpyrazin-2-amine |
Experimental Protocols and Product Characterization
While specific experimental data for this compound is not widely published, the following protocols are based on established methods for analogous dihalopyrazines and related heterocyclic systems. The characterization data provided are predicted values based on spectroscopic data from structurally similar compounds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The reaction of this compound with an arylboronic acid is expected to proceed selectively at the C2 position.
Representative Experimental Protocol:
A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), a suitable phosphine ligand (e.g., SPhos, 0.04 mmol), and potassium carbonate (2.0 mmol) in a 4:1 mixture of dioxane and water (5 mL) is degassed and heated at 90-100 °C for 12-24 hours. After cooling, the reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-chloro-5-methyl-2-phenylpyrazine.
Confirmation of Product Structure (3-Chloro-5-methyl-2-phenylpyrazine):
-
¹H NMR: The spectrum is expected to show a singlet for the pyrazine proton, multiplets for the phenyl protons, and a singlet for the methyl group. Based on analogous compounds, the pyrazine proton would appear around δ 8.3-8.5 ppm, and the methyl protons around δ 2.5-2.7 ppm.
-
¹³C NMR: The spectrum should display distinct signals for the pyrazine and phenyl carbons. The carbon bearing the chlorine atom would be expected in the δ 145-150 ppm region.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the product (C₁₁H₉ClN₂), with a characteristic isotopic pattern for the presence of one chlorine atom.
Sonogashira Coupling
The Sonogashira coupling provides a powerful route to synthesize aryl-alkyne frameworks. The reaction with a terminal alkyne is anticipated to occur selectively at the C-Br bond.
Representative Experimental Protocol: [1]
To a solution of this compound (1.0 mmol) in a suitable solvent such as DMF or toluene (5 mL) are added phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), CuI (0.05 mmol), and a base such as triethylamine or diisopropylamine (2.0 mmol). The mixture is degassed and stirred at a temperature ranging from room temperature to 80 °C until the starting material is consumed (monitored by TLC). The reaction is then quenched with aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product, 3-chloro-5-methyl-2-(phenylethynyl)pyrazine, is purified by column chromatography.
Confirmation of Product Structure (3-Chloro-5-methyl-2-(phenylethynyl)pyrazine):
-
¹H NMR: The spectrum will likely show a singlet for the pyrazine proton in the downfield region (δ 8.4-8.6 ppm), multiplets for the phenyl protons, and a singlet for the methyl group (δ 2.6-2.8 ppm).
-
¹³C NMR: Key signals will include those for the acetylenic carbons (typically in the δ 80-100 ppm range) and the carbons of the pyrazine and phenyl rings.
-
MS: The mass spectrum should exhibit the molecular ion peak for C₁₃H₉ClN₂ with the characteristic isotopic signature of a monochlorinated compound.
References
Synthetic Strategies for Functionalizing 2-Bromo-3-chloro-5-methylpyrazine: A Comparative Review
For researchers, scientists, and drug development professionals, 2-Bromo-3-chloro-5-methylpyrazine serves as a versatile scaffold in the synthesis of novel compounds. Its distinct halogen atoms offer opportunities for selective functionalization through a variety of cross-coupling and substitution reactions. This guide provides a comparative overview of key synthetic applications of this pyrazine derivative, supported by experimental data to inform reaction planning and optimization.
The differential reactivity of the bromine and chlorine substituents on the pyrazine ring is a cornerstone of its synthetic utility. Generally, the carbon-bromine bond is more susceptible to cleavage in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, allowing for site-selective modifications.[1] This inherent reactivity difference enables a stepwise approach to the synthesis of di-substituted pyrazines.
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and halogenated pyrazines are excellent substrates for these transformations.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, this reaction can be performed selectively at the more reactive bromine position.
Table 1: Comparison of Suzuki-Miyaura Coupling Conditions for Halogenated Heterocycles
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (4) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Data not available | Inferred from[3] |
| 2 | 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to good | [4] |
| 3 | 2,5-Dibromo-3-hexylthiophene | Various arylboronic acids | Pd(PPh₃)₄ (4) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Moderate to good |
Specific yield for this compound was not found in the searched literature, but similar reactions on related substrates suggest good to excellent yields are achievable.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.04 mmol), and K₃PO₄ (2.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (5 mL) is degassed and heated at 90 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is then cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[3]
Logical Relationship of Suzuki-Miyaura Coupling
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 2-Bromo-3-chloro-5-methylpyrazine: A Comparative Guide
In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical methods are paramount. For novel compounds such as 2-Bromo-3-chloro-5-methylpyrazine, a versatile building block in medicinal chemistry, robust analytical techniques are essential for accurate quantification in various matrices. Cross-validation of different analytical methods is a critical step to ensure the consistency and reliability of results across different platforms.[1] This guide provides a comparative overview of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the analysis of this compound. This comparison includes hypothetical, yet realistic, experimental protocols and performance characteristics based on established methods for similar halogenated and aromatic compounds.
Comparative Performance of Analytical Methods
The choice between GC-MS and HPLC-UV for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the anticipated performance characteristics of each method.
| Performance Characteristic | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | >0.995 | >0.998 |
| Accuracy (% Recovery) | 95-105% | 98-102% |
| Precision (% RSD) | < 5% | < 2% |
| Limit of Detection (LOD) | Low ng/mL | High ng/mL to low µg/mL |
| Limit of Quantitation (LOQ) | Mid ng/mL | Low µg/mL |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (based on chromatographic separation and UV absorbance) |
| Sample Throughput | Moderate | High |
| Robustness | Good | Excellent |
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the analysis of this compound using GC-MS and HPLC-UV. These protocols are based on methods for similar compounds and are intended to provide a practical starting point for method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is designed for the sensitive detection and quantification of this compound, leveraging the high selectivity of mass spectrometry.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[2]
-
Autosampler.
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Transfer Line Temperature: 280°C.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.[2]
-
Quadrupole Temperature: 150°C.[2]
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 206, 208, 127 - hypothetical, to be determined by initial full scan analysis).
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
For sample analysis, dissolve the sample in the chosen solvent to achieve a concentration within the calibration range.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method offers a robust and high-throughput approach for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector (e.g., Agilent 1260 Infinity II LC System).
-
Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-1 min: 30% B
-
1-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 270 nm (hypothetical, to be optimized based on the UV spectrum of the analyte).
Sample Preparation:
-
Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Prepare calibration standards by serial dilution of the stock solution with the mobile phase.
-
Dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.
Cross-Validation Workflow
Cross-validation ensures that different analytical methods produce comparable results, thereby confirming the reliability of the data. The following diagram illustrates a typical workflow for the cross-validation of the GC-MS and HPLC-UV methods described above.
This structured approach to cross-validation provides a high degree of confidence in the analytical data, which is crucial for decision-making in drug development and quality control. The choice of the primary analytical method will depend on the specific requirements of the analysis, with GC-MS offering higher sensitivity and selectivity, and HPLC-UV providing a more robust and high-throughput solution.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-3-chloro-5-methylpyrazine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Bromo-3-chloro-5-methylpyrazine, a halogenated heterocyclic compound used in pharmaceutical and chemical research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Audience: This guidance is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Hazard Identification and Safety Precautions
-
Eye Damage/Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE) is mandatory when handling this compound. Always wear nitrile rubber gloves, chemical splash goggles, and a fully buttoned lab coat.[4] For tasks with a higher risk of splashing, consider additional PPE such as a face shield and a chemical-resistant apron.[4] All handling of this compound and its waste should be conducted within a certified chemical fume hood.[4]
Quantitative Data Summary
There is no specific quantitative data available for disposal limits of this compound. However, general guidelines for halogenated solvent waste apply. The following table summarizes key considerations:
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste (due to halogenated nature) | [4][5] |
| EPA Waste Codes | Dependent on specific waste stream and jurisdiction. Consult your institution's Environmental Health and Safety (EHS) office. | [5] |
| Container Type | Compatible, tightly sealed container (e.g., polyethylene) | [4][6] |
| Maximum Accumulation | Varies by jurisdiction. A common limit for satellite accumulation areas is 55 gallons of a single waste stream. | [7] |
Detailed Disposal Protocol
The proper disposal of this compound waste must be conducted in accordance with all applicable federal, state, and local regulations.[1][5] The following protocol provides a step-by-step guide for its safe disposal:
Materials:
-
Designated, labeled hazardous waste container (polyethylene or other compatible material)[4]
-
Waste label (provided by your institution's EHS department)
-
Personal Protective Equipment (PPE) as described in Section 1
-
Chemical fume hood
Procedure:
-
Segregation of Waste:
-
Waste Collection:
-
All waste containing this compound, including neat compound, contaminated solvents, and contaminated disposable labware (e.g., pipette tips, weighing boats), must be collected in a designated hazardous waste container.
-
Perform all waste transfers inside a chemical fume hood to minimize inhalation exposure.[4]
-
-
Container Labeling:
-
Label the waste container with a hazardous waste tag before adding the first drop of waste.[6]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other chemical constituents in the waste stream, with their approximate percentages.
-
The date the first waste was added.
-
The name and contact information of the generating researcher or lab.
-
-
-
Container Storage:
-
Disposal Request:
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is large or you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.
-
For small spills within a chemical fume hood, you may clean it up if you are trained to do so.
-
Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Collect the absorbent material and place it in the designated hazardous waste container.
-
Decontaminate the area with an appropriate solvent.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. 2-Bromo-5-methylpyrazine - Safety Data Sheet [chemicalbook.com]
- 2. 2-Bromo-5-chloro-3-methylpyrazine | C5H4BrClN2 | CID 71463842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. aksci.com [aksci.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
